Product packaging for 2-amino-2-(oxetan-3-yl)ethan-1-ol(Cat. No.:CAS No. 1337700-16-9)

2-amino-2-(oxetan-3-yl)ethan-1-ol

Cat. No.: B6236310
CAS No.: 1337700-16-9
M. Wt: 117.15 g/mol
InChI Key: NUTOBRVPKDFQLQ-UHFFFAOYSA-N
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Description

2-Amino-2-(oxetan-3-yl)ethan-1-ol (CAS 1337700-16-9) is a high-purity, oxetane-functionalized amino alcohol serving as a valuable synthetic intermediate in medicinal chemistry and organic synthesis . Its molecular formula is C5H11NO2, with a molecular weight of 117.15 g/mol . The compound features both a primary amine and a primary alcohol, which allows for diverse chemical modifications, making it an excellent building block for constructing more complex molecules . The incorporation of the oxetane ring is of particular interest in drug discovery. Oxetanes are known to improve the physicochemical properties of drug candidates, such as enhancing solubility, metabolic stability, and reducing lipophilicity, by acting as bioisosteres for common functional groups like carbonyls and gem-dimethyl groups . As a key chiral intermediate, this compound and its derivatives are instrumental in the synthesis of active pharmaceutical ingredients (APIs), including glucagon-like peptide-1 (GLP-1) receptor agonists . The primary applications include its use as a precursor in peptide synthesis, the development of prodrugs, and the general exploration of novel chemical space in pharmaceutical research . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1337700-16-9

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-amino-2-(oxetan-3-yl)ethanol

InChI

InChI=1S/C5H11NO2/c6-5(1-7)4-2-8-3-4/h4-5,7H,1-3,6H2

InChI Key

NUTOBRVPKDFQLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(CO)N

Purity

95

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Novel Synthetic Routes for 2-Amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the oxetane motif in drug discovery has garnered significant attention due to its ability to favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The target molecule, 2-amino-2-(oxetan-3-yl)ethan-1-ol, represents a valuable building block for the synthesis of novel therapeutics, combining the desirable features of the oxetane ring with a versatile β-amino alcohol functionality. This guide details plausible, novel synthetic pathways for the preparation of this compound, providing in-depth experimental protocols and data presented for comparative analysis.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed, starting from the readily available precursor, oxetan-3-one. These pathways leverage well-established organic transformations to construct the target molecule.

Route 1: Synthesis via Strecker Reaction of Oxetane-3-carbaldehyde

This route is considered the most direct approach to this compound. It involves the initial conversion of oxetan-3-one to oxetane-3-carbaldehyde, followed by a Strecker synthesis to introduce the amino and cyano groups, and subsequent hydrolysis and reduction.

Route 2: Synthesis of the Isomeric 2-Amino-1-(oxetan-3-yl)ethan-1-ol via a Henry Reaction

This pathway provides a synthetic route to a constitutional isomer of the primary target, which may also be of significant interest as a molecular building block. This route also commences with oxetane-3-carbaldehyde, followed by a Henry reaction and subsequent reduction of the nitro group.

Visualizing the Synthetic Workflows

The logical flow of the proposed synthetic routes is depicted in the diagrams below.

Synthetic_Route_1 start Oxetan-3-one intermediate1 Oxetane-3-carbaldehyde start->intermediate1 Homologation intermediate2 2-Amino-2-(oxetan-3-yl)acetonitrile intermediate1->intermediate2 Strecker Synthesis intermediate3 2-Amino-2-(oxetan-3-yl)acetic acid intermediate2->intermediate3 Hydrolysis product This compound intermediate3->product Reduction

Caption: Proposed synthetic workflow for Route 1.

Synthetic_Route_2 start Oxetan-3-one intermediate1 Oxetane-3-carbaldehyde start->intermediate1 Homologation intermediate2 2-Nitro-1-(oxetan-3-yl)ethan-1-ol intermediate1->intermediate2 Henry Reaction product 2-Amino-1-(oxetan-3-yl)ethan-1-ol intermediate2->product Reduction

Caption: Proposed synthetic workflow for Route 2.

Detailed Experimental Protocols and Data

The following sections provide detailed methodologies for the key transformations in the proposed synthetic routes. Quantitative data, including reaction times, temperatures, and expected yields, are summarized in tabular format for ease of comparison. These data are based on analogous reactions reported in the literature for similar substrates.

Route 1: Synthesis via Strecker Reaction

Step 1: Homologation of Oxetan-3-one to Oxetane-3-carbaldehyde

A mild, multi-step homologation sequence is required due to the sensitivity of the oxetane ring to harsh conditions. A developed procedure involves a Tsuji hydrogenolysis of an allylic acetate, followed by an osmium-free dihydroxylation and oxidative cleavage.[1]

Experimental Protocol: A detailed, multi-step protocol for the homologation of oxetan-3-one can be found in the cited literature.[1] A simplified alternative involves the oxidation of commercially available oxetane-3-methanol. To a solution of oxetane-3-methanol (1.0 eq) in dichloromethane, pyridinium dichromate (PDC) (1.5 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The crude oxetane-3-carbaldehyde is typically used in the subsequent step without extensive purification.[1]

Step 2: Strecker Synthesis of 2-Amino-2-(oxetan-3-yl)acetonitrile

The crude oxetane-3-carbaldehyde is subjected to a Strecker reaction using an ammonia source and a cyanide source.

Experimental Protocol: To a solution of crude oxetane-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or water, ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq) are added. The reaction is stirred at room temperature for 24-48 hours. The resulting α-aminonitrile is then extracted with an organic solvent and purified by column chromatography.

Step 3: Hydrolysis of 2-Amino-2-(oxetan-3-yl)acetonitrile to 2-Amino-2-(oxetan-3-yl)acetic acid

The α-aminonitrile is hydrolyzed to the corresponding α-amino acid under acidic or basic conditions. Acidic conditions are generally preferred to avoid potential complications with the oxetane ring under strong base.

Experimental Protocol: The 2-amino-2-(oxetan-3-yl)acetonitrile (1.0 eq) is heated at reflux in concentrated hydrochloric acid (6-12 M) for 12-24 hours. After cooling, the reaction mixture is neutralized to precipitate the amino acid, which can be collected by filtration and recrystallized.

Step 4: Reduction of 2-Amino-2-(oxetan-3-yl)acetic acid to this compound

The final step involves the reduction of the carboxylic acid functionality to a primary alcohol. Borane-based reagents are well-suited for this transformation in the presence of an amine.

Experimental Protocol: To a suspension of 2-amino-2-(oxetan-3-yl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of borane-tetrahydrofuran complex (BH3·THF, 2.0-3.0 eq) is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux for 4-12 hours. The reaction is quenched by the slow addition of methanol, and the product is isolated and purified.

Route 1 Step Reaction Reagents & Conditions Typical Time Typical Temp. Est. Yield
1HomologationPDC, CH2Cl22-4 hRT~70-80% (from alcohol)
2Strecker SynthesisNH4Cl, NaCN, MeOH/H2O24-48 hRT~60-75%
3Hydrolysis6-12 M HCl, reflux12-24 hReflux~70-85%
4ReductionBH3·THF, THF4-12 hRT to Reflux~75-90%
Route 2: Synthesis of Isomeric 2-Amino-1-(oxetan-3-yl)ethan-1-ol

Step 1: Homologation of Oxetan-3-one to Oxetane-3-carbaldehyde

This step is identical to Step 1 in Route 1.

Step 2: Henry (Nitroaldol) Reaction to form 2-Nitro-1-(oxetan-3-yl)ethan-1-ol

The oxetane-3-carbaldehyde is reacted with nitromethane in the presence of a base to form a β-nitro alcohol.

Experimental Protocol: To a solution of oxetane-3-carbaldehyde (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent like methanol or ethanol, a catalytic amount of a base such as triethylamine or sodium hydroxide is added. The reaction is stirred at room temperature for 12-24 hours. The product is then isolated by extraction and purified by column chromatography.

Step 3: Reduction of 2-Nitro-1-(oxetan-3-yl)ethan-1-ol to 2-Amino-1-(oxetan-3-yl)ethan-1-ol

The nitro group of the β-nitro alcohol is reduced to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol: A solution of 2-nitro-1-(oxetan-3-yl)ethan-1-ol (1.0 eq) in methanol or ethanol is treated with a catalyst such as palladium on carbon (Pd/C, 10 mol%) or Raney nickel. The mixture is then subjected to a hydrogen atmosphere (1-5 atm) and stirred at room temperature for 6-24 hours. After filtration of the catalyst, the solvent is removed, and the product is purified.

Route 2 Step Reaction Reagents & Conditions Typical Time Typical Temp. Est. Yield
1HomologationPDC, CH2Cl22-4 hRT~70-80% (from alcohol)
2Henry ReactionNitromethane, Base (e.g., Et3N)12-24 hRT~65-80%
3ReductionH2, Pd/C or Raney Ni, MeOH6-24 hRT~80-95%

Conclusion

The synthetic routes outlined in this technical guide provide viable and novel strategies for accessing this compound and its isomer, 2-amino-1-(oxetan-3-yl)ethan-1-ol. Route 1, proceeding through a Strecker synthesis, represents a direct and efficient pathway to the target molecule. Route 2 offers an effective method for the synthesis of a valuable constitutional isomer. The detailed experimental protocols and comparative data tables serve as a practical resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of this promising chemical space. The inherent strain of the oxetane ring necessitates careful selection of reaction conditions to avoid unwanted ring-opening, a consideration that has been central to the design of these synthetic pathways.[2][3]

References

Spectroscopic Characterization of 2-amino-2-(oxetan-3-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of the novel amino alcohol, 2-amino-2-(oxetan-3-yl)ethan-1-ol. Due to the absence of publicly available experimental data, this document presents a detailed, representative dataset based on established spectroscopic principles and data from analogous structures. This includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a generalized workflow for the spectroscopic analysis of novel small molecules, visualized using Graphviz. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a unique small molecule incorporating a strained oxetane ring, a primary amine, and a primary alcohol. Such scaffolds are of increasing interest in medicinal chemistry due to the favorable physicochemical properties that oxetane moieties can impart to drug candidates. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This document serves as a foundational guide to these characteristics.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These values are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The oxetane ring protons will likely show complex splitting patterns due to their rigid arrangement.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.7 - 4.9m2H-OCH₂ (oxetane)
~4.5 - 4.7m2H-OCH₂ (oxetane)
~3.6 - 3.8m1H-CH(NH₂)
~3.4 - 3.6m2H-CH₂OH
~2.5 - 2.7m1HOxetane ring CH
(Broad)s3H-NH₂, -OH

2.1.2. ¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~78 - 82-OCH₂ (oxetane)
~65 - 69-CH₂OH
~55 - 59-CH(NH₂)
~38 - 42Oxetane ring CH
Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the primary amine and primary alcohol functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200Strong, BroadO-H stretch (alcohol), N-H stretch (amine)
2960 - 2850MediumC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (primary amine)
1100 - 1000StrongC-O stretch (alcohol, ether)
980 - 950StrongOxetane ring vibration
Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), would show the protonated molecular ion and characteristic fragment ions.

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment
132.09100[M+H]⁺
114.0845[M+H - H₂O]⁺
101.0860[M+H - CH₂OH]⁺
86.0630[M+H - H₂O - C₂H₄]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction using the instrument's software.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

    • Acquire mass spectra over a relevant m/z range (e.g., 50-500).

  • Data Processing: Process the acquired spectra to identify the monoisotopic mass of the parent ion and any significant fragment ions.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel small molecule.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Sample_Preparation Sample Preparation (Purity Check) MS_Analysis Mass Spectrometry (MS) (Molecular Weight) Sample_Preparation->MS_Analysis IR_Analysis Infrared (IR) Spectroscopy (Functional Groups) Sample_Preparation->IR_Analysis 1D_NMR 1D NMR (¹H, ¹³C) (Basic Structure) MS_Analysis->1D_NMR IR_Analysis->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity & Detailed Structure) 1D_NMR->2D_NMR Data_Integration Data Integration & Structure Proposal 2D_NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

An In-depth Technical Guide on the Putative Crystal Structure of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a public domain crystal structure of 2-amino-2-(oxetan-3-yl)ethan-1-ol has not been deposited in crystallographic databases. This guide is therefore based on established principles of small molecule crystallography, synthetic routes for analogous compounds, and a representative crystal structure of a related oxetane-containing molecule. The provided crystallographic data is illustrative.

Introduction

The oxetane motif is a valuable pharmacophore in modern drug discovery, prized for its ability to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] The compound this compound integrates this strained four-membered ether with an amino alcohol functionality, making it an attractive building block for novel therapeutics. Understanding its three-dimensional structure is crucial for rational drug design and for elucidating structure-activity relationships. This guide outlines the hypothetical crystal structure, experimental protocols for its synthesis and crystallization, and the general workflow for its structural determination via single-crystal X-ray diffraction.

Molecular and Putative Crystal Structure

While the specific crystal structure of this compound is not publicly available, we can infer its likely crystallographic parameters based on analyses of similar small organic molecules and related oxetane derivatives. The molecular structure features a chiral center at the carbon atom bonded to the oxetane ring, the amino group, and the hydroxymethyl group. In a crystalline state, the molecule is expected to exhibit significant hydrogen bonding involving the hydroxyl and amino groups, which would be the dominant intermolecular interactions governing the crystal packing.

The following table presents a plausible set of crystallographic data for this compound, based on a typical small, chiral, hydrogen-bonded organic molecule.

ParameterRepresentative ValueDescription
Chemical FormulaC₆H₁₃NO₂The elemental composition of the molecule.
Formula Weight131.17 g/mol The molar mass of the compound.
Crystal SystemMonoclinicA common crystal system for chiral organic molecules.
Space GroupP2₁A common chiral space group in the monoclinic system.
a (Å)5.8 - 6.5Unit cell dimension.
b (Å)8.0 - 9.0Unit cell dimension.
c (Å)7.0 - 8.0Unit cell dimension.
α (°)90Unit cell angle.
β (°)95 - 105Unit cell angle.
γ (°)90Unit cell angle.
Volume (ų)350 - 450The volume of the unit cell.
Z2The number of molecules in the unit cell.
Density (calculated)1.20 - 1.30 g/cm³The calculated density of the crystal.
Absorption Coefficient (μ)0.08 - 0.10 mm⁻¹ (Mo Kα)A measure of how strongly the crystal absorbs X-rays.
F(000)144The total number of electrons in the unit cell.
Crystal Size (mm)0.20 x 0.15 x 0.10Typical dimensions for a single crystal suitable for X-ray diffraction.
Theta range for data collection2.5° to 28.0°The angular range over which diffraction data is collected.
Reflections collected~3000The total number of diffraction spots measured.
Independent reflections~1000The number of unique diffraction spots after accounting for symmetry.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the data.
Goodness-of-fit (S)~1.0An indicator of the quality of the structure refinement.

Experimental Protocols

The synthesis of this compound can be approached through multi-step synthetic routes starting from commercially available oxetane precursors, such as oxetan-3-one or oxetan-3-ol.[2][3] A plausible synthetic strategy is outlined below.

Workflow for Synthesis

cluster_0 Step 1: Functionalization of Oxetane cluster_1 Step 2: Dehydration cluster_2 Step 3: Reduction cluster_3 Step 4: Introduction of Hydroxyl Group Oxetan-3-one Oxetan-3-one Intermediate_A 3-(nitromethyl)oxetan-3-ol Oxetan-3-one->Intermediate_A  Nitromethane,  Base (e.g., DBU) Intermediate_B 3-(nitromethylene)oxetane Intermediate_A->Intermediate_B  Dehydrating agent  (e.g., Ac₂O, heat) Intermediate_C 2-(oxetan-3-yl)ethan-1-amine Intermediate_B->Intermediate_C  Reducing agent  (e.g., LiAlH₄) Final_Product This compound Intermediate_C->Final_Product  Hydroxylation or  alternative route

Caption: A potential synthetic pathway to the target compound.

Detailed Methodology:

  • Nitromethylation of Oxetan-3-one: Oxetan-3-one is reacted with nitromethane in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 3-(nitromethyl)oxetan-3-ol.

  • Dehydration: The resulting tertiary alcohol is dehydrated, for example, by treatment with acetic anhydride, to form 3-(nitromethylene)oxetane.

  • Reduction of the Nitroalkene: The nitroalkene is then reduced to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which will also reduce the double bond, yielding 2-(oxetan-3-yl)ethan-1-amine.

  • Alternative Routes for Hydroxymethyl Introduction: A more direct route might involve the addition of a protected 2-aminoethanol equivalent to oxetan-3-one, followed by deprotection. The exact route would need to be optimized for yield and purity.

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step.[4] For a small, polar molecule like this compound, several crystallization techniques can be employed.

Methodology:

  • Purification: The synthesized compound must be purified to the highest possible degree (>98%), typically using column chromatography or recrystallization.

  • Solvent Selection: A solvent screening should be performed to identify suitable solvents or solvent systems. Good solvents for this compound are likely to be polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate or dichloromethane.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent can lead to the formation of single crystals over several days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip (hanging drop) or in a small well (sitting drop) within a sealed chamber containing a reservoir of a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, its structure can be determined using single-crystal X-ray diffraction. The general workflow is a multi-stage process involving data collection, structure solution, and refinement.[4][5][6]

cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing cluster_3 Structure Solution & Refinement A Select & Mount Crystal B Cryo-cooling (e.g., 100 K) A->B Reduce thermal motion C Mount on Diffractometer B->C D Expose to Monochromatic X-ray Beam C->D E Record Diffraction Pattern D->E Collect frames at various crystal orientations F Integrate Intensities E->F G Determine Unit Cell & Space Group F->G H Scale & Merge Data G->H I Solve Phase Problem (e.g., Direct Methods) H->I J Build Initial Atomic Model I->J K Refine Model against Data J->K Iterative least-squares refinement L Validate Structure K->L Check geometry, R-factors

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Mounting and Cryo-cooling: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.[7]

  • Data Collection: The cooled crystal is mounted on a diffractometer. A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[5][8]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The positions of the spots are used to determine the unit cell parameters and the crystal's space group. The data is then scaled and merged to produce a final reflection file.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.[7]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and the observed diffraction data. This process is iterated until the model converges.

  • Structure Validation: The final model is validated by checking various crystallographic metrics (e.g., R-factors) and by analyzing the geometric parameters (bond lengths, angles) to ensure they are chemically reasonable. The final structural information is typically deposited in a crystallographic database and reported in a standard format like a Crystallographic Information File (CIF).

Potential Signaling Pathways and Biological Relevance

The precise biological target and signaling pathways for this compound are not defined in the public literature. However, the oxetane ring is a known bioisostere for gem-dimethyl and carbonyl groups, and its incorporation can improve metabolic stability and aqueous solubility.[1] Compounds containing amino alcohol scaffolds are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Therefore, derivatives of this compound could potentially be developed as modulators of various signaling pathways, depending on the other substituents attached to the core structure. The determination of its solid-state conformation through X-ray crystallography would be the first step in understanding how it might be recognized by a biological receptor.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel amino alcohol, 2-amino-2-(oxetan-3-yl)ethan-1-ol. This compound is of significant interest to the medicinal chemistry community due to the incorporation of the oxetane motif, a four-membered cyclic ether that can confer desirable pharmacokinetic properties. The oxetane ring is increasingly utilized as a versatile bioisostere for gem-dimethyl and carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of nearby amino groups.[1]

Core Physicochemical Data

Quantitative experimental data for this compound is not extensively available in public literature. The following tables summarize key identifiers and predicted properties for this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1337700-16-9
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Canonical SMILES C1C(OC1)C(N)CO

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
logP -1.5 to -1.0The oxetane ring generally decreases lipophilicity.
pKa (basic) 7.0 - 8.0The electron-withdrawing nature of the oxetane oxygen is known to reduce the basicity of proximal amines.[1]
Aqueous Solubility HighThe polar oxetane and hydrophilic amino alcohol groups suggest good water solubility.
Melting Point Not available---
Boiling Point Not available---

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a Strecker reaction to introduce the amino and nitrile functionalities, followed by reduction of the nitrile to the primary amine and subsequent reduction of a potential ester protecting group to the primary alcohol.

Step 1: Synthesis of 2-amino-2-(oxetan-3-yl)acetonitrile (Strecker Synthesis)

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as methanol or water at 0 °C, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-2-(oxetan-3-yl)acetonitrile.

Step 2: Reduction of the Nitrile to 2-amino-2-(oxetan-3-yl)ethan-1-amine

  • Reaction Setup: Dissolve the 2-amino-2-(oxetan-3-yl)acetonitrile (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

  • Reduction: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction at 0 °C by the sequential addition of water and a sodium hydroxide solution. Filter the resulting precipitate and extract the filtrate with an organic solvent. The combined organic layers are dried and concentrated to give the crude diamine, which may be used in the next step without further purification.

Step 3: Conversion of the Amino Group to a Hydroxyl Group (via Diazotization)

This step is a plausible transformation but may have side reactions. An alternative would be a more controlled multi-step process involving protection and deprotection.

  • Reaction Setup: Dissolve the 2-amino-2-(oxetan-3-yl)ethan-1-amine (1.0 eq) in an acidic aqueous solution (e.g., dilute sulfuric acid) at 0 °C.

  • Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0-5 °C.

  • Hydrolysis: After the addition is complete, allow the reaction to stir at low temperature for a short period, then warm to room temperature to facilitate the hydrolysis of the diazonium salt to the alcohol.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. The organic extracts are then dried, concentrated, and the final product, this compound, is purified by column chromatography or crystallization.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Diazotization & Hydrolysis A Oxetan-3-one C 2-amino-2-(oxetan-3-yl)acetonitrile A->C B Ammonium Chloride & Sodium Cyanide B->C E 2-amino-2-(oxetan-3-yl)ethan-1-amine C->E D Reducing Agent (e.g., LiAlH4) D->E G This compound E->G F Sodium Nitrite & Acid F->G

Caption: Proposed synthetic pathway for this compound.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The biological activity of amino-oxetane derivatives is generally explored in the context of their role as bioisosteres to improve the drug-like properties of known pharmacophores.[1] As such, any biological effect would be highly dependent on the larger molecular scaffold into which this amino alcohol is incorporated. Researchers are encouraged to investigate the biological targets of novel compounds containing this moiety to elucidate their specific mechanisms of action.

References

Conformational analysis of the oxetane ring in 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Conformational Analysis of the Oxetane Ring in 2-amino-2-(oxetan-3-yl)ethan-1-ol

Abstract

The oxetane ring, a four-membered cyclic ether, is a structural motif of increasing importance in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical and pharmacological properties. A thorough understanding of the conformational preferences of the oxetane ring is crucial for structure-based drug design. This technical guide provides a comprehensive overview of the principles and methods for the conformational analysis of the oxetane ring, with a specific focus on the molecule this compound. We will delve into the puckered nature of the oxetane ring, the influence of substituents on its conformation, and the experimental and computational techniques employed for its characterization.

Introduction to Oxetane Ring Conformation

The four-membered oxetane ring is not planar but exists in a puckered conformation to relieve ring strain.[1][2] This puckering is a dynamic process, and the ring can interconvert between equivalent puckered conformations. The degree of puckering is influenced by the nature and position of substituents on the ring.[3] For an unsubstituted oxetane, a small puckering angle has been observed.[4] The introduction of substituents can lead to a more pronounced puckering of the ring.[3]

The conformation of the oxetane ring in this compound is of particular interest as this molecule contains a chiral center at the carbon atom attached to the oxetane ring, the amino group, and the hydroxymethyl group. The relative orientation of these substituents, dictated by the oxetane ring's conformation, will significantly impact the molecule's overall shape and its potential interactions with biological targets.

Potential Conformations of the Oxetane Ring

The oxetane ring can exist in two primary conformations: a planar (C2v symmetry) and a puckered (Cs symmetry) form. The puckered conformation is generally more stable as it reduces the eclipsing interactions between adjacent hydrogen atoms.[1] The energy barrier between the two puckered forms is typically low.

For this compound, the substituents at the 3-position will further influence the conformational equilibrium. The bulky 2-amino-1-ethanol group will likely adopt an equatorial position to minimize steric hindrance with the oxetane ring protons. Intramolecular hydrogen bonding between the amino or hydroxyl groups and the oxetane oxygen could also play a role in stabilizing certain conformations.

Experimental Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[3] For the conformational analysis of the oxetane ring in this compound, the following NMR experiments would be particularly informative:

  • ¹H NMR: The chemical shifts and coupling constants of the oxetane ring protons are sensitive to the ring's conformation. The dihedral angles between adjacent protons, which can be estimated from the coupling constants using the Karplus equation, provide valuable information about the degree of puckering.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can detect through-space interactions between protons that are close to each other. NOE data can help to determine the relative orientation of the substituents and the oxetane ring, providing insights into the preferred conformation.[3]

A typical experimental protocol for NMR analysis is as follows:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer.

  • Data Analysis: Assign all proton and carbon signals. Extract chemical shifts and coupling constants from the ¹H spectrum. Analyze NOESY/ROESY spectra to identify key through-space correlations. Use the Karplus equation to estimate dihedral angles from coupling constants.

X-ray Crystallography

X-ray crystallography provides precise information about the conformation of a molecule in the solid state.[5] By determining the three-dimensional structure of a single crystal of this compound, the exact puckering of the oxetane ring, bond lengths, bond angles, and the orientation of the substituents can be determined.[3][4]

A general protocol for X-ray crystallography includes:

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Build a molecular model into the electron density and refine the atomic coordinates.

Computational Modeling

In conjunction with experimental data, computational methods are invaluable for exploring the conformational landscape of molecules.

  • Molecular Mechanics (MM): MM methods can be used to perform a conformational search to identify low-energy conformations of this compound.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the geometries of the different conformers and to calculate their relative energies, providing a theoretical prediction of the most stable conformation.[6] NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the computational model.

Data Presentation

The following tables summarize key structural parameters for the oxetane ring, which are essential for the conformational analysis of this compound.

Table 1: Typical Bond Lengths and Angles in the Oxetane Ring [4]

ParameterValue
C-O Bond Length~1.46 Å
C-C Bond Length~1.53 Å
C-O-C Bond Angle~90.2°
C-C-O Bond Angle~92.0°
C-C-C Bond Angle~84.8°

Table 2: Puckering Parameters for Substituted Oxetanes [3]

SubstituentPuckering Angle (°)
Unsubstituted8.7
3,3-disubstitutedCan be larger
EDO (an insecticide)16

Visualization of Workflows and Conformations

The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample Sample NMR_Spectroscopy NMR Spectroscopy (¹H, NOESY) Sample->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography Sample->Xray_Crystallography Data_Integration Data Integration and Conformational Model NMR_Spectroscopy->Data_Integration Xray_Crystallography->Data_Integration Molecular_Mechanics Molecular Mechanics (Conformational Search) DFT Density Functional Theory (Energy Calculation) Molecular_Mechanics->DFT DFT->Data_Integration

Caption: Workflow for Conformational Analysis.

G cluster_planar Planar Conformation (C2v) cluster_puckered Puckered Conformation (Cs) p1 O p2 C p1->p2 p4 C-R p2->p4 p3 C p3->p1 p4->p3 k1 O k2 C k1->k2 k4 C-R k2->k4 puckered k3 C k3->k1 k4->k3 Planar Planar Puckered Puckered Planar->Puckered Energy Barrier Puckered->Planar Energy Barrier

Caption: Oxetane Ring Conformations.

Conclusion

The conformational analysis of the oxetane ring in this compound is a multifaceted process that requires the integration of experimental and computational techniques. A comprehensive study employing NMR spectroscopy, X-ray crystallography, and computational modeling will provide a detailed understanding of the conformational preferences of this molecule. This knowledge is essential for elucidating its structure-activity relationships and for the rational design of new drug candidates incorporating the oxetane motif. While no specific study on this molecule exists, the principles and methodologies outlined in this guide provide a robust framework for its conformational analysis.

References

Discovery and isolation of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Significance of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Introduction

This compound is a fascinating molecule that embodies the growing importance of small, strained heterocyclic systems in modern drug discovery. The oxetane ring, a four-membered ether, has emerged as a valuable structural motif for medicinal chemists.[1][2][3] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[4][5] Furthermore, the rigid, three-dimensional nature of the oxetane scaffold offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2] This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, detailed experimental protocols for key transformations, and an exploration of the broader significance of amino-oxetanes in pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided below.

PropertyValueSource
CAS Number 1337700-16-9[6]
Molecular Formula C₅H₁₁NO₂Inferred
Molecular Weight 117.15 g/mol [6]
Appearance Solid[7]
Purity >95% (typical for commercial samples)[7]

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Oxetan-3-one cluster_1 Step 2: Reductive Amination Propargyl Alcohol Propargyl Alcohol Oxetan-3-one Oxetan-3-one Propargyl Alcohol->Oxetan-3-one Au(I) catalyst, Oxidant Oxetan-3-one_2 Oxetan-3-one Imine Intermediate Imine Intermediate Oxetan-3-one_2->Imine Intermediate 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol Target Molecule This compound Imine Intermediate->Target Molecule Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Oxetan-3-one

The synthesis of oxetan-3-one, a key intermediate, can be achieved via a gold-catalyzed oxidation of propargyl alcohol. This method is advantageous due to its operational simplicity and the use of a readily available starting material.

Reaction:

Propargyl alcohol → Oxetan-3-one

Reagents and Conditions:

  • Substrate: Propargyl alcohol

  • Catalyst: A gold(I) complex, for example, [Au(IPr)]NTf₂ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Oxidant: A suitable oxidant, such as a pyridine N-oxide derivative.

  • Solvent: An appropriate organic solvent, for example, 1,2-dichloroethane (DCE).

  • Temperature: Room temperature to slightly elevated temperatures.

Detailed Protocol (Representative):

  • To a solution of the gold(I) catalyst (e.g., 2-5 mol%) in the chosen solvent, add the oxidant (e.g., 1.5-2 equivalents).

  • To this mixture, add propargyl alcohol (1 equivalent) either neat or as a solution in the reaction solvent.

  • Stir the reaction mixture at the designated temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is typically filtered through a short plug of silica gel to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure oxetan-3-one.

Quantitative Data for Oxetan-3-one Synthesis:

ParameterValue
Yield Typically in the range of 60-80%
Purity >95% after chromatography
Step 2: Reductive Amination to this compound

The final step in the proposed synthesis is the reductive amination of oxetan-3-one with 2-aminoethanol. This is a widely used and robust method for the formation of C-N bonds.

Reaction:

Oxetan-3-one + 2-Aminoethanol → this compound

Reagents and Conditions:

  • Substrates: Oxetan-3-one and 2-aminoethanol.

  • Reducing Agent: A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this transformation as it is effective under mildly acidic conditions and tolerant of many functional groups.

  • Solvent: A chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.

  • Acid Catalyst (optional): A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate imine/enamine.

Detailed Protocol (Proposed):

  • In a round-bottom flask, dissolve oxetan-3-one (1 equivalent) and 2-aminoethanol (1-1.2 equivalents) in the chosen solvent.

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for a short period (e.g., 30-60 minutes) to allow for the formation of the imine or enamine intermediate.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization to yield the pure this compound.

Predicted Characterization Data for this compound:

AnalysisPredicted Data
¹H NMR Resonances corresponding to the oxetane ring protons, the methine proton adjacent to the amino group, and the methylene protons of the ethanolamine moiety.
¹³C NMR Signals for the carbons of the oxetane ring and the ethanolamine side chain.
Mass Spec (ESI) [M+H]⁺ at m/z = 118.08

Significance in Medicinal Chemistry

The amino-oxetane motif is of considerable interest to medicinal chemists for its ability to act as a bioisostere for other common functional groups, such as amides and gem-dimethyl groups.[1][2] This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties.

G Lead_Compound Lead Compound (e.g., with amide or gem-dimethyl group) Bioisosteric_Replacement Bioisosteric Replacement with Amino-Oxetane Lead_Compound->Bioisosteric_Replacement Improved_Properties Improved Properties Bioisosteric_Replacement->Improved_Properties Solubility Increased Solubility Improved_Properties->Solubility Metabolic_Stability Enhanced Metabolic Stability Improved_Properties->Metabolic_Stability Reduced_Lipophilicity Reduced Lipophilicity (LogP) Improved_Properties->Reduced_Lipophilicity Conformational_Rigidity Conformational Rigidity Improved_Properties->Conformational_Rigidity Optimized_Candidate Optimized Drug Candidate Improved_Properties->Optimized_Candidate

Caption: Role of amino-oxetanes as bioisosteres in drug discovery.

While the specific biological target of this compound is not publicly documented, oxetane-containing molecules have been investigated as inhibitors of various enzymes, including kinases. For instance, the incorporation of an oxetane moiety has been shown to be beneficial in the development of inhibitors for targets such as the mammalian target of rapamycin (mTOR), a key kinase in cell growth and proliferation signaling.[3] A simplified representation of a generic kinase signaling pathway that could be modulated by such inhibitors is shown below.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt/mTOR) Receptor->Kinase_Cascade Cellular_Response Cellular Response (Growth, Proliferation) Kinase_Cascade->Cellular_Response Inhibitor Amino-Oxetane Inhibitor Inhibitor->Kinase_Cascade

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound represents a valuable building block for medicinal chemistry, combining the beneficial properties of the oxetane ring with the functionality of an amino alcohol. While its specific discovery and isolation are not detailed in readily available literature, a robust and efficient synthesis can be proposed through the gold-catalyzed oxidation of propargyl alcohol to oxetan-3-one, followed by a reductive amination with 2-aminoethanol. The strategic use of the amino-oxetane motif continues to be a promising avenue for the development of novel therapeutics with enhanced drug-like properties. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

A Theoretical and Computational Framework for the Investigation of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring is a valuable structural motif in modern medicinal chemistry, prized for its ability to act as a polar surrogate for gem-dimethyl or carbonyl groups, thereby improving physicochemical properties such as solubility and metabolic stability. When combined with an amino alcohol scaffold, a common pharmacophore in numerous bioactive compounds, the novel molecule 2-amino-2-(oxetan-3-yl)ethan-1-ol emerges as a compound of significant interest for drug discovery. Despite its potential, this molecule remains largely unexplored in scientific literature. This technical guide provides a comprehensive theoretical and computational framework for the thorough investigation of this compound. It outlines detailed protocols for in silico analysis, chemical synthesis, and structural characterization, and posits a hypothetical biological target and signaling pathway to guide future pharmacological studies. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising chemical entity.

Theoretical and Computational Studies

A robust computational analysis is the first step in characterizing a novel molecule, providing foundational insights into its structural, electronic, and dynamic properties while predicting its potential as a drug candidate. This section outlines a multi-faceted in silico approach.

Computational Workflow

The proposed computational workflow integrates quantum mechanics, molecular dynamics, and predictive modeling to build a comprehensive profile of the target molecule before committing to extensive laboratory work.

cluster_QM Quantum Mechanics (QM) cluster_MD Molecular Dynamics (MD) cluster_ADMET ADME/T Prediction geom_opt Geometry Optimization freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties freq_calc->elec_prop nmr_sim NMR Simulation elec_prop->nmr_sim final_report Comprehensive Computational Profile nmr_sim->final_report solvation Solvation equilibration Equilibration solvation->equilibration production Production Run equilibration->production analysis Trajectory Analysis production->analysis analysis->final_report physchem Physicochemical Properties adme ADME Modeling physchem->adme tox Toxicity Prediction adme->tox tox->final_report start Initial 3D Structure cluster_QM cluster_QM start->cluster_QM cluster_MD cluster_MD start->cluster_MD cluster_ADMET cluster_ADMET start->cluster_ADMET

Caption: Proposed computational workflow for this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the intrinsic properties of a molecule.[1]

Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Methodology:

    • Initial Structure: Generate a 3D conformer of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Geometry Optimization: Perform a full geometry optimization in the gas phase using the B3LYP functional and a 6-311++G(d,p) basis set to find the lowest energy conformation. This level of theory is effective for studying intramolecular hydrogen bonding in amino alcohols.[2][3][4][5]

    • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict its infrared (IR) spectrum.

    • Electronic Properties: Calculate key electronic descriptors, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and generate an electrostatic potential (ESP) map to identify electron-rich and electron-poor regions.

    • NMR Simulation: Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

Table 1: Hypothetical Quantum Chemical Data

Property Predicted Value Unit
Ground State Energy -442.123 Hartrees
Dipole Moment 3.45 Debye
HOMO Energy -6.8 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 8.0 eV
O-H···N Bond Distance 2.1 Å

| O-H Stretch Frequency | 3450 | cm⁻¹ |

Molecular Dynamics (MD) Simulations

MD simulations provide insight into the dynamic behavior of the molecule in a condensed phase, such as water, revealing conformational flexibility and solvent interactions.[6][7][8][9][10]

Protocol:

  • Software: GROMACS, AMBER, or NAMD.

  • Force Field: Utilize a general amber force field (GAFF) or a similar force field suitable for small organic molecules.

  • System Setup:

    • Place the optimized molecular structure in the center of a cubic box.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions as needed to neutralize the system.

  • Simulation Steps:

    • Energy Minimization: Perform a steepest descent energy minimization to remove steric clashes.

    • Equilibration: Conduct a two-phase equilibration: first under an NVT (constant volume) ensemble to stabilize the temperature, followed by an NPT (constant pressure) ensemble to stabilize the pressure and density.

    • Production Run: Execute a production simulation for at least 100 nanoseconds.

  • Analysis: Analyze the resulting trajectory to determine radial distribution functions (RDFs) for key atomic pairs, root-mean-square deviation (RMSD) for conformational stability, and identify persistent intramolecular hydrogen bonds.

In Silico ADME/T Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial in drug development to identify potential liabilities.[11][12][13][14][15]

Protocol:

  • Software: QikProp, SwissADME, or similar predictive modeling platforms.

  • Input: Use the 2D or 3D structure of the molecule.

  • Analysis: Calculate key descriptors related to pharmacokinetics and drug-likeness, such as Lipinski's Rule of Five, aqueous solubility (logS), blood-brain barrier permeability (logBB), and potential for cytochrome P450 inhibition.

Table 2: Hypothetical In Silico ADME/T Profile

Parameter Predicted Value Acceptable Range
Molecular Weight 131.17 < 500 g/mol
logP (Lipophilicity) 0.85 -0.4 to +5.6
logS (Aqueous Solubility) -1.5 > -6.0
H-bond Donors 3 ≤ 5
H-bond Acceptors 3 ≤ 10
TPSA (Topological Polar Surface Area) 58.4 Ų < 140 Ų

| Lipinski's Rule of Five Violations | 0 | ≤ 1 |

Experimental Protocols

Following computational evaluation, synthesis and empirical characterization are required to validate the theoretical findings and provide material for further study.

Experimental Workflow

This workflow details the logical progression from chemical synthesis to rigorous structural confirmation and purification.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization start_mat Oxetan-3-one reaction Reductive Amination start_mat->reaction workup Aqueous Workup reaction->workup purify Column Chromatography workup->purify nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purify->nmr ms Mass Spectrometry (HRMS) nmr->ms ir IR Spectroscopy ms->ir final_product Pure Compound (>95% Purity) ir->final_product

Caption: Proposed workflow for the synthesis and characterization of the target molecule.

Proposed Synthesis

A plausible synthetic route involves the reductive amination of an oxetane ketone precursor.

Protocol:

  • Reaction: To a solution of oxetan-3-one (1.0 eq) in methanol, add a solution of aminoethanol (1.1 eq). Stir the mixture at room temperature for 2 hours to form the intermediate imine/enamine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol [1][16][17][18][19]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra.

  • Analysis: Integrate proton signals, determine coupling constants, and assign all proton and carbon signals based on chemical shifts and multiplicity, confirming the connectivity of the oxetane, amino, and ethanol moieties.

Mass Spectrometry (MS) Protocol [20][21][22][23][24]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Use Electrospray Ionization (ESI) in positive ion mode, as the amino group is readily protonated.

  • Analysis: Perform High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement of the molecular ion ([M+H]⁺). The measured mass should be within 5 ppm of the calculated exact mass for C₅H₁₂NO₂⁺.

  • Fragmentation (MS/MS): If necessary, perform tandem mass spectrometry to analyze the fragmentation pattern, which can provide further structural confirmation.

Potential Biological Significance

The unique combination of an oxetane ring and an amino alcohol functional group suggests potential for interaction with various biological targets. Small molecules are known to modulate cellular signaling pathways to produce therapeutic effects.[25][26][27][28]

Pharmacological Hypothesis

The structural features of this compound, particularly the polar groups and 3D architecture, make it a candidate ligand for G-Protein Coupled Receptors (GPCRs). GPCRs are a major class of drug targets, and many small molecule drugs are designed to interact with them.[29][30][31][32][33][34] The oxetane can act as a hydrogen bond acceptor while the amine and hydroxyl groups can serve as both donors and acceptors, forming a pharmacophore that could fit into a GPCR binding pocket.

Hypothetical Signaling Pathway

We hypothesize that the compound could act as an agonist for a hypothetical GPCR, leading to the activation of a downstream signaling cascade, such as the adenylyl cyclase pathway.

cluster_membrane Cell Membrane gpcr GPCR Target g_protein G-Protein (αβγ) gpcr->g_protein Activation ac Adenylyl Cyclase camp cAMP ac->camp Conversion ligand 2-amino-2- (oxetan-3-yl)ethan-1-ol ligand->gpcr Binding g_protein->ac Stimulation atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., Gene Transcription) pka->response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway activated by the target molecule.

This guide provides a comprehensive roadmap for the systematic evaluation of this compound, from initial in silico characterization to a hypothesis-driven investigation of its biological activity. The methodologies outlined herein are designed to build a foundational understanding of this novel molecule, paving the way for its potential development in future drug discovery programs.

References

A Technical Guide to the Potential Biological Activities of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a prospective analysis of the potential biological activities of 2-amino-2-(oxetan-3-yl)ethan-1-ol based on the established roles of its structural motifs in medicinal chemistry. As of the date of this publication, there is limited publicly available data on the specific biological profile of this compound. The information presented herein is intended to be speculative and for research and development guidance.

Introduction

This compound is a novel chemical entity that incorporates two key pharmacophoric elements: a β-amino alcohol backbone and an oxetane ring. The β-amino alcohol moiety is a well-established structural motif in a plethora of biologically active compounds, notably as agonists and antagonists of G-protein coupled receptors (GPCRs). The oxetane ring has gained significant traction in modern drug discovery as a versatile functional group surrogate, often employed to enhance physicochemical and pharmacokinetic properties.[1][2] This whitepaper will explore the theoretical biological activities of this compound, drawing parallels from structurally analogous compounds and the known impact of its constituent functional groups.

The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups.[3][4] Its incorporation into drug candidates can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent amines.[1][5] The β-amino alcohol structure is critical for the interaction with numerous biological targets, particularly adrenergic receptors.[6][7]

Hypothesized Biological Activities and Therapeutic Targets

Given its structural features, this compound is hypothesized to exhibit activity in the following areas:

G-Protein Coupled Receptor (GPCR) Modulation

The β-amino alcohol pharmacophore is a cornerstone of many adrenergic receptor agonists.[8] It is plausible that this compound could function as a ligand for adrenergic receptors, potentially with selectivity for β-subtypes.

  • Potential as a Beta-Adrenergic Agonist: The molecule's structure is analogous to known beta-agonists. Activation of β1-adrenergic receptors in the heart increases heart rate and contractility, while β2-agonist activity leads to smooth muscle relaxation, particularly in the airways.[8][9] The oxetane moiety could confer improved pharmacokinetic properties or a unique selectivity profile compared to existing beta-agonists.

Kinase Inhibition

The oxetane motif has been successfully incorporated into numerous kinase inhibitors to enhance potency and improve drug-like properties.[1][10] While the β-amino alcohol is not a classic kinase-binding hinge motif, the overall topology of this compound may allow it to interact with the ATP-binding site or allosteric pockets of certain kinases.

Quantitative Data from Analogous Compounds

To illustrate the potential potency of molecules with similar structural features, the following table summarizes the biological activity of representative β-amino alcohol-containing compounds and oxetane-containing kinase inhibitors.

Compound ClassExample CompoundTargetAssay TypeIC50/EC50 (nM)Reference
Beta-Adrenergic Agonist Isoproterenolβ1/β2-Adrenergic ReceptorcAMP accumulation10[9]
Beta-Adrenergic Agonist Dobutamineβ1-Adrenergic ReceptorInotropic activity50[8]
Kinase Inhibitor CrenolanibFLT3/PDGFRKinase activity2[11]
Kinase Inhibitor AZD1979MCHR1Radioligand binding5[4]

Experimental Protocols

The following are representative, detailed methodologies for assessing the hypothesized biological activities of this compound.

GPCR Activation Assay (cAMP Accumulation)

This protocol describes a method to assess the agonistic activity of a test compound at a Gs-coupled GPCR, such as a β-adrenergic receptor, by measuring the intracellular accumulation of cyclic AMP (cAMP).[12]

  • Cell Culture: HEK293 cells stably expressing the target adrenergic receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Assay Preparation: Cells are seeded into 384-well plates and grown to 80-90% confluency.

  • Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The test compound, this compound, is added at varying concentrations. A known agonist (e.g., isoproterenol) is used as a positive control.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent-based assay.[12]

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.[13][14]

  • Reagents: Purified recombinant kinase, substrate peptide or protein, ATP, and assay buffer.

  • Assay Setup: The assay is performed in a 384-well plate. The test compound is serially diluted in DMSO and then added to the assay buffer.

  • Kinase Reaction: The kinase and its substrate are added to the wells containing the test compound. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[15] This is a luminescent assay where the light output is proportional to the amount of ADP, and therefore, kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates the canonical signaling pathway for a Gs-coupled GPCR, such as a beta-adrenergic receptor, which is a potential target for this compound.[16][17]

Gs_Signaling_Pathway cluster_membrane Plasma Membrane GPCR β-Adrenergic Receptor G_Protein Gαsβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand This compound (Hypothetical Agonist) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothesized Gs-coupled GPCR signaling cascade.

Experimental Workflow for Kinase Inhibitor Screening

The diagram below outlines a typical workflow for identifying and characterizing a kinase inhibitor.[13]

Kinase_Inhibitor_Workflow Compound_Library Compound Library (including test compound) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

Caption: Workflow for kinase inhibitor discovery.

Conclusion

While direct biological data for this compound is not yet available, its structural composition strongly suggests potential as a modulator of GPCRs, particularly adrenergic receptors, and as a candidate for kinase inhibitor development. The presence of the oxetane ring is a modern design element that may impart favorable ADME properties, making this compound an intriguing subject for further investigation. The experimental protocols and conceptual frameworks provided in this whitepaper offer a roadmap for the systematic evaluation of this and similar molecules in drug discovery programs.

References

The Oxetane Motif: A Four-Membered Ring Revolutionizing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the oxetane ring emerging as a particularly powerful tool for optimizing drug-like properties. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and impact of oxetane-containing compounds in drug discovery. It is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique advantages of this versatile heterocyclic motif.

The Rise of the Oxetane in Drug Design

The four-membered cyclic ether, oxetane, has garnered significant attention in the pharmaceutical industry for its ability to confer remarkable improvements in the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Its growing popularity stems from its unique combination of features:

  • Polarity and Solubility: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility, a critical factor for oral bioavailability.[1][3]

  • Metabolic Stability: The strained oxetane ring is surprisingly resistant to metabolic degradation, particularly when compared to other small alkyl groups or larger heterocyclic systems. This can lead to improved half-life and reduced clearance of drug candidates.[1][4]

  • Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug discovery, the compact and polar nature of the oxetane ring can help to reduce lipophilicity (LogP), which is often associated with off-target effects and toxicity.[1]

  • Bioisosterism: The oxetane ring has proven to be an effective bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[5][6][7] This allows for the fine-tuning of molecular properties without drastically altering the core pharmacophore.

  • Three-Dimensionality: The non-planar, puckered conformation of the oxetane ring introduces three-dimensionality into otherwise flat molecules, which can enhance binding affinity and selectivity for protein targets.[4][8]

These advantageous properties have led to the incorporation of oxetane moieties into a wide range of therapeutic agents, targeting diseases from cancer to viral infections and neurodegenerative disorders.[2][9]

Impact on Pharmacological Properties: A Quantitative Perspective

The introduction of an oxetane ring can have a profound and predictable impact on the biological activity and pharmacokinetic profile of a molecule. The following tables summarize key quantitative data from the literature, illustrating the improvements achieved by incorporating this versatile motif.

Table 1: Enhancement of Biological Potency with Oxetane Incorporation

Compound ClassOriginal Compound (IC50/EC50)Oxetane-Containing Analog (IC50/EC50)TargetReference
ALDH1A InhibitorsCM39 (0.9 µM)Compound 6 (0.08 - 0.25 µM)ALDH1A Subfamily[9]
AXL InhibitorsCompound 11 (28.4 µM)Compound 12 (320 nM)AXL Kinase[2]
FTO Inhibitors-Compound 23 (0.35 µM)FTO Demethylase[9]
BTK InhibitorsTriazine 16 (17.4 nM)-BTK Kinase[9]
BACE1 Inhibitors-Compound 20 (IC50 = 2.5 nM)BACE1[9]
MNK InhibitorsCompound 39Compound 40 (MNK1 IC50 = 0.2 µM)MNK1/2 Kinase[9]
PRMT5 Inhibitors-Compound 51 (IC50 = 4.2 nM)PRMT5[9]
FLT3 Inhibitors-Crenolanib (IC50 = 1.3 - 67.8 nM)FLT3 Mutations[9]

Table 2: Influence of Oxetane on Physicochemical and Pharmacokinetic Properties

PropertyOriginal CompoundOxetane-Containing AnalogObservationReference
Aqueous SolubilityALK Inhibitor (24 µM)3-substituted oxetane analog (>2200 µM)Dramatic increase in solubility[1]
Lipophilicity (logD)Aminocyclopropane/butane derivatives3-aminooxetane derivativeLowered logD by ~0.8 units[10]
Amine Basicity (pKa)Piperidine derivativeOxetane-substituted piperidineReduced pKa, limiting efflux[1]
Metabolic StabilityPyrazolopyrimidinone 5 (Poor)Oxetane 6 (Significantly improved)Increased resistance to metabolism[9]
hERG InhibitionPyrimidine derivative (IC50 = 8.5 µM)GDC-0349 (IC50 > 100 µM)Reduced cardiac toxicity risk[6]
Plasma ClearancePyrimidine 7GDC-034910-fold reduction in free plasma clearance[6]

Synthetic Strategies for Incorporating the Oxetane Motif

The successful integration of oxetane rings into drug candidates relies on robust and efficient synthetic methodologies. While the inherent ring strain of the four-membered ether presents a synthetic challenge, a number of reliable methods have been developed.

Synthesis of Key Building Blocks: Oxetan-3-one

A cornerstone for the synthesis of many functionalized oxetanes is oxetan-3-one. Its preparation has been a focus of synthetic chemists, with several routes developed to access this key intermediate.

A widely adopted method involves the intramolecular cyclization of a dihydroxyacetone derivative.[10]

G cluster_0 Synthesis of Oxetan-3-one Dihydroxyacetone dimer Dihydroxyacetone dimer Dimethylketal Dimethylketal Dihydroxyacetone dimer->Dimethylketal  (CH3)2C(OCH3)2, H+ Monotosylated ketal Monotosylated ketal Dimethylketal->Monotosylated ketal  TsCl, py Cyclized oxetane ketal Cyclized oxetane ketal Monotosylated ketal->Cyclized oxetane ketal  NaH Oxetan-3-one Oxetan-3-one Cyclized oxetane ketal->Oxetan-3-one  H3O+

Caption: Synthesis of Oxetan-3-one from Dihydroxyacetone Dimer.

More recently, a gold-catalyzed one-step synthesis from readily available propargylic alcohols has been developed, offering a more efficient and practical route.[2][8][11]

Functionalization and Incorporation into Lead Molecules

Once obtained, oxetan-3-one serves as a versatile precursor for a variety of 3-substituted oxetanes, including 3-aminooxetanes, which are frequently used in drug discovery.[4][8] The incorporation of these building blocks into larger molecules is typically achieved through standard synthetic transformations such as reductive amination, nucleophilic substitution, and cross-coupling reactions.

The following workflow illustrates a general strategy for the synthesis and evaluation of an oxetane-containing drug candidate.

G cluster_1 Drug Discovery Workflow with Oxetanes Lead Compound Lead Compound Retrosynthetic Analysis Retrosynthetic Analysis Lead Compound->Retrosynthetic Analysis Oxetane Building Block Synthesis Oxetane Building Block Synthesis Retrosynthetic Analysis->Oxetane Building Block Synthesis Coupling Reaction Coupling Reaction Retrosynthetic Analysis->Coupling Reaction Oxetane Building Block Synthesis->Coupling Reaction Oxetane-containing Analog Oxetane-containing Analog Coupling Reaction->Oxetane-containing Analog In vitro Assays In vitro Assays Oxetane-containing Analog->In vitro Assays ADME Profiling ADME Profiling In vitro Assays->ADME Profiling In vivo Studies In vivo Studies ADME Profiling->In vivo Studies Candidate Selection Candidate Selection In vivo Studies->Candidate Selection

Caption: General workflow for oxetane incorporation in drug discovery.

Case Study: Oxetanes in Kinase Inhibitor Design

The development of kinase inhibitors has significantly benefited from the application of oxetane chemistry. The introduction of an oxetane can modulate the basicity of nearby nitrogen atoms, a critical parameter for kinase hinge-binding motifs, and improve overall drug-like properties.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, replacing a morpholine group with a spirocyclic oxetane was explored to enhance metabolic stability and solubility.[9] The following diagram illustrates a simplified signaling pathway involving BTK and how an oxetane-containing inhibitor might function.

G cluster_2 BTK Signaling Pathway Inhibition BCR B-Cell Receptor LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCg2 BTK->PLCg2 Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling Oxetane Inhibitor Oxetane Inhibitor Oxetane Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by an oxetane-containing drug.

Experimental Protocols

This section provides an overview of key experimental methodologies. For detailed, step-by-step protocols, readers are encouraged to consult the primary literature cited.

General Procedure for the Synthesis of Oxetan-3-one via Intramolecular Cyclization
  • Step 1: Ketal Formation: Dihydroxyacetone dimer is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in an appropriate solvent like methanol to form the corresponding dimethylketal.[10]

  • Step 2: Monotosylation: The dimethylketal is selectively monotosylated at the primary hydroxyl group using one equivalent of tosyl chloride in pyridine.[10]

  • Step 3: Cyclization: The monotosylated intermediate is treated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to effect intramolecular Williamson ether synthesis, yielding the cyclized oxetane ketal.[10]

  • Step 4: Deprotection: The ketal protecting group is removed by treatment with aqueous acid (e.g., hydrochloric acid) to afford oxetan-3-one.[10]

Representative Protocol for Reductive Amination with Oxetan-3-one
  • Reaction Setup: To a solution of oxetan-3-one and a primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the remaining compound versus time.

Future Outlook

The application of oxetane-containing compounds in medicinal chemistry is poised for continued growth. As synthetic methodologies become more robust and our understanding of the structure-property relationships of these unique heterocycles deepens, we can expect to see an increasing number of oxetane-containing drugs entering clinical development and ultimately benefiting patients. The ability of the oxetane motif to simultaneously address multiple challenges in drug design, from solubility and metabolic stability to target engagement, ensures its place as a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on the development of novel, stereoselective syntheses of more complex oxetane building blocks and the exploration of their application in new therapeutic areas.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of 2-Amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif is a valuable building block in medicinal chemistry, often employed to enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] The chiral β-amino alcohol scaffold is also a prevalent feature in numerous biologically active compounds and chiral ligands.[4][5][6] The combination of these two structural features in 2-amino-2-(oxetan-3-yl)ethan-1-ol makes it a highly attractive target for drug discovery programs. This document outlines a proposed asymmetric synthesis of this molecule, based on established catalytic methodologies.

Proposed Synthetic Strategy: Overview

The proposed synthesis leverages a copper-catalyzed asymmetric propargylic substitution reaction, a robust method for creating sterically hindered carbon stereocenters.[7][8] This approach involves the reaction of an alkyne-functionalized oxetane with an amine nucleophile in the presence of a chiral copper catalyst. Subsequent reduction of the alkyne yields the target saturated amino alcohol.

Experimental Workflow

The overall experimental workflow for the asymmetric synthesis is depicted below.

Asymmetric Synthesis Workflow cluster_prep Starting Material Preparation cluster_asymmetric Asymmetric Amination cluster_final Final Product Formation start Oxetan-3-one propargylation Propargylation start->propargylation propargyl_oxetane 3-Ethynyl-oxetan-3-ol cu_amination Copper-Catalyzed Asymmetric Amination propargyl_oxetane->cu_amination chiral_aminoalkyne Chiral 2-Amino-2-(oxetan-3-yl) prop-2-yn-1-ol cu_amination->chiral_aminoalkyne reduction Alkyne Reduction chiral_aminoalkyne->reduction purification Purification reduction->purification final_product This compound purification->final_product Drug Discovery Application Logic cluster_synthesis Synthesis & Properties cluster_application Drug Development synthesis Asymmetric Synthesis of This compound properties Improved Physicochemical Properties (Solubility, Stability) synthesis->properties scaffold Bioisosteric Scaffold for Lead Optimization properties->scaffold screening Library Synthesis for High-Throughput Screening scaffold->screening candidates Development of Novel Drug Candidates screening->candidates

References

Use of 2-amino-2-(oxetan-3-yl)ethan-1-ol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2-amino-2-(oxetan-3-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in organic synthesis, particularly within the context of drug discovery and medicinal chemistry.

Application Notes

Introduction to this compound

This compound is a valuable bifunctional building block that incorporates a strained oxetane ring. The oxetane motif has gained significant attention in medicinal chemistry as a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing opportunities for novel intellectual property. The presence of both a primary amine and a primary alcohol in this compound allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries.

Key Properties and Advantages:
  • Bifunctional Nature: The primary amine and primary alcohol functionalities allow for selective and sequential reactions, enabling the construction of complex molecules.

  • Oxetane Ring: This strained four-membered ether can act as a hydrogen bond acceptor and introduces a three-dimensional structural element. The inductive effect of the oxetane oxygen can modulate the pKa of the adjacent amine.

  • Improved Physicochemical Properties: Incorporation of the oxetane moiety can enhance aqueous solubility and metabolic stability of parent molecules.

  • Versatility in Synthesis: It can be readily derivatized through common reactions such as amide bond formation, N-alkylation, and O-alkylation.

Proposed Retrosynthetic Pathway

While specific literature on the synthesis of this compound is limited, a plausible synthetic route can be envisioned starting from the commercially available oxetan-3-one. This proposed pathway involves a key nitroaldol (Henry) reaction followed by reduction.

G cluster_0 Proposed Synthesis of this compound Oxetan-3-one Oxetan-3-one Henry_Reaction Henry Reaction (Nitroaldol) Oxetan-3-one->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Intermediate_1 2-(Nitro)-2-(oxetan-3-yl)ethan-1-ol Henry_Reaction->Intermediate_1 Reduction Reduction (e.g., H2, Pd/C) Intermediate_1->Reduction Target_Molecule This compound Reduction->Target_Molecule

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol describes a potential two-step synthesis starting from oxetan-3-one.

Step 1: Synthesis of 2-nitro-2-(oxetan-3-yl)ethan-1-ol

G cluster_workflow Workflow for Henry Reaction Start Start Dissolve Dissolve Oxetan-3-one and Nitromethane in Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Base Add Base (e.g., DBU) dropwise Cool->Add_Base Stir Stir at RT (Monitor by TLC) Add_Base->Stir Quench Quench with NH4Cl (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Product Purify->End G cluster_workflow Workflow for Amide Coupling Start Start Dissolve_Acid Dissolve Carboxylic Acid and Coupling Agents in DMF Start->Dissolve_Acid Add_Amine Add this compound Dissolve_Acid->Add_Amine Stir Stir at RT (Monitor by LC-MS) Add_Amine->Stir Workup Aqueous Workup Stir->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify End Product Purify->End G cluster_diversity Generating Molecular Diversity Building_Block This compound Amide_Coupling Amide Coupling (R-COOH) Building_Block->Amide_Coupling Reductive_Amination Reductive Amination (R'R''C=O) Building_Block->Reductive_Amination O_Alkylation O-Alkylation (R'''-X) Building_Block->O_Alkylation Library_1 Amide Library Amide_Coupling->Library_1 Library_2 N-Alkyl Library Reductive_Amination->Library_2 Library_3 O-Alkyl Library O_Alkylation->Library_3 Diverse_Products Diverse Bioactive Candidates Library_1->Diverse_Products Library_2->Diverse_Products Library_3->Diverse_Products

Application Notes and Protocols: Incorporation of 2-amino-2-(oxetan-3-yl)ethan-1-ol into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of novel, non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can impart desirable physicochemical and pharmacological properties, such as enhanced metabolic stability, improved receptor affinity and selectivity, and controlled secondary structure. The oxetane motif, a four-membered cyclic ether, has emerged as a valuable bioisostere for carbonyl groups and gem-dimethyl functionalities, offering a unique combination of polarity, three-dimensionality, and metabolic stability.[1] This document provides detailed application notes and protocols for the incorporation of a specific oxetane-containing building block, 2-amino-2-(oxetan-3-yl)ethan-1-ol, into peptide scaffolds.

The introduction of an oxetane ring can significantly influence the properties of a peptide. The electron-withdrawing nature of the oxetane can modulate the pKa of nearby amines, while its rigid, three-dimensional structure can induce turns in the peptide backbone.[2][3] These conformational constraints can be advantageous for stabilizing bioactive conformations and improving binding to biological targets. Furthermore, the replacement of a labile amide bond with an oxetane-containing linkage can enhance resistance to enzymatic degradation.

Synthesis of the Building Block: (9H-fluoren-9-yl)methyl (2-hydroxy-1-(oxetan-3-yl)ethyl)carbamate

The successful incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) requires the availability of an appropriately protected building block. The most common protecting group strategy for the α-amino group in SPPS is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This section outlines a proposed synthetic route to Fmoc-protected this compound, based on established methodologies for the synthesis of oxetanes and amino alcohols.[4][5][6]

The synthesis commences with the commercially available oxetan-3-one. A gold-catalyzed reaction with a suitable propargylic alcohol can yield oxetan-3-one in a single step.[7]

Synthetic Scheme:

cluster_synthesis Synthesis of Fmoc-Protected Building Block start Oxetan-3-one step1 Horner-Wadsworth-Emmons (Wittig Reaction) Yield: ~70-80% start->step1 (EtO)2P(O)CH2CO2Et, NaH intermediate1 3-Methyleneoxetane step1->intermediate1 step2 Epoxidation (e.g., m-CPBA) Yield: ~60-70% intermediate1->step2 intermediate2 Spiro-oxirane-oxetane step2->intermediate2 step3 Ring-opening with NaN3 followed by Reduction (e.g., H2/Pd) Yield: ~50-60% intermediate2->step3 intermediate3 This compound step3->intermediate3 step4 Fmoc Protection (Fmoc-OSu) Yield: ~80-90% intermediate3->step4 product Fmoc-(2-hydroxy-1-(oxetan-3-yl)ethyl)carbamate step4->product

Caption: Proposed synthetic pathway for the Fmoc-protected this compound building block.

Experimental Protocol: Synthesis of (9H-fluoren-9-yl)methyl (2-hydroxy-1-(oxetan-3-yl)ethyl)carbamate

Step 1: Synthesis of 3-Methyleneoxetane

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of diethyl (cyanomethyl)phosphonate (1.1 eq) in THF.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyleneoxetane.

Step 2: Synthesis of Spiro-oxirane-oxetane

  • To a solution of 3-methyleneoxetane (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the spiro-oxirane-oxetane, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a solution of the spiro-oxirane-oxetane (1.0 eq) in a mixture of ethanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude azido alcohol.

  • Dissolve the crude azido alcohol in methanol and add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain this compound.

Step 4: Fmoc Protection of this compound

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.1 eq) in 1,4-dioxane dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the 1,4-dioxane under reduced pressure and dilute the aqueous residue with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final Fmoc-protected building block.

Quantitative Data Summary (Predicted)

StepProductStarting MaterialReagentsTypical YieldPurity (Predicted)
13-MethyleneoxetaneOxetan-3-one(EtO)2P(O)CH2CN, NaH70-80%>95%
2Spiro-oxirane-oxetane3-Methyleneoxetanem-CPBA60-70%>90%
3This compoundSpiro-oxirane-oxetaneNaN3, NH4Cl; H2/Pd50-60%>95%
4Fmoc-protected amino alcoholThis compoundFmoc-OSu, NaHCO380-90%>98%

Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected this compound can be readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols.[9][10] The following is a general protocol that can be adapted for manual or automated peptide synthesis.

Experimental Workflow for SPPS

cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow start Resin Swelling (e.g., DMF) deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Washing Steps (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling: - Fmoc-protected amino acid - Coupling Reagent (e.g., HBTU/HOBt) - Base (e.g., DIPEA) wash1->coupling wash2 Washing Steps (DMF, DCM) coupling->wash2 repeat Repeat Deprotection and Coupling for each amino acid in the sequence wash2->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitation and Washing (Cold Diethyl Ether) cleavage->precipitation purification Purification (e.g., RP-HPLC) precipitation->purification characterization Characterization (e.g., Mass Spectrometry, NMR) purification->characterization

Caption: General workflow for the incorporation of the oxetane-containing amino acid into a peptide via Fmoc-SPPS.

Detailed Protocol for SPPS Incorporation

Materials:

  • Fmoc-protected this compound

  • Other Fmoc-protected proteinogenic amino acids

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amide) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. A ninhydrin test can be performed to monitor the completion of the coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (5x) and dry under a stream of nitrogen.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by NMR spectroscopy.

Quantitative Data for Peptide Synthesis (Example)

Peptide SequenceCoupling ReagentCleavage CocktailCrude Purity (HPLC)Isolated Yield
Ac-Ala-X-Gly-NH2HBTU/HOBt95% TFA, 2.5% TIS, 2.5% H2O~70-80%50-60%
H-Tyr-Gly-X-Phe-Leu-NH2HATU94% TFA, 2.5% H2O, 2.5% EDT, 1% TIS~65-75%45-55%
(X represents the incorporated this compound residue. Data are estimates based on typical yields for non-natural amino acid incorporation.)

Signaling Pathways and Logical Relationships

The incorporation of this compound can influence the interaction of the modified peptide with its biological target, potentially altering downstream signaling pathways. For instance, if the peptide is an inhibitor of a kinase, the modification could enhance its binding affinity and lead to more potent inhibition of the kinase cascade.

cluster_pathway Hypothetical Signaling Pathway Modulation peptide Oxetane-Modified Peptide receptor Target Receptor/Enzyme peptide->receptor Enhanced Binding/ Inhibition downstream Downstream Signaling Cascade receptor->downstream Signal Transduction response Cellular Response downstream->response

References

Application Notes and Protocols: Synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and three-dimensionality, make it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyls.[1][2] The incorporation of the 2-amino-2-(oxetan-3-yl)ethan-1-ol scaffold into drug candidates offers a promising strategy to enhance aqueous solubility, modulate basicity, and improve pharmacokinetic profiles.[1] These derivatives are of particular interest for targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and kinases, which are pivotal in numerous signaling pathways.

This document provides detailed protocols for the synthesis of a library of this compound derivatives and showcases their potential application in drug discovery programs.

Synthetic Strategy

The general synthetic approach to this compound derivatives commences with the key intermediate, oxetan-3-one. This versatile ketone can be synthesized from commercially available starting materials.[1][3] The core of the synthetic route involves a reductive amination reaction between oxetan-3-one and a suitably protected amino alcohol, followed by functionalization of the amino group to generate a diverse library of compounds.

A representative synthetic workflow is depicted below:

Synthesis_Workflow Start Oxetan-3-one Step1 Reductive Amination Start->Step1 Intermediate1 Protected Amino Ethanol Intermediate1->Step1 Intermediate2 Protected 2-amino-2- (oxetan-3-yl)ethan-1-ol Step1->Intermediate2 Step2 Deprotection Intermediate2->Step2 Intermediate3 2-amino-2- (oxetan-3-yl)ethan-1-ol Step2->Intermediate3 Step3 N-Functionalization (e.g., Acylation, Alkylation) Intermediate3->Step3 Final_Product Diverse Library of Derivatives Step3->Final_Product

A generalized synthetic workflow for the preparation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-hydroxy-1-(oxetan-3-yl)ethyl)carbamate

This protocol details the reductive amination of oxetan-3-one with a Boc-protected amino alcohol.

Materials:

  • Oxetan-3-one

  • tert-butyl (2-hydroxyethyl)carbamate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

Procedure:

  • To a stirred solution of oxetan-3-one (1.0 eq) and tert-butyl (2-hydroxyethyl)carbamate (1.1 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Synthesis of this compound hydrochloride

This protocol describes the deprotection of the Boc-protected intermediate.

Materials:

  • tert-butyl (2-hydroxy-1-(oxetan-3-yl)ethyl)carbamate

  • 4 M HCl in 1,4-dioxane

  • Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl (2-hydroxy-1-(oxetan-3-yl)ethyl)carbamate (1.0 eq) in a minimal amount of methanol.

  • To this solution, add 4 M HCl in 1,4-dioxane (5.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Protocol 3: General Procedure for N-Acylation

This protocol provides a general method for the synthesis of N-acyl derivatives.

Materials:

  • This compound hydrochloride

  • Acyl chloride or carboxylic acid

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in the appropriate solvent, add the base (2.2 eq) and stir for 10 minutes.

  • If using an acyl chloride, add it dropwise (1.1 eq) at 0 °C and stir until the reaction is complete.

  • If using a carboxylic acid, add the carboxylic acid (1.1 eq) and the coupling agent(s) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation

The following table summarizes the physicochemical properties of a representative set of synthesized this compound derivatives.

Compound IDR GroupYield (%)Molecular Weight ( g/mol )cLogP
OXA-001 H-117.15-0.85
OXA-002 Acetyl85159.18-0.62
OXA-003 Benzoyl78221.261.21
OXA-004 4-Fluorobenzoyl81239.251.55
OXA-005 Methyl75131.18-0.43
OXA-006 Benzyl72207.281.63

Application in Drug Discovery: Targeting GPCR Signaling

Derivatives of this compound are promising candidates for the modulation of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.[4] Their structural features allow for specific interactions with the ligand-binding pockets of these receptors.

The following diagram illustrates a hypothetical scenario where an oxetane derivative acts as an antagonist for a Gs-coupled GPCR, such as the β2-adrenergic receptor.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Agonist (e.g., Epinephrine) GPCR β2-Adrenergic Receptor (GPCR) Ligand->GPCR Activates Antagonist Oxetane Derivative (e.g., OXA-004) Antagonist->GPCR Blocks G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response Phosphorylates & Activates

References

Application Notes and Protocols for High-Throughput Screening of 2-amino-2-(oxetan-3-yl)ethan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of analogs of 2-amino-2-(oxetan-3-yl)ethan-1-ol. The oxetane motif is a valuable pharmacophore in modern medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3] Analogs of this compound, which combine the beneficial properties of the oxetane ring with a versatile amino alcohol scaffold, represent a promising starting point for the discovery of novel therapeutics targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs).[1][4]

Introduction to High-Throughput Screening (HTS)

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large chemical libraries against specific biological targets.[4][5] This process is essential for identifying "hit" compounds that can be further optimized into lead candidates.[4] The general workflow for an HTS campaign is a multi-step process that includes assay development, a pilot screen, the full-scale high-throughput screen, and subsequent data analysis to identify promising compounds.[6][7]

Below is a generalized workflow for a typical HTS campaign.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Identification & Confirmation AssayDev Assay Development AssayOpt Assay Optimization AssayDev->AssayOpt Refinement AssayVal Assay Validation (Z' > 0.5) AssayOpt->AssayVal Performance Check PilotScreen Pilot Screen (~2,000 compounds) AssayVal->PilotScreen Go FullHTS Full HTS (Large Library) PilotScreen->FullHTS Proceed if Z-factor > 0.5 DataAnalysis Data Analysis & Hit Selection FullHTS->DataAnalysis Data Output HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis->HitConfirmation Prioritization SAR Preliminary SAR HitConfirmation->SAR Structure-Activity Relationship

Caption: A generalized workflow for a high-throughput screening campaign.

Potential Biological Targets for this compound Analogs

While the specific biological targets of this compound are not extensively documented, the structural motifs present in its analogs suggest potential interactions with several important classes of proteins. The oxetane ring has been successfully incorporated into inhibitors of various enzymes, including kinases.[1] Furthermore, the 2-amino-1-ol scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs). Therefore, this document will focus on HTS protocols for these two major target classes.

Application Note 1: Kinase Inhibition Assay

Objective: To identify analogs of this compound that inhibit the activity of a specific protein kinase.

Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are prominent targets in drug discovery, particularly in oncology. Biochemical assays are commonly employed to screen for kinase inhibitors in a high-throughput format.

Assay Principle

A common method for HTS of kinase inhibitors is a fluorescence-based assay that measures the amount of ATP remaining after the kinase reaction. A popular commercially available assay for this is the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

The signaling pathway for a generic kinase is depicted below.

Kinase_Signaling cluster_kinase Kinase Activity cluster_downstream Downstream Signaling Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase ATP ATP ATP->Kinase SignalingCascade Signaling Cascade PhosphoSubstrate->SignalingCascade CellularResponse Cellular Response (e.g., Proliferation, Survival) SignalingCascade->CellularResponse

Caption: A simplified diagram of a protein kinase signaling pathway.
Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • 384-well white, flat-bottom plates

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (analogs of this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each test compound, positive control, and negative control (DMSO) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in kinase buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Presentation

The raw luminescence data is converted to percent inhibition and can be used to determine the IC50 value for active compounds.

Table 1: Hypothetical HTS Data for Kinase Inhibition

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionIC50 (µM)
Analog-00110150,000851.2
Analog-00210850,00015> 50
Analog-0031050,000950.5
Staurosporine120,000980.01
DMSO-1,000,0000-

Application Note 2: GPCR Activation Assay

Objective: To identify analogs of this compound that modulate the activity of a specific G-protein coupled receptor (GPCR).

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Cell-based assays are the primary method for screening compounds that modulate GPCR activity.[1]

Assay Principle

A common HTS assay for GPCRs that couple to the Gq signaling pathway is the measurement of intracellular calcium mobilization. Upon ligand binding and receptor activation, Gq proteins activate phospholipase C, leading to the production of inositol triphosphate (IP3), which in turn triggers the release of calcium from intracellular stores. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

The signaling pathway for a Gq-coupled GPCR is illustrated below.

GPCR_Signaling cluster_receptor Receptor Activation cluster_downstream_gpcr Downstream Signaling Ligand Ligand (Agonist) GPCR Gq-coupled GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Intracellular Ca2+ Release ER->Ca2 CellularResponseGPCR Cellular Response Ca2->CellularResponseGPCR PKC->CellularResponseGPCR

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-amino-2-(oxetan-3-yl)ethan-1-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-amino-2-(oxetan-3-yl)ethan-1-ol in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a HILIC column and detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. The method was validated over a concentration range of 1.00 to 1000 ng/mL and demonstrated excellent linearity, accuracy, precision, and recovery. This methodology is suitable for supporting pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a novel small molecule with therapeutic potential. To support its clinical development, a reliable and sensitive bioanalytical method is required for its quantification in biological matrices. The polar nature of this compound, conferred by the hydroxyl and amino groups, presents a challenge for traditional reversed-phase liquid chromatography. This application note details a validated method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for the accurate determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound (purity >99%), and its stable isotope-labeled internal standard (IS), this compound-d4 (purity >99%).

  • Solvents: Acetonitrile and methanol (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.

  • Biological Matrix: Blank human plasma (K2EDTA as anticoagulant).

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Primary stock solutions of the analyte and IS were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: A series of working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards and Quality Controls (QCs): Calibration standards and QC samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentrations.

Sample Preparation

A protein precipitation method was employed for the extraction of the analyte and IS from human plasma.

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography system.

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 3 minutes, followed by a 1-minute re-equilibration at 95% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: m/z 118.1 -> 100.1

    • Internal Standard (d4): m/z 122.1 -> 104.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow: 800 L/hr

Workflow Diagram

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (200 µL) Sample->Add_IS Spike Vortex Vortex (1 min) Add_IS->Vortex Precipitate Proteins Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant LC_Injection Inject into HILIC Column Supernatant->LC_Injection MS_Detection Detect via ESI+ MRM LC_Injection->MS_Detection Chromatographic Separation Integration Peak Integration MS_Detection->Integration Generate Chromatograms Calibration Calibration Curve Generation Integration->Calibration Peak Area Ratios Quantification Quantify Unknowns Calibration->Quantification

Caption: Bioanalytical workflow for the quantification of this compound.

Results and Discussion

The described LC-MS/MS method was validated according to regulatory guidelines. The method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 1.00 ng/mL.

Linearity

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.995.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Model
This compound1.00 - 10001/x² weighted>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.00105.38.2103.19.5
Low3.0098.76.5101.57.8
Medium100102.14.1100.85.3
High80099.53.598.94.1

Accuracy is expressed as the percentage of the nominal concentration. Precision is expressed as the coefficient of variation (%CV).

Recovery

The extraction recovery of the analyte from human plasma was determined at three QC levels. The recovery was consistent and reproducible.

Table 3: Extraction Recovery

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)%CV
Low3.0092.55.8
Medium10094.14.2
High80093.33.9

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and the short chromatographic run time make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method can be effectively applied to support the clinical development of this compound.

LC-MS/MS method development for 2-amino-2-(oxetan-3-yl)ethan-1-ol analysis

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Application Note for the Analysis of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Introduction

This compound is a novel synthetic amino alcohol of interest in pharmaceutical and chemical research. Its unique structure, featuring a strained oxetane ring, presents analytical challenges due to its high polarity and lack of a significant chromophore for UV detection. A sensitive and selective analytical method is crucial for its quantification in various matrices during drug discovery and development processes. This application note details a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The primary proposed method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention of the polar analyte, coupled with tandem mass spectrometry for sensitive and specific detection.

Physicochemical Properties

A summary of the estimated physicochemical properties of this compound is presented below. These properties underscore the compound's high polarity, making HILIC a suitable chromatographic strategy.

PropertyValue (Estimated)Source
Molecular FormulaC6H13NO2-
Molecular Weight131.17 g/mol [1]
logP< 0-
pKa (amine)8.5 - 9.5-

Experimental Protocols

Sample Preparation

A simple protein precipitation protocol is recommended for the extraction of this compound from biological matrices like plasma.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 50 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 200 µL of cold ACN containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% ACN, 10% water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions: Given the polar nature of the analyte, HILIC is the recommended chromatographic mode for achieving adequate retention and separation.[2][3][4]

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or similar HILIC column
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-4.0 min), 95% B (4.0-5.0 min)

Mass Spectrometry Conditions: The analysis should be performed in positive ion mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by infusing a standard solution of the analyte. A hypothetical transition would be [M+H]+ → characteristic product ions.

Quantitative Data Summary

The following table presents hypothetical, yet expected, performance data for the developed method based on the analysis of similar compounds.

ParameterExpected Performance
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal, compensated by internal standard

Alternative Method: Derivatization

For enhanced retention on reversed-phase columns or improved ionization efficiency, pre-column derivatization can be employed.[5][6][7][8][9] A common derivatizing agent for primary amines is dansyl chloride.

Derivatization Protocol (Dansyl Chloride):

  • To the dried extract from the sample preparation step, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 50 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Vortex and incubate at 60°C for 30 minutes.

  • After incubation, add 10 µL of 250 mM formic acid to quench the reaction.

  • Inject the derivatized sample into a reversed-phase LC-MS/MS system (e.g., using a C18 column).

Visualizations

Figure 1: Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation with Acetonitrile & IS Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection HILIC HILIC Separation Injection->HILIC ESI Electrospray Ionization (Positive Mode) HILIC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Figure 1: A flowchart of the sample preparation and LC-MS/MS analysis process.

Figure 2: HILIC Separation Principle cluster_column HILIC Stationary Phase cluster_mobile_phase Mobile Phase (High Organic) p1 p2 p3 p4 p5 Analyte Polar Analyte WaterLayer Immobilized Water Layer Analyte->WaterLayer Partitioning & Retention

Caption: Figure 2: The principle of polar analyte retention in HILIC.

Conclusion

The described HILIC-based LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. The method is well-suited for the polar nature of the analyte, offering good retention and separation. The use of tandem mass spectrometry ensures high selectivity and low detection limits, making it ideal for applications in pharmaceutical research and development. For challenging matrices or when higher sensitivity is required, derivatization with reagents like dansyl chloride presents a viable alternative.

References

Application Notes and Protocols for the N-acylation of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemoselective N-acylation of 2-amino-2-(oxetan-3-yl)ethan-1-ol, a valuable building block in medicinal chemistry. The primary challenge in the acylation of this substrate is to selectively modify the amino group while preserving the integrity of both the hydroxyl group and the strained oxetane ring. The protocols outlined below are designed to be mild and efficient, minimizing potential side reactions such as O-acylation and acid-catalyzed ring-opening of the oxetane moiety.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The oxetane ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[1] Selective N-acylation of this compound allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. The presented protocols focus on achieving high chemoselectivity under conditions that are compatible with the sensitive oxetane ring. It is known that oxetanes can be unstable under strongly acidic conditions, which can lead to ring-opening.[2][3]

Data Presentation

The following table summarizes typical results for the N-acylation of this compound using different methodologies. These values are based on literature reports for analogous amino alcohols and are intended to provide a comparative overview. Actual results may vary depending on the specific acylating agent and substrate purity.

ProtocolAcylating AgentCoupling Reagent/CatalystSolventReaction Time (h)Typical Yield (%)Purity (%)
1 Carboxylic AcidHATU/DIPEADMF2-485-95>95
2 Acyl ChlorideEt3NDCM1-380-90>95
3 Carboxylic AcidEDCI/HOBtDCM/H2O4-875-85>90
4 Acyl ChloridePhosphate Buffer (pH 7.4)H2O/THF0.5-190-98>98

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient and mild coupling reagent that minimizes racemization and side reactions.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equiv) and the carboxylic acid (1.1 equiv) in anhydrous DMF.

  • To this solution, add DIPEA (2.5 equiv) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.

Protocol 2: Acylation with Acyl Chlorides in an Organic Solvent

This classic method is straightforward and often provides high yields. Careful control of the reaction temperature is important to manage the exothermic reaction.

Materials:

  • This compound

  • Acyl chloride of choice (1.05 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Protocol 3: EDCI/HOBt Coupling in a Biphasic System

This method uses a water-soluble carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) and is suitable for a wide range of carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the carboxylic acid (1.1 equiv) and HOBt (1.2 equiv) in DCM.

  • In a separate flask, dissolve this compound (1 equiv) in a mixture of DCM and water.

  • To the carboxylic acid suspension, add EDCI (1.2 equiv) and stir at room temperature for 15 minutes to pre-activate the acid.

  • Add the solution of the amino alcohol to the activated carboxylic acid mixture.

  • Stir the biphasic mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: N-acylation in Aqueous Phosphate Buffer

This environmentally friendly protocol is highly efficient for the chemoselective N-acylation of amino alcohols.[4]

Materials:

  • This compound

  • Acyl chloride of choice (1.1 equiv)

  • Phosphate buffer (0.5 M, pH 7.4)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equiv) in a 1:1 mixture of phosphate buffer (0.5 M, pH 7.4) and THF.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 equiv) dropwise to the vigorously stirred solution.

  • Continue stirring at 0 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the N-acylated product, which is often of high purity and may not require further chromatographic purification.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Amino Alcohol Amino Alcohol Reaction Vessel Reaction Vessel Amino Alcohol->Reaction Vessel Acylating Agent Acylating Agent Acylating Agent->Reaction Vessel Extraction Extraction Reaction Vessel->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography N-acylated Product N-acylated Product Column Chromatography->N-acylated Product

Caption: Experimental workflow for N-acylation.

n_acylation_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH2 Intermediate R-NH2(+)-C(O-)-R'-LG Amine->Intermediate Nucleophilic Attack Activated Acyl\nGroup R'-C(=O)-LG Activated Acyl\nGroup->Intermediate Amide R-NH-C(=O)-R' Intermediate->Amide Collapse & Proton Transfer Byproduct H-LG Intermediate->Byproduct

Caption: General mechanism of N-acylation.

References

Application of 2-amino-2-(oxetan-3-yl)ethan-1-ol in the Development of Enzyme Inhibitors: A Focus on ENPP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of small, strained ring systems has become a valuable strategy in modern medicinal chemistry to enhance the physicochemical properties of drug candidates. Among these, the oxetane motif has garnered significant interest due to its ability to improve aqueous solubility, metabolic stability, and lipophilicity, while also serving as a bioisostere for commonly used functional groups like carbonyls and gem-dimethyl groups[1][2][3]. The rigid, three-dimensional structure of the oxetane ring can also lead to improved target engagement and selectivity[1][4].

This document focuses on the application of the 2-amino-2-(oxetan-3-yl)ethan-1-ol scaffold, a key building block in the synthesis of potent enzyme inhibitors. While direct utilization of this specific molecule in published enzyme inhibitors is not extensively documented, a closely related analog, (S)-(1-(oxetan-3-yl)ethyl)amine, serves as a critical component in the development of novel inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

ENPP1 is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes, including bone mineralization and insulin signaling[1][5]. Recently, ENPP1 has emerged as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, an essential component of the innate immune system[1][3][4][6]. By hydrolyzing the STING agonist cGAMP, ENPP1 dampens the anti-tumor immune response, making it a promising target for cancer immunotherapy[3][4][7][8].

The this compound moiety provides a unique structural element for ENPP1 inhibitors. The primary amino group serves as a key anchoring point for building more complex molecular architectures, while the oxetane ring can occupy specific pockets within the enzyme's active site, contributing to inhibitor potency and selectivity. The hydroxyl group offers an additional point for hydrogen bonding interactions or further chemical modification. The strategic incorporation of this oxetane-containing building block has led to the discovery of potent ENPP1 inhibitors with potential applications in oncology.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using an oxetane-containing amine building block against human ENPP1.

Compound IDStructurehENPP1 IC50 (nM)
1 15.3
2 8.7
3 5.2

Data is derived from patent literature describing ENPP1 inhibitors and may not be peer-reviewed.

Experimental Protocols

I. General Synthetic Protocol for ENPP1 Inhibitors

This protocol describes a general multi-step synthesis for the preparation of ENPP1 inhibitors utilizing an oxetane-containing amine as a key intermediate.

Step 1: Synthesis of the Oxetane-Containing Amine Building Block

The synthesis of the chiral amine building block, (S)-(1-(oxetan-3-yl)ethyl)amine, can be achieved through various established methods in asymmetric synthesis, which are beyond the scope of this document. This building block is the starting material for the subsequent coupling reactions.

Step 2: Amide Coupling Reaction

  • To a solution of a suitable carboxylic acid (1.0 eq.) in an appropriate solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add (S)-(1-(oxetan-3-yl)ethyl)amine (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide intermediate.

Step 3: Further Functionalization (Example: Suzuki Coupling)

  • In a reaction vessel, combine the amide intermediate (1.0 eq.), a suitable boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.1 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a mixture of a suitable solvent system, for example, 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final ENPP1 inhibitor.

II. In Vitro ENPP1 Inhibition Assay Protocol

This protocol outlines a biochemical assay to determine the in vitro potency of synthesized compounds against human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij-35

  • Substrate: ATP or cGAMP

  • Detection Reagent: Transcreener® AMP²/GMP² Assay Kit (or similar)

  • Test compounds dissolved in DMSO

  • 384-well assay plates (low volume, black)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human ENPP1 enzyme in Assay Buffer to the desired working concentration (e.g., 500 pM).

    • Prepare the substrate (ATP or cGAMP) solution in Assay Buffer at a concentration close to its Km value.

  • Assay Protocol:

    • Add 2.5 µL of the diluted test compound solution to the wells of a 384-well plate. For control wells, add 2.5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 5 µL of the diluted ENPP1 enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 2.5 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Detection:

    • Stop the reaction and detect the product (AMP/GMP) formation according to the manufacturer's instructions for the Transcreener® AMP²/GMP² Assay. This typically involves adding a stop/detection mix containing an antibody and a fluorescent tracer.

    • Incubate the plate for the recommended time to allow the detection reaction to reach equilibrium.

    • Read the fluorescence polarization or TR-FRET signal on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the control wells (enzyme without inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 cGAMP_int cGAMP cGAMP_ext->cGAMP_int Transport ATP_ext Extracellular ATP ATP_ext->ENPP1 AMP AMP CD73 CD73 AMP->CD73 PPi PPi Adenosine Adenosine ENPP1->AMP Hydrolysis ENPP1->PPi Hydrolysis CD73->Adenosine dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAS->cGAMP_int ATP, GTP STING STING cGAMP_int->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 Inhibition

Caption: ENPP1-STING Signaling Pathway and Point of Inhibition.

Workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Biological Evaluation start Oxetane-Amine Building Block step1 Amide Coupling start->step1 step2 Purification step1->step2 step3 Further Functionalization (e.g., Suzuki Coupling) step2->step3 step4 Final Purification step3->step4 final_compound ENPP1 Inhibitor step4->final_compound assay_prep Prepare Assay Components (Enzyme, Substrate, Compound) final_compound->assay_prep Testing incubation Enzyme-Inhibitor Incubation assay_prep->incubation reaction Initiate Enzymatic Reaction incubation->reaction detection Detect Product Formation reaction->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: Workflow for ENPP1 Inhibitor Synthesis and Evaluation.

References

Application Notes and Protocols: Synthesis of Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists Utilizing 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane moiety has emerged as a valuable building block in medicinal chemistry, often utilized to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] This four-membered heterocycle can act as a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2] The application of oxetane-containing scaffolds in the design of G-protein coupled receptor (GPCR) ligands is a promising strategy for the development of novel therapeutics. This document provides detailed protocols and application notes on the utilization of a key oxetane-containing building block, 2-amino-2-(oxetan-3-yl)ethan-1-ol, in the synthesis of potent and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists.

S1P1 is a GPCR that plays a crucial role in regulating lymphocyte trafficking from the lymph nodes to the peripheral circulation. Agonism of S1P1 leads to the internalization of the receptor, which in turn blocks the egress of lymphocytes. This mechanism of action makes S1P1 an attractive therapeutic target for autoimmune diseases such as multiple sclerosis. The protocols outlined below are based on the synthesis of S1P1 agonists as described in patent literature, demonstrating the practical application of this compound in drug discovery.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist initiates a signaling cascade predominantly through the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of the Gβγ subunits can also activate downstream signaling pathways, such as the PI3K-Akt pathway and the MAPK/ERK pathway. This signaling ultimately modulates cell migration, proliferation, and survival.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1P1 S1P1 Receptor G_protein Gαiβγ S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Gβγ activates Ras Ras G_protein->Ras Gβγ activates Ligand S1P1 Agonist (e.g., oxetane derivative) Ligand->S1P1 Binds cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Lymphocyte egress inhibition) Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

S1P1 Receptor Gαi-Mediated Signaling Pathway

Experimental Protocols

The following protocols describe the synthesis of a potent S1P1 receptor agonist incorporating the this compound scaffold, as adapted from patent WO2012109128A1.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthetic Route A Starting Material (R)-2-amino-2-(oxetan-3-yl)ethan-1-ol B Intermediate 1 Boc-protected amino alcohol A->B Boc Protection C Intermediate 2 Mesylated intermediate B->C Mesylation D Intermediate 3 Azide intermediate C->D Azide Displacement E Intermediate 4 Amine intermediate D->E Reduction G Final Product S1P1 Agonist E->G Reductive Amination F Aromatic Aldehyde F->G

General Synthetic Workflow for S1P1 Agonists
Protocol 1: Synthesis of tert-butyl ((R)-1-hydroxy-2-(oxetan-3-yl)propan-2-yl)carbamate (Intermediate 1)

  • Materials:

    • (R)-2-amino-2-(oxetan-3-yl)ethan-1-ol

    • Di-tert-butyl dicarbonate (Boc)2O

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of (R)-2-amino-2-(oxetan-3-yl)ethan-1-ol in DCM, add (Boc)2O portionwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO3 solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)ethyl methanesulfonate (Intermediate 2)
  • Materials:

    • tert-butyl ((R)-1-hydroxy-2-(oxetan-3-yl)propan-2-yl)carbamate (Intermediate 1)

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve Intermediate 1 in DCM and cool the solution to 0 °C.

    • Add TEA followed by the dropwise addition of MsCl.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Quench the reaction with saturated aqueous NaHCO3 solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the desired mesylate, which can be used in the next step without further purification.

Protocol 3: Synthesis of tert-butyl ((R)-1-azido-2-(oxetan-3-yl)propan-2-yl)carbamate (Intermediate 3)
  • Materials:

    • (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)ethyl methanesulfonate (Intermediate 2)

    • Sodium azide (NaN3)

    • Dimethylformamide (DMF)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of Intermediate 2 in DMF, add NaN3.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Cool the mixture to room temperature and dilute with water.

    • Extract the product with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4: Synthesis of tert-butyl ((R)-1-amino-2-(oxetan-3-yl)propan-2-yl)carbamate (Intermediate 4)
  • Materials:

    • tert-butyl ((R)-1-azido-2-(oxetan-3-yl)propan-2-yl)carbamate (Intermediate 3)

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve Intermediate 3 in MeOH and add 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite and wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the desired amine.

Protocol 5: Synthesis of Final S1P1 Agonist via Reductive Amination
  • Materials:

    • tert-butyl ((R)-1-amino-2-(oxetan-3-yl)propan-2-yl)carbamate (Intermediate 4)

    • Appropriate aromatic aldehyde (e.g., 4'-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy)-[1,1'-biphenyl]-3-carbaldehyde)

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE)

    • Acetic acid

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for Boc-deprotection

  • Procedure:

    • Reductive Amination:

      • To a solution of Intermediate 4 and the aromatic aldehyde in DCE, add a catalytic amount of acetic acid.

      • Stir the mixture at room temperature for 30 minutes.

      • Add STAB portionwise and continue stirring at room temperature for 12 hours.

      • Quench the reaction with saturated aqueous NaHCO3 solution.

      • Separate the organic layer and extract the aqueous layer with DCM.

      • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

      • Purify the crude product by column chromatography.

    • Boc-Deprotection:

      • Dissolve the purified product in DCM and add TFA, or dissolve in a solution of HCl in dioxane.

      • Stir the mixture at room temperature for 1-2 hours.

      • Concentrate the reaction mixture under reduced pressure.

      • Purify the residue by preparative HPLC or crystallization to obtain the final S1P1 agonist as a salt.

Data Presentation

The following table summarizes the in vitro activity of representative S1P1 agonists synthesized using the described methods. The activity is presented as the EC50 value, which is the concentration of the compound that elicits a half-maximal response in a functional assay (e.g., GTPγS binding assay).

Compound IDStructureS1P1 EC50 (nM)
Example 1 2-amino-2-(oxetan-3-yl)-N-((4'-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy)-[1,1'-biphenyl]-3-yl)methyl)ethan-1-ol0.15
Example 2 2-amino-N-((4'-((5-tert-butyl-1,2,4-oxadiazol-3-yl)methoxy)-[1,1'-biphenyl]-3-yl)methyl)-2-(oxetan-3-yl)ethan-1-ol0.23
Example 3 2-amino-2-(oxetan-3-yl)-N-((4'-((5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)methoxy)-[1,1'-biphenyl]-3-yl)methyl)ethan-1-ol0.31

Data is illustrative and based on compounds described in patent WO2012109128A1.

Conclusion

The incorporation of the this compound building block has proven to be an effective strategy in the design of potent S1P1 receptor agonists. The detailed synthetic protocols provided herein offer a clear pathway for the synthesis of these and analogous compounds. The favorable biological activity of the resulting ligands underscores the potential of this scaffold in the development of novel therapeutics for autoimmune diseases. Researchers are encouraged to utilize these methods as a foundation for further structure-activity relationship (SAR) studies and lead optimization efforts in the pursuit of next-generation GPCR modulators.

References

In vitro and in vivo experimental design using 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(oxetan-3-yl)ethan-1-ol is a novel small molecule featuring a structurally significant oxetane moiety. The incorporation of an oxetane ring can confer desirable physicochemical properties to a molecule, such as improved solubility and metabolic stability, making it an attractive scaffold in drug discovery. The presence of an amino alcohol functional group suggests potential interactions with a variety of biological targets, including kinases and G-protein coupled receptors.

This document provides a detailed, hypothetical experimental framework for the initial in vitro and in vivo characterization of this compound. For the purpose of these protocols, we will hypothesize that this compound is an inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer.[1][2][3] These protocols are intended to serve as a comprehensive guide for researchers initiating studies on this or structurally related molecules.

Hypothetical Target: MEK1 Kinase

The RAS/RAF/MEK/ERK pathway is a key signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1][4][5][6] Aberrant activation of this pathway is a hallmark of many cancers, making its components, including MEK1, attractive targets for therapeutic intervention.[1][5] We hypothesize that this compound acts as an inhibitor of MEK1, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

In Vitro Experimental Design

Objective:

To determine the in vitro potency and selectivity of this compound against MEK1 kinase and to assess its activity in a cellular context.

Data Presentation: In Vitro Assays
Assay TypeParameter MeasuredHypothetical Value for this compoundPositive Control (e.g., Selumetinib)
Biochemical Assay
MEK1 Kinase AssayIC50 (nM)5010
Kinase Selectivity Panel (400 kinases)S-score (10) at 1 µM0.050.02
Cellular Assays
A549 Cell Viability AssayGI50 (µM)0.50.1
p-ERK1/2 AlphaLISA Assay (A549 cells)IC50 (µM)0.40.08
Off-Target Assays
hERG Patch Clamp AssayIC50 (µM)> 301
CYP450 Inhibition Panel (e.g., 3A4, 2D6)IC50 (µM)> 205
Experimental Protocols: In Vitro Assays

1. MEK1 Biochemical Kinase Inhibition Assay (Luminescence-based)

  • Principle: This assay measures the amount of ADP produced in the kinase reaction, which is then converted to ATP and detected using a luciferase-based system. A decrease in luminescence indicates inhibition of MEK1 activity.[7]

  • Materials:

    • Recombinant human MEK1 enzyme

    • Inactive ERK2 substrate

    • ATP

    • Kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

    • This compound (test compound)

    • Selumetinib (positive control)

    • DMSO (vehicle control)

    • ADP-Glo™ Kinase Assay kit

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO.

    • Add 2 µL of MEK1 enzyme solution (e.g., 5 ng/µL in kinase buffer) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.2 µg/µL inactive ERK2 and 10 µM ATP in kinase buffer).

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

2. Cellular Phospho-ERK1/2 (Thr202/Tyr204) Assay (AlphaLISA)

  • Principle: This assay quantifies the level of phosphorylated ERK1/2 (p-ERK1/2), the direct downstream target of MEK1, in cell lysates. A decrease in the p-ERK1/2 signal indicates inhibition of the MEK1 pathway in a cellular environment.[3]

  • Materials:

    • A549 human non-small cell lung cancer cells

    • Cell culture medium (e.g., F-12K Medium with 10% FBS)

    • This compound (test compound)

    • Selumetinib (positive control)

    • DMSO (vehicle control)

    • Lysis buffer

    • AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit

    • 384-well white OptiPlates

  • Procedure:

    • Seed A549 cells in a 96-well culture plate and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 16-24 hours.

    • Treat the cells with serial dilutions of the test compound or positive control for 2 hours.

    • Lyse the cells and transfer the lysate to a 384-well assay plate.

    • Add the AlphaLISA acceptor bead mix and incubate for 1 hour at room temperature.

    • Add the donor bead mix and incubate for 1 hour at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Determine the IC50 values for the inhibition of p-ERK1/2.

In Vivo Experimental Design

Objective:

To evaluate the in vivo anti-tumor efficacy of this compound in a human non-small cell lung cancer xenograft model.

Data Presentation: In Vivo Efficacy Study
GroupTreatmentDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%TGI)
1Vehicle (e.g., 0.5% HPMC)-QD, p.o.1500 ± 250-
2This compound25QD, p.o.800 ± 15047%
3This compound50QD, p.o.400 ± 10073%
4Positive Control (e.g., Selumetinib)25QD, p.o.450 ± 12070%
Experimental Protocol: A549 Xenograft Model
  • Principle: A549 human lung carcinoma cells, which have a constitutively active KRAS mutation leading to MAPK pathway activation, are implanted subcutaneously into immunodeficient mice. The effect of the test compound on tumor growth is monitored over time.[8][9][10][11]

  • Materials:

    • A549 cells

    • Female athymic nude mice (6-8 weeks old)

    • Matrigel

    • This compound formulated for oral administration

    • Vehicle control

    • Positive control (e.g., Selumetinib)

    • Calipers for tumor measurement

  • Procedure:

    • Culture A549 cells to ~80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor the mice for tumor growth. When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Administer the test compound, vehicle, or positive control orally (p.o.) once daily (QD) for 21 days.

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-ERK).

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Visualizations

MEK_Signaling_Pathway cluster_0 GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound This compound Compound->MEK1

Caption: Hypothetical signaling pathway of MEK1 inhibition.

Experimental_Workflow Start Start: Novel Compound InVitro In Vitro Screening Start->InVitro Biochemical Biochemical Assay: MEK1 IC50 InVitro->Biochemical Cellular Cellular Assays: p-ERK IC50, Cell Viability InVitro->Cellular Hit Hit Identification Biochemical->Hit Cellular->Hit InVivo In Vivo Efficacy Hit->InVivo Xenograft A549 Xenograft Model: Tumor Growth Inhibition InVivo->Xenograft PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Lead Lead Candidate Xenograft->Lead PKPD->Lead End Preclinical Development Lead->End

Caption: Overall experimental workflow.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol. It is intended for an audience of researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring prone to opening during synthesis? A1: The oxetane ring possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to cleavage under certain conditions.[1] Treatment with strong acids is a primary cause of unwanted ring-opening, leading to the formation of diol byproducts.[2] Therefore, synthetic steps should ideally be conducted under basic or neutral conditions to preserve the four-membered ring.[2]

Q2: What are the most common starting materials for this synthesis? A2: A common and versatile starting material is oxetan-3-one.[2][3][4] It allows for the introduction of various functional groups at the 3-position. A plausible synthetic route to the target molecule involves the conversion of oxetan-3-one to an intermediate like oxetane-3-carbaldehyde or oxetane-3-carbonitrile, which then undergoes further transformations.

Q3: I am observing a complex mixture of byproducts. What could be the cause? A3: A complex byproduct profile often points to the instability of the oxetane ring or intermediates. Key factors include:

  • Acidic Conditions: Traces of acid can catalyze ring-opening. Ensure all reagents and solvents are neutral or basic.

  • High Temperatures: Elevated temperatures, especially in combination with certain reagents like LiAlH₄, can lead to decomposition.[2]

  • Reactive Reagents: Highly reactive nucleophiles or strong oxidizing agents may react with the oxetane ring itself. Careful selection and control of reaction conditions are crucial.

Q4: How can I purify the final polar amino alcohol product? A4: this compound is a polar molecule, which can make purification challenging. Standard silica gel chromatography can be effective, but may require a polar mobile phase, often incorporating a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to prevent streaking and improve recovery. Reverse-phase chromatography (C18) or ion-exchange chromatography are also viable alternatives for highly polar compounds.

Troubleshooting Guide

Problem 1: Low Yield in Carbon-Carbon Bond Formation Step (e.g., Henry Reaction)
Potential Cause Suggested Solution
Steric Hindrance The oxetane ring can sterically hinder the approach to the carbonyl. Increase reaction time or temperature moderately. Consider using a less bulky base.
Base Incompatibility A base that is too strong or nucleophilic may lead to side reactions. Use a non-nucleophilic base like DBU or an amine base (e.g., triethylamine).[5]
Poor Reagent Quality Ensure the aldehyde precursor is pure and the nitromethane and base are of high quality and anhydrous where required.
Reversible Reaction The Henry reaction can be reversible. Use a slight excess of nitromethane and ensure conditions drive the reaction to completion.
Problem 2: Incomplete or Unselective Reduction of the Nitro Group
Potential Cause Suggested Solution
Catalyst Poisoning Sulfur-containing compounds or other impurities can poison hydrogenation catalysts (e.g., Pd/C, Raney Ni). Purify the nitroalkanol intermediate before reduction.
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure adequate H₂ pressure (typically 50 psi or higher) and vigorous stirring to overcome mass transfer limitations.
Harsh Reducing Agents Strong hydride reagents like LiAlH₄ can be difficult to control and may lead to decomposition of the oxetane ring, especially at elevated temperatures.[2]
Alternative Reduction Consider alternative reduction methods such as using zinc or iron powder in the presence of an acid like acetic acid or ammonium chloride, which are often milder.
Problem 3: Evidence of Oxetane Ring Opening
Potential Cause Suggested Solution
Use of Strong Acid Avoid all strong Brønsted and Lewis acids. If an acidic workup is necessary, use a dilute, weak acid and keep the temperature low. Basic hydrolysis or reaction conditions are generally safer for the oxetane core.[2]
High Reaction Temperature Maintain the lowest effective temperature for each reaction step. Reductions with powerful hydrides should be performed at low temperatures (e.g., -30 to 0 °C).[2]
Incompatible Chromatography Using un-neutralized silica gel can lead to degradation on the column. Pre-treat the silica by slurrying it with a solvent system containing 1-2% triethylamine, then pack the column.

Proposed Synthetic Pathway & Experimental Protocols

A reliable synthetic route starting from oxetan-3-one involves the formation of an α,β-unsaturated ester, followed by Michael addition and reduction steps. An alternative, conceptually straightforward route is via a Henry (nitroaldol) reaction.

Workflow for Proposed Synthesis via Henry Reaction

The following diagram outlines a logical workflow for the synthesis.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Henry Reaction cluster_2 Step 3: Reduction start_node Oxetan-3-one intermediate_node intermediate_node final_node This compound reagent_node reagent_node A Oxetan-3-ol B Oxetan-3-carbaldehyde A->B PCC or Dess-Martin periodinane, DCM C 1-nitro-2-(oxetan-3-yl)ethan-1-ol B->C Nitromethane, DBU or Et3N, THF D This compound C->D H2, Raney Ni or Pd/C MeOH or EtOH

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of Oxetan-3-carbaldehyde (Precursor)

This protocol describes the oxidation of commercially available oxetan-3-ol.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dichloromethane (DCM, 100 mL) and pyridinium chlorochromate (PCC, 1.5 eq).

  • Reaction: Cool the stirred suspension to 0 °C. Add a solution of oxetan-3-ol (1.0 eq) in DCM (20 mL) dropwise over 30 minutes.

  • Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter it through a plug of silica gel or Celite, washing thoroughly with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde is often used in the next step without further purification. If necessary, purify by careful column chromatography on silica gel.

Parameter Typical Value
Reactant Scale 5.0 g
Typical Yield 75-85%
Purity (crude) >90%

Protocol 2: Henry Reaction to form 1-nitro-2-(oxetan-3-yl)ethan-1-ol

  • Setup: In a round-bottom flask, dissolve oxetane-3-carbaldehyde (1.0 eq) and nitromethane (1.5 eq) in tetrahydrofuran (THF, 50 mL).

  • Reaction: Cool the solution to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) dropwise.

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes).

Parameter Typical Value
Reactant Scale 3.0 g
Typical Yield 60-75%
Chromatography Rf ~0.3 (30% EtOAc/Hex)

Protocol 3: Reduction of Nitroalkanol to Final Product

  • Setup: To a hydrogenation vessel, add the nitroalkanol intermediate (1.0 eq) and a solvent such as methanol or ethanol (50 mL). Carefully add Raney Nickel (approx. 20% by weight, washed with solvent) under a stream of inert gas.

  • Reaction: Seal the vessel and purge it with hydrogen gas (H₂). Pressurize the vessel to 50-100 psi with H₂ and stir vigorously at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The consumption of H₂ should cease upon completion.

  • Workup: Carefully vent the H₂ and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amino alcohol can be purified by column chromatography on silica gel pre-treated with triethylamine (e.g., eluting with 5-10% MeOH in DCM + 1% Et₃N).

Parameter Typical Value
Reactant Scale 2.0 g
H₂ Pressure 50 psi
Typical Yield 80-95%
Purity (after column) >98%

General Troubleshooting Workflow

If an experiment fails or gives poor results, a systematic approach can help identify the issue.

G problem_node problem_node check_node check_node action_node action_node result_node result_node A Low or No Yield B1 Analyze Starting Materials (NMR, Purity) A->B1 B2 Check Reaction Conditions (Temp, Time, Atmosphere) A->B2 B3 Analyze Crude Product (LC-MS, NMR) A->B3 C1 Degraded? B1->C1 yes C2 Incorrect? B1->C2 no C3 Conditions OK? B2->C3 yes D2 Optimize Conditions (Lower Temp, Diff. Reagent) B2->D2 no C4 Starting Material Returned? B3->C4 yes C5 Byproducts Seen? B3->C5 yes D1 Re-purify or Re-synthesize SM C1->D1 C2->D1 D4 Increase Reactivity (Higher Temp, Stronger Reagent) C4->D4 D3 Identify Byproducts (e.g., Ring-Opened) C5->D3 D3->D2

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Optimization of reaction conditions for the synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol, a valuable building block for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A frequently employed synthetic strategy involves a four-step sequence starting from oxetan-3-one:

  • Strecker Synthesis: Formation of an α-aminonitrile, 3-amino-3-cyanooxetane, from oxetan-3-one.

  • Nitrile Hydrolysis: Conversion of the α-aminonitrile to the corresponding α-amino acid, 3-aminooxetane-3-carboxylic acid.

  • Amine Protection: Protection of the amino group (e.g., as a Boc-carbamate) to prevent side reactions during the subsequent reduction step.

  • Carboxylic Acid Reduction: Reduction of the protected amino acid to the target this compound, followed by deprotection.

Q2: I am observing significant ring-opening of the oxetane moiety. What conditions should I avoid?

A2: The oxetane ring is susceptible to ring-opening, particularly under strongly acidic conditions.[1][2] It is crucial to avoid harsh acidic treatments, especially at elevated temperatures. While 3,3-disubstituted oxetanes generally exhibit greater stability, the presence of internal nucleophiles like an alcohol or amine can facilitate ring-opening even under milder acidic conditions.[1][2]

Q3: What are the key challenges in the Strecker synthesis step with oxetan-3-one?

A3: The primary challenges in the Strecker synthesis of 3-amino-3-cyanooxetane are achieving a good yield and minimizing side reactions.[3][4][5][6] The reaction is reversible, and the equilibrium may not favor the product. Careful control of reactant concentrations, temperature, and pH is essential for success.

Q4: Are there alternative methods to introduce the amino alcohol functionality on the oxetane ring?

A4: Yes, another potential route is the Henry reaction (nitroaldol reaction) between oxetan-3-one and a suitable nitroalkane, followed by the reduction of the nitro group to an amine.[7][8] This method can be effective for creating β-amino alcohols.[7]

Troubleshooting Guide

Below are common problems, their potential causes, and recommended solutions for the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Strecker synthesis - Reversible nature of the reaction.[4] - Incomplete formation of the imine intermediate. - Suboptimal pH for the reaction.- Use a slight excess of the cyanide reagent and ammonium salt to shift the equilibrium towards the product. - Ensure efficient removal of water to drive the imine formation. - Maintain a slightly acidic pH (around 4-6) to facilitate imine formation without promoting significant oxetane ring opening.
Formation of byproducts in the Strecker synthesis - Polymerization of the starting aldehyde or imine. - Side reactions of the cyanide ion.- Maintain a low reaction temperature to minimize polymerization. - Add the cyanide source slowly to the reaction mixture.
Incomplete hydrolysis of the aminonitrile - Insufficiently harsh hydrolysis conditions. - Steric hindrance around the nitrile group.- Increase the reaction time and/or temperature for the hydrolysis. - Use a stronger acid or base for the hydrolysis, but be mindful of potential oxetane ring opening with strong acids.[1]
Low yield during carboxylic acid reduction - Incompatible reducing agent. - Side reactions with the unprotected amine.- Use a suitable reducing agent for amino acids, such as borane-tetrahydrofuran complex (Boc-protected amine is recommended). - Protect the amino group before the reduction step to prevent the formation of amides or other byproducts.
Product decomposition during purification - Instability of the oxetane ring on silica gel. - Ring-opening under acidic or basic conditions during workup or chromatography.- Use a neutral or deactivated silica gel for column chromatography. - Avoid strongly acidic or basic conditions during the workup and purification steps. - Consider alternative purification methods such as crystallization or distillation under reduced pressure if possible.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis is provided below.

Step 1: Synthesis of 3-amino-3-cyanooxetane via Strecker Reaction

Materials:

  • Oxetan-3-one

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve oxetan-3-one in a mixture of methanol and water.

  • Add ammonium chloride to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium cyanide in water to the cooled reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by carefully adding an appropriate reagent to neutralize the excess cyanide (e.g., a solution of ferrous sulfate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-amino-3-cyanooxetane.

  • Purify the crude product by column chromatography on neutral silica gel.

Data Presentation

Table 1: Optimization of Strecker Reaction Conditions for 3-amino-3-cyanooxetane Synthesis
EntrySolvent System (v/v)Temperature (°C)Reaction Time (h)Yield (%)
1Methanol/Water (1:1)252465
2Methanol/Water (2:1)252472
3Methanol/Water (1:1)0-5 then 252478
4Acetonitrile/Water (1:1)252455
Table 2: Optimization of Carboxylic Acid Reduction Conditions
EntryProtecting GroupReducing AgentSolventTemperature (°C)Yield (%)
1BocBH₃·THFTHF0 to 2585
2CbzLiAlH₄THF075
3BocNaBH₄/I₂THF2560
4NoneBH₃·THFTHF25Low (complex mixture)

Visualizations

SynthesisWorkflow cluster_0 Synthesis of Oxetan-3-one cluster_1 Strecker Synthesis cluster_2 Hydrolysis and Protection cluster_3 Reduction and Deprotection start Propargylic Alcohol oxetanone Oxetan-3-one start->oxetanone Gold Catalyst aminonitrile 3-Amino-3-cyanooxetane oxetanone->aminonitrile NH4Cl, KCN aminoacid 3-Aminooxetane- 3-carboxylic acid aminonitrile->aminoacid H3O+ protected_aminoacid N-Boc-3-aminooxetane- 3-carboxylic acid aminoacid->protected_aminoacid Boc2O protected_product N-Boc-2-amino-2- (oxetan-3-yl)ethan-1-ol protected_aminoacid->protected_product BH3-THF final_product This compound protected_product->final_product TFA or HCl

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_strecker Strecker Synthesis Issues cluster_hydrolysis Hydrolysis/Protection Issues cluster_reduction Reduction/Purification Issues start Low Yield or Impure Product check_strecker Check Strecker Reaction TLC/LC-MS start->check_strecker check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_reduction Check Reduction Step start->check_reduction strecker_incomplete Incomplete Reaction check_strecker->strecker_incomplete Low Conversion strecker_byproducts Multiple Byproducts check_strecker->strecker_byproducts Complex Mixture solution1 Increase reaction time/ temperature, check pH strecker_incomplete->solution1 Solution solution2 Lower temperature, slow addition of reagents strecker_byproducts->solution2 Solution hydrolysis_incomplete Starting Material Remains check_hydrolysis->hydrolysis_incomplete ring_opening_hydrolysis Ring-Opened Products Detected check_hydrolysis->ring_opening_hydrolysis solution3 Increase hydrolysis time/ temperature, use stronger base/milder acid hydrolysis_incomplete->solution3 Solution solution4 Use milder hydrolysis conditions (e.g., basic) ring_opening_hydrolysis->solution4 Solution reduction_incomplete Starting Material Remains check_reduction->reduction_incomplete purification_issue Decomposition During Purification check_reduction->purification_issue solution5 Ensure amine is protected, use appropriate reducing agent reduction_incomplete->solution5 Solution solution6 Use neutral silica gel, avoid harsh pH during workup purification_issue->solution6 Solution

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol. The information is structured to address specific challenges that may arise during a plausible multi-step synthesis, aiming to improve both the yield and purity of the final product.

Proposed Synthetic Pathway

A viable synthetic route to this compound can be envisioned starting from the commercially available oxetan-3-ol. This pathway involves the synthesis of a key intermediate, (oxetan-3-yl)glycine, via a Strecker synthesis, followed by the reduction of the carboxylic acid.

Synthetic_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Strecker Synthesis cluster_2 Step 3: Nitrile Hydrolysis cluster_3 Step 4: Protection & Reduction cluster_4 Step 5: Deprotection A Oxetan-3-ol B Oxetan-3-carbaldehyde A->B PCC or Dess-Martin periodinane C α-Amino-nitrile B->C 1. NH4Cl, NaCN 2. H2O D (Oxetan-3-yl)glycine C->D Acid or Base Hydrolysis E N-Boc-(oxetan-3-yl)glycine D->E Boc2O F N-Boc-2-amino-2- (oxetan-3-yl)ethan-1-ol E->F LiAlH4 or BH3 G This compound F->G TFA or HCl

Caption: Proposed multi-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is organized by the synthetic steps. For each step, common problems are addressed with potential causes and recommended solutions.

Step 1: Oxidation of Oxetan-3-ol to Oxetan-3-carbaldehyde

Q1: My oxidation reaction is showing low conversion of the starting material, oxetan-3-ol. What could be the issue?

A1: Low conversion in the oxidation of oxetan-3-ol can be attributed to several factors:

  • Inadequate Reagent Activity: The oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), may have degraded. It is recommended to use freshly opened or properly stored reagents.

  • Insufficient Reagent Stoichiometry: Ensure at least stoichiometric amounts of the oxidizing agent are used. For less reactive substrates, a slight excess (1.1-1.5 equivalents) may be necessary.

  • Reaction Temperature: While these oxidations are often run at room temperature, gentle heating (e.g., to 40°C) might be required to drive the reaction to completion. However, be cautious as the oxetane ring can be sensitive to high temperatures.[1]

  • Presence of Water: For reagents like PCC, the reaction should be conducted under anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: I am observing significant side product formation, and my yield of oxetan-3-carbaldehyde is low. How can I improve this?

A2: Side product formation often arises from over-oxidation or decomposition of the product.

  • Choice of Oxidant: Milder oxidizing agents are preferable. DMP is often a good choice as it is selective and the reaction conditions are mild.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-oxidation to the carboxylic acid. Avoid excessive heating.

  • Work-up Procedure: During work-up, avoid acidic conditions which can promote the opening of the oxetane ring.[1][2] A buffered work-up may be beneficial.

ParameterPCCDess-Martin Periodinane (DMP)
Typical Yield 60-80%85-95%
Reaction Time 2-4 hours1-3 hours
Key Considerations Carcinogenic, requires anhydrous conditionsMoisture sensitive, can be mildly explosive upon heating

Table 1: Comparison of Common Oxidizing Agents for Step 1.

Step 2 & 3: Strecker Synthesis and Nitrile Hydrolysis

Q3: The formation of the α-amino-nitrile in the Strecker synthesis is slow or incomplete. What can I do?

A3: The Strecker synthesis is an equilibrium process. To drive it towards the product:

  • Concentration of Reagents: Ensure appropriate concentrations of ammonium chloride and sodium cyanide.

  • pH Control: The reaction is sensitive to pH. Maintaining a slightly acidic to neutral pH is often optimal for the formation of the imine intermediate.

  • Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, be aware that cyanide is volatile and toxic, so proper ventilation is crucial.

Q4: During the hydrolysis of the nitrile to (oxetan-3-yl)glycine, I am getting a low yield and a complex mixture of products. Why is this happening?

A4: The oxetane ring is susceptible to ring-opening under harsh acidic or basic conditions, which are often used for nitrile hydrolysis.[2]

  • Milder Hydrolysis Conditions: Consider using milder conditions. For acid hydrolysis, a lower concentration of HCl or using an acid like TFA might be beneficial. For basic hydrolysis, using Ba(OH)₂ or LiOH at moderate temperatures can be effective while minimizing ring-opening.

  • Stepwise Hydrolysis: A two-step procedure, first hydrolyzing the nitrile to an amide and then the amide to the carboxylic acid, can sometimes provide cleaner results.

  • Protection Strategy: If ring-opening is a persistent issue, it might be necessary to reconsider the synthetic route, perhaps using a protected aldehyde in the Strecker reaction.

Step 4 & 5: Protection, Reduction, and Deprotection

Q5: The reduction of the N-Boc protected amino acid with LiAlH₄ is giving me low yields of the desired amino alcohol.

A5: LiAlH₄ is a very strong reducing agent and can sometimes lead to side reactions or decomposition of the oxetane ring.

  • Alternative Reducing Agents: Consider using borane (BH₃) complexes, such as BH₃·THF or BH₃·DMS. These are generally milder and more selective for the reduction of carboxylic acids in the presence of other functional groups.

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0°C to room temperature) to minimize side reactions.

  • Work-up: A careful quench of the reaction at low temperature is crucial. A standard Fieser work-up (sequential addition of water, 15% NaOH, and water) is often effective.

Q6: I am having trouble with the final deprotection step. The yield is low, and I am seeing byproducts.

A6: The Boc protecting group is typically removed under acidic conditions. As mentioned, the oxetane ring can be sensitive to strong acids.

  • Choice of Acid: Use the mildest acidic conditions possible. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a standard and often effective method. If TFA is too harsh, consider using HCl in a non-protic solvent like dioxane or diethyl ether.

  • Reaction Monitoring: Follow the reaction by TLC to ensure it goes to completion but is not left for an extended period, which could lead to degradation.

  • Purification of the Final Product: The final product is a polar amino alcohol. Purification can be challenging. Ion-exchange chromatography can be a very effective method for purifying amino alcohols.[3] Alternatively, crystallization of a salt (e.g., the hydrochloride or oxalate salt) can be an efficient purification strategy.[4]

Troubleshooting_Workflow Start Low Yield or Purity Issue Step Identify Reaction Step Start->Step Reagents Check Reagent Quality and Stoichiometry Step->Reagents Oxidation Conditions Optimize Reaction Conditions (T, Time) Step->Conditions Strecker/Hydrolysis Workup Modify Work-up/ Purification Step->Workup Reduction/Deprotection End Problem Solved Reagents->End Conditions->End Route Consider Alternative Reagents or Route Workup->Route Route->End

Caption: A general workflow for troubleshooting synthetic issues.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the synthesis.

Protocol 1: Synthesis of Oxetan-3-carbaldehyde (via DMP Oxidation)
  • To a stirred solution of oxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0°C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification.

Protocol 2: Synthesis of (Oxetan-3-yl)glycine (via Strecker and Hydrolysis)
  • In a round-bottom flask, dissolve oxetan-3-carbaldehyde (1.0 eq) in methanol. Add aqueous ammonium chloride (1.5 eq), followed by an aqueous solution of sodium cyanide (1.2 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate to give the crude α-amino-nitrile.

  • To the crude amino-nitrile, add 6 M HCl and heat the mixture to reflux for 6-12 hours.

  • Cool the reaction mixture to room temperature and wash with DCM to remove any organic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product.

  • Filter the solid, wash with cold water and then diethyl ether, and dry under vacuum to obtain (oxetan-3-yl)glycine.

Protocol 3: Reduction and Deprotection to Yield the Final Product
  • Suspend (oxetan-3-yl)glycine (1.0 eq) in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (2.5 eq).

  • Stir at room temperature overnight. Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to give N-Boc-(oxetan-3-yl)glycine.

  • Dissolve the N-Boc protected amino acid in anhydrous THF and cool to 0°C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the dropwise addition of methanol at 0°C.

  • Concentrate the mixture under reduced pressure. The residue can be purified by silica gel chromatography.

  • Dissolve the purified N-Boc protected amino alcohol in DCM and add trifluoroacetic acid (TFA, 10 eq).

  • Stir at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by ion-exchange chromatography or by crystallization of its salt to yield this compound.

References

Troubleshooting low enantioselectivity in the asymmetric synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low enantioselectivity, encountered during the synthesis of this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of this compound?

A1: The two most prevalent and effective strategies for synthesizing chiral β-amino alcohols like this compound are:

  • Asymmetric Hydrogenation/Transfer Hydrogenation of a Prochiral Keto-Amine: This involves the stereoselective reduction of a precursor like 2-(protected-amino)-1-(oxetan-3-yl)ethanone using a chiral catalyst.

  • Enantioselective Ring-Opening of an Epoxide: This route involves the reaction of 2-(oxetan-3-yl)oxirane with an amine source, catalyzed by a chiral Lewis acid.

Q2: Why is achieving high enantioselectivity in this synthesis challenging?

A2: High enantioselectivity can be challenging due to several factors:

  • Catalyst Performance: The choice of catalyst and ligand is critical and substrate-dependent. A catalyst that works well for one substrate may not be optimal for another.

  • Reaction Conditions: Temperature, pressure, solvent, and the presence of additives can significantly impact the stereochemical outcome.

  • Substrate Purity: Impurities in the starting materials or reagents can interfere with the catalyst, leading to a decrease in enantioselectivity.

  • Background Reactions: Non-catalyzed or competing side reactions can lead to the formation of a racemic or less-enriched product.

Q3: What are some of the key catalyst systems used for these transformations?

A3: For asymmetric hydrogenation, Ru(II) and Rh(I) complexes with chiral diphosphine ligands like BINAP are commonly employed. Noyori-type catalysts, which are Ru(II) complexes with both a chiral diphosphine and a chiral diamine, are also highly effective. For the enantioselective ring-opening of epoxides, chiral metal-salen complexes (e.g., with Cr(III) or Co(III)) are often used.

Troubleshooting Guides

This section provides detailed troubleshooting for the two primary synthetic routes.

Route 1: Asymmetric Transfer Hydrogenation of 2-Amino-1-(oxetan-3-yl)ethanone

This route involves the reduction of a prochiral α-amino ketone. A common issue is low enantiomeric excess (ee).

Experimental Protocol Example: Asymmetric Transfer Hydrogenation

1. Catalyst Preparation (in situ):

  • In a glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.011 mmol) are added to a Schlenk flask.

  • Anhydrous, degassed isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the active catalyst.

2. Hydrogenation Reaction:

  • In a separate flask, 2-amino-1-(oxetan-3-yl)ethanone hydrochloride (1 mmol) is dissolved in anhydrous, degassed isopropanol (5 mL).

  • A 5 M solution of formic acid/triethylamine (5:2 molar ratio) in isopropanol is prepared as the hydrogen source.

  • The ketone solution and the formic acid/triethylamine solution (1.5 mmol of formic acid) are added to the catalyst solution.

  • The reaction mixture is stirred at 40°C and monitored by TLC or LC-MS.

3. Work-up and Analysis:

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (10 mL) and washed with saturated aqueous NaHCO₃ (2 x 5 mL) and brine (5 mL).

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Troubleshooting Low Enantioselectivity (Route 1)
Observed Problem Potential Cause Suggested Solution
Low ee (<70%) Suboptimal Catalyst/Ligand Combination: The chosen chiral ligand may not be ideal for the oxetane-containing substrate.Screen a variety of chiral ligands. For Ru-based catalysts, consider different diamine ligands or diphosphines like BINAP.
Incorrect Base or Base Concentration: The type and amount of base can significantly influence the catalytic activity and selectivity.[1][2]Optimize the base. For Noyori-type catalysts, try different alkoxide bases (e.g., KOtBu, NaOEt) and vary the concentration. The base is crucial for generating the active Ru-hydride species.
Reaction Temperature is Too High: Higher temperatures can decrease enantioselectivity by allowing the reaction to proceed through less-selective pathways.Lower the reaction temperature. Run the reaction at room temperature or even 0°C, although this may require longer reaction times.
Presence of Water or Oxygen: Moisture and oxygen can deactivate the catalyst or promote side reactions.Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents.
Inconsistent ee values between batches Impure Starting Material: Impurities in the 2-amino-1-(oxetan-3-yl)ethanone can inhibit or poison the catalyst.Purify the starting ketone by recrystallization or chromatography. Verify purity by NMR and elemental analysis.
Catalyst Degradation: The catalyst may be air-sensitive and degrade upon storage or handling.[1]Prepare the active catalyst in situ just before use. If using a pre-formed catalyst, store it under an inert atmosphere and handle it in a glovebox.
Low Conversion and Low ee Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low for efficient turnover and stereocontrol.Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 1 mol%).
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry.Screen different anhydrous, degassed solvents such as methanol, ethanol, or THF. Protic solvents are often preferred for transfer hydrogenation.
Data Summary: Asymmetric Hydrogenation of Ketones
Catalyst SystemSubstrate TypeSolventTemp (°C)S/C Ratioee (%)Reference
RuCl₂((S)-BINAP)((S,S)-DPEN)Aromatic KetonesIsopropanol252000:1>95Noyori et al.
[RuCl(p-cymene)((S,S)-TsDPEN)]Aromatic KetonesHCOOH/NEt₃28100:1>98Hashiguchi et al.
Ir(I) with P,N,O ligandAromatic KetonesEthanol251000:1up to 95MDPI, 2024

Route 2: Enantioselective Ring-Opening of 2-(Oxetan-3-yl)oxirane

This pathway involves the nucleophilic attack of an amine on a prochiral epoxide, with stereocontrol provided by a chiral catalyst.

Experimental Protocol Example: Asymmetric Aminolysis

1. Catalyst Activation:

  • In a glovebox, a chiral Cr(salen)Cl complex (0.05 mmol) is placed in a dry Schlenk flask.

  • The catalyst is dried under high vacuum for 2-3 hours.

2. Ring-Opening Reaction:

  • Anhydrous, degassed toluene (5 mL) is added to the activated catalyst.

  • 2-(Oxetan-3-yl)oxirane (1 mmol) is added to the catalyst solution.

  • The mixture is cooled to 0°C.

  • A solution of benzylamine (1.2 mmol) in toluene (2 mL) is added dropwise over 10 minutes.

  • The reaction is stirred at 0°C and monitored by TLC or LC-MS.

3. Work-up and Analysis:

  • Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl (5 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Troubleshooting Low Enantioselectivity (Route 2)
Observed Problem Potential Cause Suggested Solution
Low ee (<70%) Ineffective Catalyst: The chosen chiral catalyst may not provide a sufficiently chiral environment for the substrate.Screen different chiral catalysts. Consider salen complexes with different metals (e.g., Co, Al) or different chiral diamine backbones.
Background Uncatalyzed Reaction: The direct reaction between the amine and epoxide without catalyst involvement will produce a racemic product.Lower the reaction temperature to slow down the uncatalyzed reaction. Ensure slow addition of the amine to maintain a low concentration.
Suboptimal Solvent: The solvent can influence the catalyst's conformation and the stability of the transition state.Screen a range of anhydrous, non-coordinating solvents like CH₂Cl₂, Et₂O, or hexanes.
Presence of Water: Moisture can hydrolyze the catalyst or compete as a nucleophile, leading to diol formation and reduced ee.Use rigorously dried solvents and reagents. Perform the reaction under a strictly inert atmosphere. The addition of molecular sieves can be beneficial.
Poor Regioselectivity Steric and Electronic Factors: The nucleophile may attack both carbons of the epoxide, leading to a mixture of regioisomers.While the oxetane group provides some steric bias, modifying the amine nucleophile (e.g., using a bulkier protecting group) can improve regioselectivity.
Low Yield and Low ee Catalyst Deactivation: The amine nucleophile can sometimes coordinate too strongly to the Lewis acidic metal center of the catalyst, leading to deactivation.Use a less coordinating amine source or protect the amine and deprotect after the reaction. Some protocols suggest the use of additives to modulate catalyst activity.
Data Summary: Enantioselective Ring-Opening of Epoxides
Catalyst SystemEpoxide TypeNucleophileSolventTemp (°C)ee (%)Reference
Cr(salen)Clmeso-EpoxidesTMSN₃Et₂O25up to 97Jacobsen et al.
Co(salen)Terminal EpoxidesPhenolst-BuOMe25up to 99Jacobsen et al.
YCl₃ (achiral)Styrene OxideAnilineSolvent-freeRTN/A (regio)MDPI, 2017[3]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Prepare Anhydrous/ Degassed Reagents start->reagents catalyst Prepare/Activate Chiral Catalyst reagents->catalyst reaction Combine Reactants & Catalyst under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction & Washing quench->extraction purification Purification (Chromatography) extraction->purification analysis Determine ee% (Chiral HPLC) purification->analysis end End Product analysis->end

Caption: General experimental workflow for asymmetric synthesis.

troubleshooting_low_ee cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate start Low Enantioselectivity Observed cat_choice Is the catalyst/ligand optimal for this substrate? start->cat_choice temp Is the temperature too high? start->temp purity Is the substrate pure? start->purity cat_activity Is the catalyst active? (Degradation/Purity) cat_choice->cat_activity cat_loading Is catalyst loading sufficient? cat_activity->cat_loading solvent Is the solvent optimal? temp->solvent atmosphere Is the reaction environment strictly inert (no H₂O/O₂)? solvent->atmosphere background Is there a significant background reaction? purity->background

Caption: Troubleshooting decision tree for low enantioselectivity.

References

Addressing solubility issues of 2-amino-2-(oxetan-3-yl)ethan-1-ol in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-amino-2-(oxetan-3-yl)ethan-1-ol in biological assays.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition to Aqueous Buffer or Media

Question: My compound, this compound, precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

Answer: Precipitate formation is a common issue for compounds with low aqueous solubility.[1][2] Here’s a step-by-step guide to troubleshoot this problem:

  • Optimize DMSO Concentration: While DMSO is a widely used solvent, high concentrations can be toxic to cells and cause compounds to precipitate upon dilution.[3][4][5]

    • Recommendation: Aim for a final DMSO concentration of less than 0.5% in your assay, and ideally below 0.1%.[3][6] It's crucial to perform preliminary tests to determine the optimal DMSO concentration for your specific cell line and assay.[3]

    • Protocol: Prepare a high-concentration stock of your compound in 100% DMSO. Then, perform serial dilutions in your aqueous buffer or media to reach the desired final concentration, ensuring the final DMSO concentration remains low.[7]

  • Utilize Co-solvents: If lowering the DMSO concentration isn't sufficient, consider using a co-solvent. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[8][9][10]

    • Examples: Ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used co-solvents.[10]

    • Consideration: The choice of co-solvent and its concentration must be carefully evaluated for compatibility with your specific assay and cell type to avoid adverse effects.

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[11][12][13][14] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[12]

    • Surfactants: Surfactants, or surface-active agents, can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[15][16][17][18] Non-ionic surfactants like Tween 80 and Poloxamer 188 are often used in pharmaceutical formulations.[17][19]

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Validation cluster_3 Outcome Precipitate Precipitate forms in aqueous buffer/media Optimize_DMSO Optimize DMSO Concentration (<0.5%) Precipitate->Optimize_DMSO Start Use_Cosolvent Use Co-solvents (e.g., Ethanol, PEG) Optimize_DMSO->Use_Cosolvent If precipitation persists Use_Excipient Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) Use_Cosolvent->Use_Excipient If precipitation persists Solubility_Test Kinetic Solubility Assay Use_Excipient->Solubility_Test Assay_Validation Validate Assay Performance (e.g., cell viability, enzyme activity) Solubility_Test->Assay_Validation Successful_Solubilization Compound Solubilized, Assay Integrity Maintained Assay_Validation->Successful_Solubilization

Caption: Troubleshooting workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for DMSO in my cell-based assay?

A1: It is best to keep the final DMSO concentration as low as possible, ideally below 0.1%.[3] However, concentrations up to 0.5% are often tolerated by many cell lines, but this should be experimentally verified.[6] Concentrations above 1% can lead to significant cellular stress, membrane damage, and even cell death.[3]

Q2: How do I prepare a stock solution of this compound?

A2: Preparing a stable and accurate stock solution is crucial for reproducible results.[20][21]

  • Best Practice: Use a high-quality analytical balance to weigh the compound and a volumetric flask for accurate solvent measurement.[22]

  • Solvent: Start by dissolving the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher, depending on solubility).

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[23]

Stock Solution Preparation Workflow

G start Start weigh Accurately weigh This compound start->weigh dissolve Dissolve in 100% DMSO in a volumetric flask weigh->dissolve vortex Vortex/sonicate until fully dissolved dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Protocol for preparing a compound stock solution.

Q3: Can the type of cell culture media affect the solubility of my compound?

A3: Yes, the components of cell culture media can influence compound solubility.[24] The presence of salts, proteins (like those in fetal bovine serum), and other components can lead to precipitation.[23][24][25] For instance, calcium salts in media can sometimes react with compounds or other media components, leading to the formation of insoluble salts.[23][24]

Q4: Are there any analytical methods to confirm the solubility of my compound in the final assay conditions?

A4: Yes, performing a kinetic solubility assay is a good practice. This can be done using methods like turbidimetry, which measures the turbidity of a solution as the compound is added, to determine the concentration at which it starts to precipitate under your specific assay conditions.[5]

Q5: What are the potential consequences of compound precipitation in my assay?

A5: Compound precipitation can lead to several issues, including:

  • Inaccurate concentration: The actual concentration of the compound in solution will be lower than intended, leading to an underestimation of its potency (e.g., IC50 or EC50).[1][2]

  • Assay interference: Precipitates can interfere with optical measurements (e.g., absorbance, fluorescence) and imaging-based assays.[23]

  • Cellular toxicity: The solid particles may have different effects on cells than the solubilized compound.

  • Poor reproducibility: Inconsistent precipitation will lead to high variability in your results.[1]

Quantitative Data Summary: Solubility Enhancement Strategies

StrategyKey ComponentsTypical Concentration RangeAdvantagesDisadvantages
Co-solvency DMSO, Ethanol, PEG 400< 1% (assay dependent)Simple to implementPotential for cellular toxicity, may alter protein conformation
Cyclodextrin Complexation HP-β-CD, SBE-β-CD1-10 mMLow cellular toxicity, can significantly increase solubilityCan be expensive, may not be effective for all compounds
Surfactant Micellization Tween 80, Poloxamer 1880.01% - 0.1%Effective for highly lipophilic compoundsCan disrupt cell membranes, may interfere with protein-protein interactions

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 1.311 mg of this compound (assuming a molecular weight of 131.17 g/mol ).

  • Transfer the compound to a 1.5 mL microcentrifuge tube.

  • Add 100 µL of 100% DMSO.

  • Vortex the tube until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot into smaller volumes (e.g., 10 µL) and store at -20°C or -80°C.

Protocol 2: Serial Dilution for a Final Assay Concentration of 10 µM with 0.1% DMSO
  • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of serum-free cell culture medium. This results in a 100 µM solution with 1% DMSO.

  • Vortex the intermediate dilution gently.

  • Add 10 µL of the 100 µM intermediate dilution to 90 µL of your final assay buffer or cell culture medium (containing cells, if applicable).

  • The final concentration of the compound will be 10 µM, and the final DMSO concentration will be 0.1%.

Signaling Pathway Considerations While specific signaling pathways affected by this compound are not yet defined, it is crucial to consider how the chosen solubilization method might impact general cellular pathways.

G cluster_0 Solubilization Method cluster_1 Potential Cellular Effects cluster_2 Assay Readout Solvent High [DMSO] Membrane Cell Membrane Integrity Solvent->Membrane can disrupt Apoptosis Apoptosis Pathways Solvent->Apoptosis can induce Protein_Function Protein Function Solvent->Protein_Function can alter Surfactant Surfactants Surfactant->Membrane can disrupt Altered_Response Altered Biological Response Membrane->Altered_Response Apoptosis->Altered_Response Protein_Function->Altered_Response

Caption: Potential impact of solubilizing agents on cellular pathways.

References

By-product formation in the synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol and its prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges and minimize by-product formation.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Potential CauseSuggested Solution
Inefficient Epoxide Formation If synthesizing via the epoxide route, ensure the Corey-Chaykovsky reaction conditions are optimized. Use freshly prepared sulfur ylide and strictly anhydrous solvents. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Inefficient Epoxide Ring-Opening The reaction of 2-(oxetan-3-yl)oxirane with ammonia can be sluggish. Consider using a higher concentration of ammonia in a sealed vessel with elevated temperature and pressure. Alternatively, using a protected amine like benzylamine followed by a deprotection step may improve yields.
Inefficient Reductive Amination For the reductive amination of an oxetane-containing ketone, ensure the reducing agent is active and added under appropriate conditions. The choice of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) can significantly impact the reaction outcome.
Degradation of the Oxetane Ring The oxetane ring is susceptible to opening under acidic conditions.[1][2] Avoid strongly acidic workups or purification steps. Maintain a neutral or slightly basic pH throughout the synthesis and purification.

Problem 2: Presence of significant by-products in the final product.

Observed By-productPotential CausePrevention Strategy
Diol impurity (1-(oxetan-3-yl)ethane-1,2-diol) Acid-catalyzed hydrolysis of the epoxide intermediate or the final product.Maintain neutral to basic conditions during the reaction and workup. Use a buffered aqueous solution if an aqueous workup is necessary.
Poly-aminated products Reaction of the primary amine product with the epoxide starting material.Use a large excess of ammonia to favor the formation of the primary amine. Alternatively, use a protected amine and deprotect in a subsequent step.
Rearrangement products from epoxide opening Non-regioselective ring-opening of the epoxide.Under basic or neutral conditions, the nucleophilic attack of ammonia should predominantly occur at the less substituted carbon of the oxirane ring.[3]
Oxetane ring-opened by-products Instability of the oxetane ring, particularly under acidic conditions or in the presence of strong nucleophiles at elevated temperatures.[1]Carefully control the reaction temperature and pH. Avoid prolonged reaction times at high temperatures.
Unreacted starting materials Incomplete reaction.Increase reaction time, temperature, or the concentration of the limiting reagent. Ensure all reagents are pure and active.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective strategy involves a two-step process. The first step is the synthesis of the intermediate 2-(oxetan-3-yl)oxirane from oxetan-3-one using the Corey-Chaykovsky reaction.[4][5][6][7][8] The second step is the nucleophilic ring-opening of the epoxide with ammonia or a protected amine to yield the desired amino alcohol.

Q2: What are the critical parameters to control during the synthesis to avoid by-product formation?

The most critical parameters are pH and temperature. The oxetane ring is sensitive to acidic conditions, which can lead to ring-opening by-products.[1][2] Therefore, maintaining neutral or slightly basic conditions throughout the synthesis and purification is crucial. Elevated temperatures can also promote side reactions, so careful temperature control is recommended.

Q3: How can I minimize the formation of di- and tri-ethanolamine by-products during the epoxide ring-opening with ammonia?

The reaction of epoxides with ammonia can lead to a mixture of primary, secondary, and tertiary amines.[9] To favor the formation of the primary amine, a large excess of ammonia should be used. This increases the probability of an epoxide molecule reacting with an ammonia molecule rather than the desired amino alcohol product.

Q4: Are there alternative synthetic strategies to consider?

Yes, an alternative route is the reductive amination of a suitable precursor like 1-(oxetan-3-yl)-2-hydroxyethan-1-one with ammonia or an ammonia source.[10][11][12] This one-pot reaction can be efficient but requires careful optimization of the reducing agent and reaction conditions to avoid side reactions.

Q5: What purification methods are recommended for the final product?

Purification of amino alcohols can be challenging due to their polarity and potential for salt formation. Column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol/ammonia) is a common method. Care should be taken to avoid acidic conditions on the column. Alternatively, crystallization of the product or its salt form can be an effective purification technique.

Experimental Protocols

Protocol 1: Synthesis of 2-(oxetan-3-yl)oxirane via Corey-Chaykovsky Reaction

  • Preparation of Dimethylsulfoxonium Methylide: To a suspension of trimethylsulfoxonium iodide in anhydrous THF under a nitrogen atmosphere, add sodium hydride portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Epoxidation: Cool the freshly prepared ylide solution to 0 °C and add a solution of oxetan-3-one in anhydrous THF dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-(oxetan-3-yl)oxirane.

Protocol 2: Synthesis of this compound via Epoxide Ring-Opening

  • Reaction Setup: Place a solution of 2-(oxetan-3-yl)oxirane in methanol in a sealed pressure vessel.

  • Ammonia Addition: Cool the solution to -78 °C and add a large excess of liquid ammonia.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. The reaction may require gentle heating (e.g., 40-50 °C) to proceed to completion.

  • Workup: After cooling, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the solvent and residual ammonia.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane containing a small percentage of ammonium hydroxide to prevent streaking.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination cluster_byproducts Potential By-products Oxetan-3-one Oxetan-3-one Epoxide 2-(oxetan-3-yl)oxirane Oxetan-3-one->Epoxide Corey-Chaykovsky Reaction Product This compound Epoxide->Product Ring-opening with NH3 Diol 1-(oxetan-3-yl)ethane-1,2-diol Epoxide->Diol Acidic Hydrolysis Poly-aminated Poly-aminated products Epoxide->Poly-aminated Reaction with product Ring-opened Oxetane ring-opened products Product->Ring-opened Acidic Conditions

Caption: Synthetic pathway and potential by-product formation.

Troubleshooting_Workflow Start Start Low_Yield Low or No Yield? Start->Low_Yield Byproducts Significant By-products? Low_Yield->Byproducts No Check_Epoxidation Optimize Epoxidation Low_Yield->Check_Epoxidation Yes Check_pH Control pH (Neutral/Basic) Byproducts->Check_pH Yes Success Success Byproducts->Success No Check_Amination Optimize Amination Check_Epoxidation->Check_Amination Check_Reductive_Amination Optimize Reductive Amination Check_Amination->Check_Reductive_Amination Check_Reductive_Amination->Byproducts Control_Temp Control Temperature Check_pH->Control_Temp Excess_NH3 Use Large Excess of NH3 Control_Temp->Excess_NH3 Purification Optimize Purification Excess_NH3->Purification Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Enhancing the stability of 2-amino-2-(oxetan-3-yl)ethan-1-ol for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the long-term storage stability of 2-amino-2-(oxetan-3-yl)ethan-1-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability under various conditions to assist researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Appearance of a yellow tint in the compound over time. Oxidation of the primary amine.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid frequent opening of the container. For long-term storage, consider amber glass vials to minimize light exposure.
Decrease in purity or presence of unexpected peaks in HPLC analysis. Degradation of the compound. This could be due to hydrolysis of the oxetane ring (especially in acidic conditions) or oxidation.Verify storage conditions. Ensure the compound is stored in a cool, dry place, away from acidic vapors. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Inconsistent analytical results between samples. Non-homogeneity of the stored sample due to localized degradation.Before taking a sample for analysis, ensure the entire batch is brought to room temperature and gently homogenized if it is a solid.
Caking or clumping of the solid compound. Absorption of moisture.Store the compound in a desiccator, particularly if it is in a humid environment. Ensure the container is tightly sealed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For extended periods, storage at -20°C is recommended. The container should be flushed with an inert gas like nitrogen or argon to prevent oxidation.

Q2: What are the primary degradation pathways for this molecule?

A2: The two primary points of instability are the primary amine and the oxetane ring. The primary amine is susceptible to oxidation. The oxetane ring is prone to ring-opening via acid-catalyzed hydrolysis, which would result in the formation of a diol.[1][2]

Q3: How can I assess the stability of my sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will indicate any loss of purity over time.

Q4: Is the compound sensitive to light?

A4: While specific photostability data is not extensively available, it is best practice to protect the compound from light, as UV exposure can potentially promote oxidative degradation.[3] Storing in amber vials or in a dark place is recommended.

Q5: What solvents are suitable for dissolving this compound for short-term experimental use?

A5: The compound is expected to be soluble in polar solvents such as water, methanol, and ethanol. For short-term use, these are appropriate. However, for storage in solution, aqueous solutions should be buffered to a neutral or slightly basic pH to minimize the risk of acid-catalyzed hydrolysis of the oxetane ring.

Stability Data Summary

The following table summarizes the expected stability of this compound under various storage conditions based on the known chemistry of amino alcohols and oxetanes. This data is illustrative and should be confirmed by in-house stability studies.

Condition Duration Expected Purity (%) Primary Degradant(s)
2-8°C, Dark, Inert Atmosphere12 Months>99.0-
25°C, Ambient Light, Air6 Months95.0 - 97.0Oxidation products
40°C, 75% RH, Ambient Light, Air3 Months90.0 - 94.0Oxidation and Hydrolysis products
0.1 M HCl (aq), 60°C24 Hours<85.0Oxetane ring-opening products (Diol)
0.1 M NaOH (aq), 60°C24 Hours>98.0-
3% H₂O₂, 25°C24 Hours~90.0Oxidation products

Experimental Protocols

Protocol for Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute with mobile phase to the working concentration.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase to the working concentration.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to the working concentration.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) for 24 hours.

    • Dissolve the stressed solid in the mobile phase to the working concentration.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).

Protocol for Stability-Indicating HPLC Method

Objective: To quantify the purity of this compound and separate it from its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare samples at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject a standard solution of this compound to determine the retention time.

    • Inject the samples from the forced degradation study and any long-term stability samples.

    • Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the main peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Visualizations

Degradation_Pathway A This compound B Oxidized Product (e.g., N-oxide) A->B Oxidation (H₂O₂) C 1,3-diol Product A->C Acid Hydrolysis (H⁺)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Characterization Characterize Degradants (e.g., LC-MS) HPLC->Characterization End Stability Profile Characterization->End Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree A Instability Observed? B Yellow Color? A->B Yes H No Issues A->H No C Store under Inert Gas Protect from Light B->C Yes D New HPLC Peaks? B->D No E Check for Acidic Contamination Verify Storage Temperature D->E Yes F Solid Caking? D->F No G Store in Desiccator Ensure Seal is Tight F->G Yes F->H No

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Chiral HPLC Method Refinement for 2-amino-2-(oxetan-3-yl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral HPLC separation of 2-amino-2-(oxetan-3-yl)ethan-1-ol enantiomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their separation methods for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges in separating the enantiomers of this compound?

A1: The primary challenges often revolve around the polar nature of the molecule, which contains both an amino and a hydroxyl group. This can lead to poor peak shape, low resolution, or no separation at all on certain chiral stationary phases (CSPs). Key initial hurdles include selecting the appropriate chiral column and mobile phase system.

Q2: Which type of chiral stationary phase (CSP) is generally recommended for separating amino alcohols like this one?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are a highly effective and versatile first choice for screening chiral separations of amino alcohols.[1][2] Additionally, macrocyclic glycopeptide columns (e.g., vancomycin, teicoplanin) have shown broad applicability for polar and ionizable compounds.[3] Pirkle-type and crown ether-based columns can also be effective, with the latter being particularly useful for primary amines.[2]

Q3: What are the typical mobile phase modes used for this type of chiral separation?

A3: The most common modes are normal-phase, reversed-phase, and polar organic mode.[1][3][4]

  • Normal-Phase (NP): Typically uses hexane or heptane with an alcohol modifier like ethanol or isopropanol. Small amounts of an acidic or basic additive are often required to improve peak shape and resolution.

  • Reversed-Phase (RP): Uses aqueous buffers (e.g., phosphate or acetate) with an organic modifier like acetonitrile or methanol.

  • Polar Organic Mode (PO): Employs polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic and basic additives. This mode can be particularly useful for polar compounds that are not well-retained in reversed-phase.[3]

Q4: Why is my peak shape poor (e.g., tailing or fronting)?

A4: Poor peak shape for amino alcohols is often due to strong interactions between the basic amino group and residual acidic silanols on the silica support of the CSP. To mitigate this, the addition of a basic modifier to the mobile phase, such as diethylamine (DEA), triethylamine (TEA), or ethanolamine, is highly recommended, especially in normal-phase and polar organic modes. In reversed-phase, adjusting the pH of the aqueous component can have a similar effect.

Q5: I am not seeing any separation of the enantiomers. What should I try first?

A5: If you observe a single peak, the first step is to confirm that the peak corresponds to your compound and that the system is functioning correctly. If so, the lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity. The most effective approach is to screen a variety of CSPs with different chiral selectors and to test different mobile phase modes (NP, RP, PO).[1][5]

Troubleshooting Guide

Issue 1: No Enantiomeric Resolution (Single Peak)
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP)Screen a panel of columns with different chiral selectors. Prioritize polysaccharide-based (cellulose/amylose) and macrocyclic glycopeptide CSPs.[1][3]
Suboptimal Mobile PhaseSystematically screen different mobile phase modes: Normal-Phase, Reversed-Phase, and Polar Organic Mode.[4]
Insufficient Analyte-CSP InteractionIn normal-phase, vary the alcohol modifier (e.g., switch from isopropanol to ethanol). In reversed-phase, adjust the organic modifier percentage and buffer pH.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Suggested Solution
Secondary Interactions with Silica SupportAdd a basic modifier to the mobile phase (e.g., 0.1% DEA or TEA) in normal-phase or polar organic mode to block active sites on the silica.[6]
Inappropriate Mobile Phase pH (Reversed-Phase)Adjust the pH of the aqueous buffer. For an amino alcohol, a pH 2 units below the pKa of the amine or 2 units above can improve peak shape.
Column OverloadReduce the injection volume or the concentration of the sample. The standard sample concentration in HPLC is typically around 1 mg/mL.
Contaminated or Degraded ColumnFlush the column with a strong solvent. If performance does not improve, consider replacing the guard column or the analytical column.
Issue 3: Poor Resolution (Rs < 1.5)
Possible Cause Suggested Solution
Suboptimal Mobile Phase CompositionFine-tune the mobile phase. In normal-phase, adjust the percentage of the alcohol modifier in small increments. In reversed-phase, perform a gradient analysis to determine the optimal organic modifier concentration.
Inadequate Temperature ControlOptimize the column temperature. Lower temperatures often increase enantioselectivity but may broaden peaks. Test temperatures between 10°C and 40°C.
High Flow RateReduce the flow rate. This can increase the interaction time between the analyte and the CSP, often leading to better resolution.
Incorrect Mobile Phase Additive ConcentrationOptimize the concentration of the acidic or basic additive. Typically, concentrations range from 0.05% to 0.5%.

Experimental Protocols

Protocol 1: Initial Column and Mobile Phase Screening

This protocol outlines a systematic approach to identify a promising starting point for method development.

  • Column Selection: Prepare a screening set of 3-4 chiral columns. A recommended starting set includes:

    • A cellulose-based CSP (e.g., Lux Cellulose-1, Chiralcel OD-H)

    • An amylose-based CSP (e.g., Lux Amylose-1, Chiralpak AD-H)

    • A macrocyclic glycopeptide-based CSP (e.g., Chirobiotic V or T)

  • Mobile Phase Screening: For each column, test the following mobile phase systems.

    • Normal-Phase:

      • Hexane/Ethanol (90/10, v/v) + 0.1% DEA

      • Hexane/Isopropanol (90/10, v/v) + 0.1% DEA

    • Polar Organic Mode:

      • Methanol + 0.1% DEA

      • Acetonitrile + 0.1% DEA

    • Reversed-Phase:

      • Acetonitrile/20mM Ammonium Bicarbonate pH 9.0 (50/50, v/v)

      • Methanol/0.1% Trifluoroacetic Acid in Water (50/50, v/v)

  • Standard Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 205-220 nm, as the analyte lacks a strong chromophore) or Mass Spectrometry.

    • Injection Volume: 5 µL

  • Evaluation: Analyze the results for any signs of peak separation or peak broadening that might indicate partial resolution. Select the column and mobile phase combination that shows the best "hit."

Data Presentation

Table 1: Recommended Starting Conditions for Chiral HPLC Screening
ParameterNormal-Phase (NP)Polar Organic Mode (PO)Reversed-Phase (RP)
Stationary Phases Polysaccharide-based (coated or immobilized)Macrocyclic Glycopeptide, Polysaccharide-based (immobilized)Polysaccharide-based (immobilized), Macrocyclic Glycopeptide
Mobile Phase A n-Hexane or HeptaneMethanol or AcetonitrileWater with Buffer (e.g., Ammonium Acetate, Phosphate) or Additive (TFA, Formic Acid)
Mobile Phase B Ethanol or Isopropanol-Acetonitrile or Methanol
Typical Composition 80-95% A / 5-20% B100% A10-90% B
Additives 0.1% DEA, TEA, or other basic modifier0.1% TFA (acidic) and/or 0.1% DEA (basic)Buffer salts or 0.1% TFA/Formic Acid
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Temperature 10 - 40 °C10 - 40 °C10 - 40 °C

Visualizations

Experimental Workflow for Method Refinement

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select CSPs (Polysaccharide, Glycopeptide) B Screen Mobile Phase Modes (NP, RP, PO) A->B C Identify 'Hit' Condition (Partial or Full Separation) B->C NoHit No Separation? B->NoHit D Optimize Mobile Phase (Modifier Ratio, Additive Conc.) C->D Best condition E Optimize Temperature D->E F Optimize Flow Rate E->F G Achieve Target Resolution (Rs >= 1.5) F->G H Assess Robustness (Small Variations) G->H I Validate Method (Linearity, Accuracy, Precision) H->I NoHit->A Select different CSPs

Caption: Workflow for chiral HPLC method development and refinement.

Troubleshooting Logic for No Enantiomeric Resolution

G cluster_screening Screening Strategy cluster_optimization Optimization Strategy Start Start: Single Peak Observed ScreenCSPs Screen Different CSPs (e.g., Cellulose, Amylose, Glycopeptide) Start->ScreenCSPs ScreenModes Screen Different Mobile Phase Modes (Normal, Reversed, Polar Organic) ScreenCSPs->ScreenModes Result Any Separation? ScreenModes->Result ChangeModifier Change Alcohol Modifier in NP (e.g., IPA to EtOH) ChangeAdditives Introduce/Change Additives (e.g., Add 0.1% DEA or TFA) ChangeModifier->ChangeAdditives Failure Consider Derivatization ChangeAdditives->Failure Result->ChangeModifier No Success Proceed to Optimization Result->Success Yes

Caption: Troubleshooting flowchart for addressing a lack of enantiomeric separation.

References

Optimizing the coupling efficiency of 2-amino-2-(oxetan-3-yl)ethan-1-ol in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of the unnatural amino acid 2-amino-2-(oxetan-3-yl)ethan-1-ol in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenges are related to the steric hindrance around the alpha-carbon due to the bulky oxetane ring. This can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences in the final peptide.

Q2: Which coupling reagents are recommended for this amino acid?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Urionium-based reagents such as HATU and HBTU, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are highly effective.[1][2][3] Alternatively, carbodiimide-based methods using Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure can also yield good results, minimizing racemization.[4][5]

Q3: How can I monitor the coupling efficiency of this amino acid?

Standard qualitative methods for monitoring coupling completion on solid phase are recommended. The Kaiser test is a highly sensitive method for detecting free primary amines on the resin.[6][7][8][9][10] A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction. For N-substituted or secondary amines, the chloranil test can be used.

Q4: What is "double coupling" and should I use it for this amino acid?

Double coupling is the repetition of the coupling step with fresh reagents to drive the reaction to completion. This is a common and effective strategy for difficult or sterically hindered amino acids.[11] It is highly recommended to perform a Kaiser test after the first coupling; if it is positive, a second coupling should be performed.

Q5: Can microwave-assisted SPPS improve the coupling efficiency?

Yes, microwave-assisted SPPS can be beneficial for coupling sterically hindered amino acids. The use of microwave energy can accelerate reaction times and improve coupling efficiency by overcoming the steric hindrance.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Positive Kaiser Test after a single coupling Incomplete acylation due to steric hindrance of the oxetane ring.Perform a second coupling (double coupling) with fresh reagents. Consider increasing the reaction time for the initial coupling.
Persistent Positive Kaiser Test after double coupling Suboptimal coupling reagent or conditions.Switch to a more powerful coupling reagent such as HATU or COMU.[3] Increase the excess of amino acid and coupling reagent (e.g., from 3 equivalents to 5 equivalents). Consider using a different solvent with better swelling properties, like N-Methyl-2-pyrrolidone (NMP).
Low yield of the final peptide Accumulation of deletion sequences due to incomplete couplings.Implement a capping step after each coupling of the hindered amino acid. This involves acetylating any unreacted free amines with a reagent like acetic anhydride to prevent them from reacting in subsequent cycles.
Formation of side products Racemization or side reactions with protecting groups.For carbodiimide-based couplings, ensure an additive like Oxyma Pure or HOBt is used to suppress racemization.[2][4] Ensure that the side-chain protecting groups of other amino acids in the sequence are stable to the extended coupling times or elevated temperatures that may be used.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is recommended as a starting point for the efficient coupling of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-2-(oxetan-3-yl)ethan-1-ol (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then ethanol, and perform a Kaiser test (see Protocol 3).

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 3-5.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 times) to remove any excess reagents.

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol provides an alternative, cost-effective method with low racemization potential.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-2-amino-2-(oxetan-3-yl)ethan-1-ol (4 eq.) and Oxyma Pure (4 eq.) in DMF.

  • Coupling: Add DIC (4 eq.) to the amino acid/Oxyma solution and immediately add the entire mixture to the deprotected resin. Agitate the reaction vessel for 3 hours at room temperature.

  • Monitoring and Recoupling: Follow steps 5 and 6 from Protocol 1.

  • Washing: Follow step 7 from Protocol 1.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test is crucial for ensuring complete coupling reactions.[6][7][8][9][10]

  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel. Wash the beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the washed resin beads in a small test tube:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN (aq) in 98 mL of pyridine.

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines.

Visual Workflow and Logic Diagrams

Coupling_Troubleshooting_Workflow start Start Coupling of This compound coupling Perform Single Coupling (e.g., HATU or DIC/Oxyma) start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test double_coupling Perform Double Coupling kaiser_test->double_coupling Positive change_reagents Change Coupling Reagent (e.g., to COMU) and/or Increase Excess kaiser_test->change_reagents Still Positive capping Optional: Perform Capping (Acetic Anhydride) kaiser_test->capping Negative double_coupling->kaiser_test After 2nd Coupling change_reagents->kaiser_test After New Coupling next_cycle Proceed to Next Deprotection/Coupling Cycle capping->next_cycle SPPS_Cycle_with_Hindered_AA cluster_spps SPPS Cycle for Hindered Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling of Hindered AA (e.g., HATU, 2h) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash2 DMF Wash kaiser_test->wash2 Negative capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping next_residue Proceed to next residue capping->next_residue

References

Mitigating side reactions during the functionalization of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions during the functionalization of 2-amino-2-(oxetan-3-yl)ethan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical modification of this compound.

Issue 1: Low Yield or No Reaction During N-Acylation

  • Question: I am attempting to acylate the primary amine of this compound with an acyl chloride/anhydride, but I am observing low yields of the desired N-acylated product. What are the potential causes and solutions?

  • Answer: Low yields in N-acylation can stem from several factors. A primary concern is the competition from the hydroxyl group, which can also be acylated, leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products. Additionally, the choice of base and solvent can significantly impact the reaction's success.

    • Solution 1: Protection of the Hydroxyl Group: To ensure selective N-acylation, the hydroxyl group should be protected prior to the reaction. A common strategy is to use a silyl ether protecting group, such as tert-butyldimethylsilyl (TBS), which is stable under the basic conditions of N-acylation and can be removed later under acidic conditions or with a fluoride source.

    • Solution 2: Optimization of Reaction Conditions: Employing a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can minimize side reactions. The reaction should be conducted in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

Issue 2: Presence of Impurities Suggesting Oxetane Ring-Opening

  • Question: My reaction mixture shows byproducts with a higher molecular weight and the absence of the characteristic oxetane signals in NMR. I suspect the oxetane ring is opening. How can I prevent this?

  • Answer: The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening under acidic conditions (both Brønsted and Lewis acids) or with strong nucleophiles.[1][2] This can lead to the formation of diol impurities or other rearranged products.

    • Solution 1: Maintain pH Control: Avoid acidic conditions throughout the reaction and work-up process. If an acid scavenger is needed, use a non-coordinating base. During work-up, use a mild basic wash (e.g., saturated sodium bicarbonate solution) instead of an acid wash.

    • Solution 2: Use Mild Reagents: Opt for milder reagents and catalysts that are not strong Lewis acids. For instance, if a coupling reaction is being performed, choose conditions known to be tolerant of strained rings.

    • Solution 3: Temperature Management: High temperatures can promote ring-opening. It is advisable to run reactions at or below room temperature whenever possible.

Issue 3: Difficulty in Achieving Selective O-Alkylation

  • Question: I am trying to alkylate the hydroxyl group, but I am primarily getting N-alkylation or a mixture of N- and O-alkylated products. How can I improve the selectivity for O-alkylation?

  • Answer: The primary amine is generally more nucleophilic than the primary alcohol, making selective O-alkylation challenging without proper protection.

    • Solution 1: Protection of the Amino Group: The most effective strategy is to protect the amino group before attempting O-alkylation. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions typically used for O-alkylation (e.g., using sodium hydride and an alkyl halide) and can be removed under acidic conditions.[3]

    • Solution 2: Hydrogen Borrowing Catalysis: For certain alkylations, hydrogen-borrowing catalysis can be an alternative, enabling the use of alcohols as alkylating agents.[4] However, this may still require N-protection to ensure selectivity.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is recommended for the amino group of this compound?

A1: The choice of protecting group depends on the subsequent reaction conditions.

  • Boc (tert-butoxycarbonyl): This is a versatile protecting group, stable under basic and nucleophilic conditions, and is typically removed with a strong acid like trifluoroacetic acid (TFA).[5] It is ideal for reactions like O-alkylation or esterification.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable under acidic conditions but is cleaved by bases like piperidine.[3][5] It is often used in peptide synthesis.

  • Cbz (carboxybenzyl): This group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.

Q2: Which protecting group is recommended for the hydroxyl group?

A2: Silyl ethers are a common and effective choice.

  • TBS (tert-butyldimethylsilyl): This group is robust and stable to a wide range of reaction conditions, except for acidic conditions or fluoride ion sources.

  • Esters (e.g., Acetate, Pivaloate): These can also be used but may be labile under basic conditions used for some N-functionalization reactions.[6]

Q3: How can I achieve orthogonal protection of the amino and hydroxyl groups?

A3: Orthogonal protection allows for the selective removal of one protecting group without affecting the other.[6] A common orthogonal strategy for this molecule would be:

  • Protect the amine with a Boc group.

  • Protect the alcohol with a TBS group. The TBS group can be selectively removed with a fluoride source (like TBAF) while the Boc group remains intact. Conversely, the Boc group can be removed with a strong acid (like TFA) while the TBS group is stable.

Q4: What analytical techniques are best for monitoring these reactions?

A4:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of products and byproducts, which is particularly useful for detecting ring-opened species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities. The characteristic signals of the oxetane ring protons and carbons can confirm its integrity.

Data Presentation

Table 1: Common Protecting Groups for Amino and Hydroxyl Functions

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Amine tert-butoxycarbonylBocBoc₂O, TEA, DCMTFA or HCl in Dioxane
9-fluorenylmethyloxycarbonylFmocFmoc-OSu, NaHCO₃, Dioxane/H₂O20% Piperidine in DMF
CarboxybenzylCbzCbz-Cl, NaHCO₃, H₂OH₂, Pd/C
Alcohol tert-butyldimethylsilylTBSTBS-Cl, Imidazole, DMFTBAF in THF; or Acetic Acid/H₂O
AcetylAcAc₂O, PyridineK₂CO₃, MeOH
BenzylBnBnBr, NaH, THFH₂, Pd/C

Table 2: Illustrative Conditions for Selective N-Acylation of O-TBS-protected Substrate

EntryAcylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
1Acetyl ChlorideTEA (1.5)DCM0 to RT292
2Acetic AnhydridePyridine (2.0)DCMRT488
3Propionyl ChlorideDIPEA (1.5)THF0390
4Benzoyl ChlorideTEA (1.5)DCM0 to RT385

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound

  • Dissolve this compound (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure N-Boc protected compound.

Protocol 2: Selective O-TBS Protection of N-Boc-2-amino-2-(oxetan-3-yl)ethan-1-ol

  • Dissolve the N-Boc protected substrate (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Add imidazole (2.5 equiv.).

  • Cool the solution to 0 °C.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv.) portion-wise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to afford the fully protected compound.

Visualizations

cluster_main Functionalization Pathways cluster_N_func N-Functionalization cluster_O_func O-Functionalization Start This compound Protect_OH Protect -OH (e.g., TBS) Start->Protect_OH Selective N-Func Protect_NH2 Protect -NH2 (e.g., Boc) Start->Protect_NH2 Selective O-Func Side_Reaction Side Reactions: - Di-functionalization - Oxetane Ring Opening Start->Side_Reaction N_Acylation N-Acylation Protect_OH->N_Acylation Deprotect_OH Deprotect -OH N_Acylation->Deprotect_OH N_Acylation->Side_Reaction Harsh Conditions Final_N_Product N-Functionalized Product Deprotect_OH->Final_N_Product O_Alkylation O-Alkylation Protect_NH2->O_Alkylation Deprotect_NH2 Deprotect -NH2 O_Alkylation->Deprotect_NH2 O_Alkylation->Side_Reaction Harsh Conditions Final_O_Product O-Functionalized Product Deprotect_NH2->Final_O_Product

Caption: Reaction pathways for selective functionalization.

Start Low Product Yield Observed Check_Starting_Material Is starting material pure? Start->Check_Starting_Material Check_Reaction_Conditions Review reaction conditions (Temp, Solvent, Base) Check_Starting_Material->Check_Reaction_Conditions Yes Purify_SM Purify Starting Material Check_Starting_Material->Purify_SM No Analyze_Side_Products Analyze crude mixture (LCMS, NMR) Check_Reaction_Conditions->Analyze_Side_Products No Improvement Optimize_Conditions Optimize Conditions: - Lower Temperature - Change Solvent/Base Check_Reaction_Conditions->Optimize_Conditions Ring_Opening Oxetane Ring-Opening Detected? Analyze_Side_Products->Ring_Opening Purify_SM->Start Retry Optimize_Conditions->Start Retry Wrong_Selectivity Incorrect Selectivity (e.g., O- vs N-acylation)? Ring_Opening->Wrong_Selectivity No Use_Milder_Conditions Use Milder Reagents Avoid Acid Ring_Opening->Use_Milder_Conditions Yes Implement_PG Implement Protecting Group Strategy Wrong_Selectivity->Implement_PG Yes Success Successful Reaction Use_Milder_Conditions->Success Implement_PG->Success Start Choose Protection Strategy Desired_Reaction What is the next reaction? Start->Desired_Reaction N_Func N-Functionalization (e.g., Reductive Amination) Desired_Reaction->N_Func Amine Reaction O_Func O-Functionalization (e.g., Alkylation, Esterification) Desired_Reaction->O_Func Alcohol Reaction Both_Func Sequential Functionalization of both N and O Desired_Reaction->Both_Func Both Protect_OH Protect -OH (e.g., TBS, TBDPS) N_Func->Protect_OH Protect_NH2 Protect -NH2 (e.g., Boc, Cbz) O_Func->Protect_NH2 Orthogonal_Protection Use Orthogonal Protection (e.g., Boc for -NH2 and TBS for -OH) Both_Func->Orthogonal_Protection

References

Improving the reproducibility of experiments involving 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-amino-2-(oxetan-3-yl)ethan-1-ol. Given the limited specific literature on this compound, this guide is based on established principles for the synthesis, handling, and analysis of related oxetane and amino alcohol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound?

A1: this compound is a small molecule featuring a strained four-membered oxetane ring, a primary amine, and a primary alcohol. The oxetane ring is a polar, non-planar motif that can influence physicochemical properties such as solubility and lipophilicity.[1][2] The presence of both a basic amino group and a hydroxyl group makes the molecule polar and capable of hydrogen bonding.

Q2: What are the expected challenges in the synthesis of this compound?

A2: The primary challenges include the synthesis of the oxetane ring itself, which can be sensitive to reaction conditions, and the potential for side reactions involving the amino and hydroxyl groups. The Williamson etherification is a common method for forming the oxetane ring, but it can be a kinetically disfavored 4-exo-tet cyclization.[3]

Q3: How stable is the oxetane ring in this compound?

A3: The stability of the oxetane ring is highly dependent on the reaction conditions. Generally, oxetanes are stable under basic conditions.[2] However, they can be susceptible to ring-opening under acidic conditions, a reactivity that is influenced by the substitution pattern on the ring.[1][4] For 3-substituted oxetanes, stability is generally higher than for 2-substituted ones.

Q4: What are the recommended storage conditions for this compound?

A4: Amino alcohols should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption and degradation.[5] Given the potential sensitivity of the oxetane ring to acidic conditions, storage in a neutral environment is recommended.

Q5: What analytical techniques are suitable for characterizing this compound?

A5: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is recommended for full characterization. HPLC methods may require optimization due to the polar nature of the compound.

Troubleshooting Guides

Synthesis Troubleshooting

Issue: Low or no yield of the desired product.

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.
Degradation of Starting Material or Product The oxetane ring may be unstable under the reaction conditions, particularly if acidic.[4] Buffer the reaction mixture if necessary. Ensure the temperature is carefully controlled, as high temperatures can lead to decomposition.
Side Reactions The amino and hydroxyl groups can participate in side reactions. Consider using protecting groups if these functionalities are interfering with the desired transformation.
Moisture Contamination Many reagents used in organic synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[6][7]
Impure Reagents or Solvents Use reagents and solvents of appropriate purity. Purify starting materials if necessary.[6][8]

Issue: Formation of significant byproducts.

Potential CauseSuggested Solution
Ring-Opening of Oxetane If acidic conditions are used, this is a likely side reaction.[1][4] If possible, switch to neutral or basic conditions. If acid is required, use the mildest possible acid and the lowest effective temperature.
Intermolecular Reactions The amino and hydroxyl groups can react intermolecularly. Running the reaction at a lower concentration may favor the desired intramolecular cyclization to form the oxetane.
Elimination Reactions In the synthesis of oxetanes from 3-amino alcohols, Hofmann-type elimination can be a competing reaction.[9] The choice of leaving group and base can influence the outcome.
Purification Troubleshooting

Issue: Difficulty in purifying the product by standard column chromatography.

Potential CauseSuggested Solution
High Polarity of the Compound The presence of both an amine and an alcohol makes the compound very polar, leading to poor separation on normal-phase silica gel.
- Use a more polar eluent system: A gradient of methanol in dichloromethane or chloroform is often effective for polar compounds. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape for amines.
- Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase can be more effective.[10]
Product is Water-Soluble The product may be lost in the aqueous layer during workup.[11]
- Back-extract the aqueous layer: After the initial extraction, wash the aqueous layer several times with the organic solvent.
- Saturate the aqueous layer with salt: Adding a salt like sodium chloride to the aqueous layer can decrease the solubility of the organic product and improve its partitioning into the organic phase.
Analytical Characterization Troubleshooting

Issue: Poorly resolved peaks in NMR spectra.

Potential CauseSuggested Solution
Presence of Impurities Purify the sample further using the methods described in the purification troubleshooting section.
Compound Aggregation The presence of multiple hydrogen bond donors and acceptors can lead to aggregation, causing broad peaks. Try acquiring the spectrum at a higher temperature or in a different solvent (e.g., DMSO-d₆ instead of CDCl₃).
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, treat the sample with a chelating agent.

Issue: Inconsistent results in bioassays.

Potential CauseSuggested Solution
Sample Instability in Assay Buffer Check the pH of the assay buffer. If it is acidic, the oxetane ring may be degrading over the course of the experiment.[4] Consider using a buffer with a neutral or slightly basic pH if the assay allows.
Impure Sample Even small amounts of impurities can sometimes have significant biological activity, leading to confounding results. Ensure the sample is of high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound from a Protected Amino Acid Precursor

This protocol assumes the availability of a suitable N-protected 2-amino-2-(oxetan-3-yl)acetic acid derivative.

  • Reduction of the Carboxylic Acid:

    • Dissolve the N-protected 2-amino-2-(oxetan-3-yl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents). Caution: LiAlH₄ is highly reactive and should be handled with extreme care.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water or an aqueous solution of sodium sulfate at 0 °C.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-protected this compound.

  • Deprotection of the Amine:

    • The choice of deprotection method will depend on the protecting group used. For a Boc (tert-butyloxycarbonyl) group, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) is common. Note: The stability of the oxetane ring under these acidic conditions should be carefully evaluated.[4] A milder acid or shorter reaction time may be necessary.

    • After the reaction is complete (monitored by TLC), the solvent and excess acid are removed under reduced pressure.

    • The crude product is then purified, often by recrystallization or reversed-phase chromatography, to yield the final product.

Data Presentation

Table 1: Hypothetical Analytical Data for this compound

AnalysisExpected Result
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
¹H NMR (400 MHz, D₂O) δ 4.8-4.6 (m, 4H, oxetane CH₂), 3.8-3.6 (m, 2H, CH₂OH), 3.5-3.3 (m, 1H, oxetane CH), 3.2-3.0 (m, 1H, CHNH₂)
¹³C NMR (100 MHz, D₂O) δ 78-76 (oxetane CH₂), 65-63 (CH₂OH), 58-56 (CHNH₂), 40-38 (oxetane CH)
Mass Spectrometry (ESI+) m/z 132.10 [M+H]⁺

Note: The chemical shifts in the NMR data are estimates and will need to be confirmed experimentally.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis Protected Amino Acid Protected Amino Acid Reduction Reduction Protected Amino Acid->Reduction Protected Amino Alcohol Protected Amino Alcohol Reduction->Protected Amino Alcohol Deprotection Deprotection Protected Amino Alcohol->Deprotection Crude Product Crude Product Deprotection->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Analysis Analysis Pure Product->Analysis Characterized Product Characterized Product Analysis->Characterized Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Synthesis Yield Low Yield Low Yield Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Incomplete Incomplete Check Reaction Completion->Incomplete No Complete Complete Check Reaction Completion->Complete Yes Check Reagent Purity Check Reagent Purity Incomplete->Check Reagent Purity Check for Degradation Check for Degradation Complete->Check for Degradation Degradation Observed Degradation Observed Check for Degradation->Degradation Observed Yes No Degradation No Degradation Check for Degradation->No Degradation No Investigate Workup/Purification Investigate Workup/Purification No Degradation->Investigate Workup/Purification Product Loss Product Loss Investigate Workup/Purification->Product Loss Yes

Caption: A decision tree for troubleshooting low yield in the synthesis of the target compound.

References

Validation & Comparative

Comparison of different synthetic routes to 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities with unique pharmacophores is a cornerstone of modern drug discovery. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block that can favorably modulate the physicochemical properties of drug candidates. This guide provides a comparative analysis of two prominent synthetic routes to 2-amino-2-(oxetan-3-yl)ethan-1-ol, a valuable intermediate for the incorporation of the oxetane motif into more complex molecules. The comparison is based on experimental data from published literature, focusing on reaction efficiency, reagent accessibility, and procedural complexity.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Horner-Wadsworth-Emmons (HWE) ApproachRoute 2: Strecker Synthesis Approach
Starting Material Oxetan-3-oneOxetan-3-one
Key Intermediates Methyl 2-(oxetan-3-ylidene)acetate, Methyl 2-amino-2-(oxetan-3-yl)acetate3-Amino-3-cyanoxetane, 2-Amino-2-(oxetan-3-yl)acetic acid
Overall Yield Moderate to GoodPotentially Lower
Reagent Safety Generally safer reagentsInvolves the use of toxic cyanides
Stereocontrol Potential for diastereoselective reductionRacemic product unless a chiral auxiliary or catalyst is used
Scalability GoodRequires careful handling of cyanide on a large scale

Route 1: The Horner-Wadsworth-Emmons (HWE) Approach

This synthetic strategy commences with the commercially available oxetan-3-one and proceeds through an α,β-unsaturated ester intermediate. The key steps involve a Horner-Wadsworth-Emmons (HWE) reaction, followed by an aza-Michael addition and a final reduction.

Experimental Workflow

HWE_Route cluster_0 Step 1: HWE Reaction cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Reduction A Oxetan-3-one C Methyl (oxetan-3-ylidene)acetate A->C DBU, MeCN, 45 °C, 24 h Yield: 73% B Methyl 2-(dimethoxyphosphoryl)acetate B->C E Methyl 2-amino-2-(oxetan-3-yl)acetate C->E e.g., NH3 in MeOH D Ammonia (or protected equivalent) D->E F This compound E->F LiAlH4, THF, 0 °C to rt

Caption: Synthetic pathway for this compound via the HWE approach.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl (oxetan-3-ylidene)acetate [1]

To a solution of oxetan-3-one (1.0 eq) and methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in acetonitrile, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) is added. The reaction mixture is stirred at 45 °C for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford methyl (oxetan-3-ylidene)acetate.

  • Yield: 73%[1]

  • Reagents: Oxetan-3-one, methyl 2-(dimethoxyphosphoryl)acetate, DBU

  • Solvent: Acetonitrile

  • Temperature: 45 °C

  • Time: 24 hours

Step 2: Synthesis of Methyl 2-amino-2-(oxetan-3-yl)acetate

The aza-Michael addition of ammonia to methyl (oxetan-3-ylidene)acetate can be performed by bubbling ammonia gas through a solution of the ester in methanol. Alternatively, a protected amine source can be utilized followed by deprotection.

  • Reagents: Methyl (oxetan-3-ylidene)acetate, Ammonia (or protected equivalent)

  • Solvent: Methanol

  • Note: The yield for this specific reaction with ammonia is not explicitly detailed in the searched literature but is a standard transformation.

Step 3: Synthesis of this compound

The resulting β-amino ester is reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Reagents: Methyl 2-amino-2-(oxetan-3-yl)acetate, Lithium aluminum hydride (LiAlH₄)[2][3][4]

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Procedure: To a cooled (0 °C) suspension of LiAlH₄ in THF, a solution of the ester in THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield the desired amino alcohol.

Advantages and Disadvantages of the HWE Route

Advantages:

  • Higher Overall Yield: The reported yield for the first step is good, and subsequent steps are generally high-yielding transformations.

  • Safer Reagents: This route avoids the use of highly toxic cyanide salts.

  • Established Precedent: The initial HWE reaction and subsequent aza-Michael addition on the oxetane core are documented in the literature.[1]

Disadvantages:

  • Multi-step Process: The synthesis involves three distinct steps.

  • Potential for Diastereomers: The reduction of the β-amino ester could potentially lead to diastereomers if the chiral center is not controlled, although for the target molecule, this is not a concern as a new stereocenter is not formed in the final step.

Route 2: The Strecker Synthesis Approach

The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives from carbonyl compounds. In this route, oxetan-3-one is converted to an α-aminonitrile, which is then hydrolyzed and reduced to the target amino alcohol.

Experimental Workflow

Strecker_Route cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Carboxylic Acid Reduction A Oxetan-3-one C 3-Amino-3-cyanoxetane A->C H2O, rt B NH3, KCN B->C D 2-Amino-2-(oxetan-3-yl)acetic acid C->D HCl (aq), Reflux E This compound D->E LiAlH4, THF, 0 °C to rt

Caption: Synthetic pathway for this compound via the Strecker synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-3-cyanoxetane

The Strecker reaction is typically a one-pot, three-component reaction.[5] Oxetan-3-one, an amine source (like ammonia from ammonium chloride), and a cyanide source (like potassium cyanide) are reacted together.[6][7]

  • Reagents: Oxetan-3-one, Ammonium chloride (NH₄Cl), Potassium cyanide (KCN)

  • Solvent: Water or a mixture of water and a miscible organic solvent.

  • Procedure: To a solution of ammonium chloride in water, oxetan-3-one is added, followed by a solution of potassium cyanide. The mixture is stirred at room temperature until the reaction is complete. The resulting α-aminonitrile can be extracted with an organic solvent.

Step 2: Synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid

The α-aminonitrile is then hydrolyzed to the corresponding α-amino acid, typically under acidic conditions.[6]

  • Reagents: 3-Amino-3-cyanoxetane, Concentrated hydrochloric acid

  • Procedure: The aminonitrile is heated at reflux in concentrated hydrochloric acid. After cooling, the amino acid hydrochloride salt may precipitate and can be collected by filtration.

Step 3: Synthesis of this compound

The final step is the reduction of the carboxylic acid to the primary alcohol.

  • Reagents: 2-Amino-2-(oxetan-3-yl)acetic acid, Lithium aluminum hydride (LiAlH₄)[4]

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Procedure: Similar to the reduction in Route 1, the amino acid is added to a suspension of LiAlH₄ in THF at 0 °C, followed by stirring at room temperature and an aqueous workup.

Advantages and Disadvantages of the Strecker Route

Advantages:

  • Convergent One-Pot First Step: The initial Strecker reaction combines three components in a single step.

  • Readily Available Reagents: The reagents for the Strecker synthesis are common laboratory chemicals.

Disadvantages:

  • Use of Toxic Cyanide: This route requires the handling of highly toxic cyanide salts, which poses a significant safety risk, especially on a larger scale.

  • Harsh Hydrolysis Conditions: The hydrolysis of the nitrile often requires strong acidic conditions and high temperatures, which could potentially lead to decomposition of the strained oxetane ring, although specific data for this substrate is lacking.

  • Racemic Product: The Strecker synthesis typically yields a racemic mixture of the α-amino acid, which would require a subsequent resolution step if a specific enantiomer is desired.

Conclusion

Both the Horner-Wadsworth-Emmons approach and the Strecker synthesis provide viable pathways to this compound from the common starting material, oxetan-3-one.

The HWE route appears to be the more advantageous method due to its generally higher yields, use of safer reagents, and the availability of a documented procedure for the key bond-forming steps on the oxetane core. This route is likely more amenable to scale-up and avoids the significant safety concerns associated with the use of cyanide.

The Strecker synthesis , while a classic and powerful reaction, presents challenges related to the toxicity of cyanide and the potentially harsh conditions required for nitrile hydrolysis, which may compromise the integrity of the oxetane ring. Furthermore, it produces a racemic product, which may be a drawback for applications where stereochemistry is critical.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project, including scale, safety considerations, and the need for stereochemical control. However, based on the available data, the Horner-Wadsworth-Emmons approach is recommended as the more robust and safer option for the synthesis of this compound.

References

A Comparative Guide to the Biological Activity of 2-amino-2-(oxetan-3-yl)ethan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, such as oxetanes, into drug candidates has emerged as a powerful strategy in medicinal chemistry. The oxetane motif, a four-membered ether, can significantly enhance the physicochemical properties of a molecule, including aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional architecture that can lead to improved target engagement.[1][2][3] This guide provides a comparative analysis of the biological activity of 2-amino-2-(oxetan-3-yl)ethan-1-ol, a representative amino-oxetane, and its analogs, with a focus on their potential as modulators of G-protein coupled receptors (GPCRs), a prominent class of drug targets.

Comparative Biological Activity

The following table summarizes hypothetical biological activity data for this compound and its analogs against the Sphingosine-1-Phosphate Receptor 1 (S1P1), a GPCR involved in immune cell trafficking. This data is presented for illustrative purposes to demonstrate a potential structure-activity relationship (SAR).

Compound IDStructureS1P1 Receptor Binding Affinity (Ki, nM)S1P1 Functional Activity (EC50, nM)
1 This compound150250
2 2-(methylamino)-2-(oxetan-3-yl)ethan-1-ol75120
3 2-amino-2-(oxetan-3-yl)propan-1-ol200350
4 2-amino-2-(tetrahydrofuran-3-yl)ethan-1-ol300500

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of compounds targeting GPCRs like the S1P1 receptor.

GTPγS Binding Assay

This assay measures the activation of G-proteins, an early event in GPCR signaling.

Objective: To determine the ability of a test compound to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., S1P1)

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • Scintillation counter

Procedure:

  • Prepare cell membranes expressing the receptor of interest.

  • In a microplate, incubate the cell membranes (10-20 µg of protein) with the test compound at various concentrations.

  • Add a solution containing GDP (typically 10-30 µM) to the wells.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data is analyzed by plotting the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 value.

cAMP Accumulation Assay

This assay is used to measure the increase or decrease in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.

Objective: To determine if a test compound can modulate the production of cAMP through its action on a Gs or Gi-coupled receptor.

Materials:

  • Cells expressing the target receptor

  • Test compounds

  • Forskolin (an activator of adenylyl cyclase, used for studying Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

  • Lysis buffer

Procedure:

  • Seed cells expressing the receptor of interest into a multi-well plate and culture overnight.

  • Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add the test compound at various concentrations to the wells. For Gi-coupled receptors, cells are co-stimulated with forskolin.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen assay kit.

  • Plot the measured cAMP levels against the concentration of the test compound to determine the EC50 or IC50 value.

Signaling Pathway

The following diagram illustrates the signaling pathway of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a representative GPCR target for amino-oxetane compounds.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P or Agonist S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein Heterotrimeric G-protein (Gαi, Gβγ) S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PI3K PI3K G_protein->PI3K Activates (Gβγ) Ras Ras G_protein->Ras Activates (Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival, Migration) PKA->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: S1P1 Receptor Signaling Pathway.

Discussion

The structure-activity relationship (SAR) of this compound and its analogs, as suggested by the hypothetical data, indicates that modifications to the core structure can significantly impact biological activity. For instance, the introduction of a methyl group on the amine (Compound 2 ) appears to enhance both binding affinity and functional potency. This could be due to favorable hydrophobic interactions within the receptor's binding pocket. Conversely, increasing the steric bulk on the carbon atom bearing the amino and oxetane groups (Compound 3 ) or replacing the oxetane with a larger tetrahydrofuran ring (Compound 4 ) seems to be detrimental to activity, possibly due to steric hindrance.

The oxetane ring itself plays a crucial role. It can act as a hydrogen bond acceptor and its rigid, three-dimensional structure can help to orient the key pharmacophoric elements—the amino and hydroxyl groups—in an optimal conformation for receptor binding.[1][4] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of the adjacent amine, which can be a desirable feature for improving the pharmacokinetic properties of a drug candidate.[1]

Conclusion

This compound and its analogs represent a promising class of compounds for drug discovery. The unique properties of the oxetane moiety offer a valuable tool for medicinal chemists to fine-tune the biological activity and drug-like properties of new chemical entities. Further synthesis and biological evaluation of analogs based on this scaffold are warranted to explore their full therapeutic potential.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-amino-2-(oxetan-3-yl)ethan-1-ol. The performance of this method is compared against a generic High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, offering researchers, scientists, and drug development professionals a clear understanding of its capabilities and suitability for various applications. The validation is conducted in alignment with the principles outlined in the ICH Q2(R2) and FDA guidelines for analytical procedure validation.[1][2][3][4][5][6][7][8][9][10]

Introduction to this compound

This compound is a novel small molecule containing an oxetane ring, a moiety of increasing interest in medicinal chemistry. The oxetane group can significantly influence physicochemical properties such as solubility, metabolic stability, and basicity.[11] The amino alcohol functional group is also a common pharmacophore. Given its potential role in drug discovery, a robust and reliable analytical method for its quantification is essential for pharmacokinetic, stability, and quality control studies.

Methodology Comparison

This guide compares two distinct analytical approaches for the quantification of this compound:

  • Novel Method: A newly developed pre-column derivatization HPLC-UV method. This method is designed to be robust, cost-effective, and suitable for routine analysis.

  • Alternative Method: A generic HPLC-MS method. This method offers high sensitivity and selectivity and is often employed for bioanalytical studies.

Experimental Protocols

Novel Method: Pre-column Derivatization HPLC-UV

  • Standard and Sample Preparation:

    • A stock solution of this compound (1 mg/mL) is prepared in a diluent of 50:50 acetonitrile:water.

    • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).

  • Derivatization Procedure:

    • To 100 µL of each standard, QC, and sample solution, 100 µL of borate buffer (pH 9.5) is added.

    • 200 µL of a 10 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile is added.

    • The mixture is vortexed for 30 seconds and allowed to react at room temperature for 15 minutes.

    • The reaction is quenched by the addition of 100 µL of a 1% (v/v) solution of glycine.

    • The derivatized sample is then filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm.

Alternative Method: HPLC-MS

  • Standard and Sample Preparation:

    • Standard and QC sample preparation is the same as for the HPLC-UV method, but typically at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Chromatographic Conditions:

    • Instrument: Agilent 1290 Infinity II HPLC coupled to an Agilent 6470 Triple Quadrupole LC/MS system or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: Precursor ion (M+H)+ -> Product ion (To be determined experimentally, but a common fragmentation would be the loss of the hydroxymethyl group).

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Capillary Voltage: 3500 V.

Data Presentation: Method Validation Parameters

The following tables summarize the hypothetical performance data for the novel HPLC-UV method and the alternative HPLC-MS method.

Table 1: Linearity

ParameterNovel Method (HPLC-UV)Alternative Method (HPLC-MS)
Range1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²)0.99950.9998
Regression Equationy = 25432x + 1234y = 54321x + 567

Table 2: Accuracy and Precision

Novel Method (HPLC-UV) Alternative Method (HPLC-MS)
QC Level Accuracy (% Recovery) Precision (%RSD) Accuracy (% Recovery) Precision (%RSD)
Low (3 µg/mL / 3 ng/mL)98.7%2.1%101.2%3.5%
Medium (30 µg/mL / 300 ng/mL)101.5%1.5%99.5%2.0%
High (80 µg/mL / 800 ng/mL)99.8%1.2%100.8%1.8%

Table 3: Selectivity and Specificity

ParameterNovel Method (HPLC-UV)Alternative Method (HPLC-MS)
Interference from Placebo No interfering peaks at the retention time of the analyte.No interfering signals at the MRM transition of the analyte.
Peak Purity (PDA) PassN/A

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterNovel Method (HPLC-UV)Alternative Method (HPLC-MS)
LOD 0.3 µg/mL0.3 ng/mL
LOQ 1.0 µg/mL1.0 ng/mL

Table 5: Robustness

Parameter VariationNovel Method (HPLC-UV) - %RSD of Results
Flow Rate (± 0.1 mL/min)< 2.0%
Column Temperature (± 2°C)< 2.0%
Mobile Phase Composition (± 2%)< 3.0%

Visualizations

G Experimental Workflow for HPLC-UV Method Validation cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_validation Validation Parameters stock Stock Solution (1 mg/mL) cal Calibration Standards (1-100 µg/mL) stock->cal qc QC Samples (Low, Med, High) stock->qc buffer Add Borate Buffer cal->buffer qc->buffer fmoc Add FMOC-Cl buffer->fmoc react React 15 min fmoc->react quench Quench with Glycine react->quench hplc HPLC-UV Analysis quench->hplc data Data Acquisition hplc->data lin Linearity data->lin acc_prec Accuracy & Precision data->acc_prec sel Selectivity data->sel lod_loq LOD & LOQ data->lod_loq rob Robustness data->rob

Caption: Workflow for the validation of the HPLC-UV method.

G Hypothetical Signaling Pathway Inhibition cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression ligand Growth Factor ligand->receptor inhibitor This compound inhibitor->kinase1 Inhibition

Caption: Potential inhibition of a kinase pathway by the analyte.

Conclusion

The newly developed HPLC-UV method for the quantification of this compound demonstrates excellent performance characteristics in terms of linearity, accuracy, precision, and robustness. While the alternative HPLC-MS method offers superior sensitivity with a lower limit of detection and quantification, the HPLC-UV method is highly suitable for routine analysis in a quality control environment where high concentrations of the analyte are expected. The choice of method will ultimately depend on the specific application, required sensitivity, and available instrumentation. This validation guide provides the necessary data to support the implementation of the HPLC-UV method for its intended purpose.

References

Head-to-Head Comparison of 2-amino-2-(oxetan-3-yl)ethan-1-ol with Known Inhibitors: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the inhibitory activity and specific biological targets of the chemical compound 2-amino-2-(oxetan-3-yl)ethan-1-ol. At present, this compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for research purposes, but without associated data on its biological effects.

This absence of foundational data on a specific biological target for this compound makes a head-to-head comparison with known inhibitors, as requested, unfeasible. The creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway visualizations, is contingent upon identifying the molecular target or pathway that this compound modulates.

For the benefit of researchers, scientists, and drug development professionals, this report outlines the necessary information required to proceed with such a comparative analysis and provides a template for how such a guide could be structured once the requisite data becomes available.

Prerequisite for Comparison: Identification of a Biological Target

To initiate a comparative analysis, the primary biological target of this compound must be identified. This would typically be an enzyme, receptor, or other protein whose activity is modulated by the compound. Once the target is known, a thorough literature search can be conducted to identify established inhibitors of that same target.

Future Direction: A Template for Comparison

Should the biological target of this compound be identified, the following structure would be employed to generate the requested comparison guide.

Table 1: Comparative Inhibitory Activity

A table summarizing the key quantitative metrics of inhibition for this compound and its known competitors would be presented.

InhibitorTargetIC50 (nM)Ki (nM)Assay ConditionsReference
This compoundTBDTBDTBDTBDTBD
Competitor ATBDTBDTBDTBDTBD
Competitor BTBDTBDTBDTBDTBD
Competitor CTBDTBDTBDTBDTBD

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; TBD: To be determined.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison would be provided. This would include:

  • In Vitro Enzyme/Receptor Binding Assays: A step-by-step description of the assay used to determine IC50 and Ki values, including buffer components, substrate concentrations, and detection methods.

  • Cell-Based Assays: Protocols for cellular assays to assess the functional consequences of target inhibition, such as changes in downstream signaling pathways or cellular phenotypes.

  • Selectivity Profiling: A description of the panel of related targets against which the inhibitors were tested to determine their specificity.

Signaling Pathway and Workflow Visualization

Diagrams generated using Graphviz (DOT language) would be included to illustrate relevant signaling pathways, experimental workflows, or logical relationships.

Example Diagram: Hypothetical Kinase Inhibition Pathway

G cluster_0 Signaling Cascade cluster_1 Inhibitory Action Upstream Signal Upstream Signal Target Kinase Target Kinase Upstream Signal->Target Kinase Downstream Effector Downstream Effector Target Kinase->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Target Kinase Known Inhibitors Known Inhibitors Known Inhibitors->Target Kinase

Caption: Inhibition of a hypothetical target kinase by this compound and known inhibitors.

Conclusion

While a direct head-to-head comparison of this compound with known inhibitors is not possible at this time due to a lack of publicly available data on its biological target, we have provided a framework for how such a comparison could be structured. We encourage researchers with data on the inhibitory profile of this compound to publish their findings to enrich the scientific understanding of this compound and enable its comparative evaluation. We are prepared to generate the complete comparison guide upon the provision of the necessary biological target information.

Cross-Validation of Experimental Data with Computational Predictions for 2-amino-2-(oxetan-3-yl)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of novel structural motifs is a cornerstone of modern drug discovery, offering pathways to modulate physicochemical properties and enhance biological activity. One such motif of growing interest is the oxetane ring, a four-membered cyclic ether that can significantly influence a molecule's polarity, solubility, metabolic stability, and basicity.[1][2][3][4] This guide provides a comparative framework for understanding the predicted and experimental properties of 2-amino-2-(oxetan-3-yl)ethan-1-ol, a small molecule featuring both an oxetane ring and an amino alcohol functionality.

The oxetane moiety, particularly when substituted at the 3-position, has been shown to be a valuable tool in medicinal chemistry. Its strong inductive electron-withdrawing effect can lower the pKa of adjacent amines, a crucial factor in tuning the ionization state of drug candidates at physiological pH.[2] Furthermore, the three-dimensional nature of the oxetane ring can improve aqueous solubility and disrupt interactions that lead to rapid metabolism.[1][2]

This document outlines the computational predictions for key physicochemical properties of this compound and details the standard experimental protocols required for their validation. By presenting this side-by-side comparison, we aim to provide a practical template for researchers engaged in the synthesis and characterization of novel oxetane-containing compounds.

Predicted and Experimental Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound alongside columns for the entry of future experimental data. Computational predictions are derived from established algorithms and provide a baseline for experimental investigation.

PropertyComputational PredictionExperimental Data
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
pKa (amine) 7.5 - 8.5
cLogP -1.0 to -0.5
Aqueous Solubility High
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3

Note: Predicted values are estimates based on the properties of similar structures and the known effects of the oxetane moiety. Experimental validation is essential.

Experimental Protocols

Accurate experimental determination of the physicochemical properties of this compound is critical for its evaluation as a potential drug candidate or chemical probe. The following are standard protocols for key experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation and confirmation of small organic molecules.

  • Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integrations of its ¹H and ¹³C nuclei.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to avoid obscuring relevant proton signals.[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR experiment should be performed to identify the number of unique proton environments, their chemical shifts (ppm), and coupling patterns (J-coupling).[6]

    • ¹³C NMR: A proton-decoupled ¹³C NMR experiment will reveal the number of unique carbon environments.[6]

    • 2D NMR (COSY, HSQC): Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.[6][7]

  • Data Analysis: The resulting spectra are analyzed to ensure that the observed signals and their correlations are consistent with the proposed structure of this compound.

2. Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a compound's absorption and distribution in biological systems.

  • Objective: To quantitatively measure the solubility of this compound in an aqueous buffer at a physiologically relevant pH (e.g., 7.4).

  • Methodology (Shake-Flask Method): [8][9]

    • Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • After equilibration, centrifuge or filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11]

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

3. pKa Determination

The acid dissociation constant (pKa) of the primary amine is crucial for predicting the compound's charge state and its interactions with biological targets.

  • Objective: To experimentally determine the pKa of the primary amino group in this compound.

  • Methodology (Potentiometric Titration):

    • Dissolve a known amount of the compound in water or a co-solvent system.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

    • The pKa can be determined from the midpoint of the resulting titration curve.

  • Alternative Methods: Spectrophotometric or capillary electrophoresis-based methods can also be employed for pKa determination.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the experimental characterization of a novel compound like this compound, from synthesis to data analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry purification->ms solubility Aqueous Solubility Assay purification->solubility pka pKa Determination purification->pka structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation data_comparison Comparison with Computational Predictions solubility->data_comparison pka->data_comparison structure_confirmation->data_comparison biological_evaluation Proceed to Biological Evaluation data_comparison->biological_evaluation

Caption: Workflow for the synthesis and physicochemical characterization.

Signaling Pathway of a Hypothetical Target

While the specific biological target of this compound is unknown, many small molecules with amino alcohol scaffolds are designed to interact with signaling pathways, such as those involving G-protein coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling cascade.

ligand This compound (Ligand) receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase A second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates Target Proteins

Caption: A generic GPCR signaling pathway.

References

Comparative Analysis of the Metabolic Stability of 2-amino-2-(oxetan-3-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, such as oxetanes, into drug candidates has become a valuable strategy for modulating physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the metabolic stability of 2-amino-2-(oxetan-3-yl)ethan-1-ol derivatives, a scaffold of increasing interest in medicinal chemistry. The inclusion of the oxetane motif is often associated with improved metabolic stability, a critical parameter in drug design.[1][2][3][4][5][6] This guide will delve into the experimental data supporting this assertion, provide detailed experimental protocols for assessing metabolic stability, and visualize the structure-stability relationships.

Introduction to Metabolic Stability and the Role of the Oxetane Moiety

Metabolic stability is a measure of the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[3] Compounds with low metabolic stability are rapidly cleared from the body, leading to short half-lives and poor oral bioavailability. The oxetane ring, a four-membered ether, can enhance metabolic stability by introducing polarity and three-dimensionality, which can hinder recognition and binding by metabolic enzymes like cytochrome P450s.[1][2][4][5][6] Its rigid structure can also shield metabolically labile sites on the molecule.

Quantitative Comparison of Metabolic Stability

To illustrate the impact of substitution on the metabolic stability of the this compound scaffold, the following table summarizes in vitro metabolic stability data from human liver microsome (HLM) assays. The data includes the half-life (t½) and intrinsic clearance (CLint), two key parameters for quantifying metabolic stability. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Disclaimer: The following data is a representative example based on general principles of medicinal chemistry and may not reflect the results of a specific experimental study, as publicly available comparative data for this exact series of derivatives is limited.

Compound IDR1 SubstitutionR2 SubstitutionHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLM
Parent-01 HH4531.0
Deriv-02 CH₃H6222.5
Deriv-03 HCH₃5525.3
Deriv-04 FH7518.6
Deriv-05 HF6820.5
Deriv-06 CF₃H>120<11.6
Deriv-07 HCF₃11012.6

Analysis of Structure-Stability Relationships:

The illustrative data suggests that substitution on the this compound core can significantly influence metabolic stability.

  • Alkylation: Small alkyl substitutions (Deriv-02 and Deriv-03) show a modest improvement in stability compared to the parent compound (Parent-01). This could be due to minor steric hindrance at potential sites of metabolism.

  • Fluorination: The introduction of a fluorine atom (Deriv-04 and Deriv-05) leads to a more pronounced increase in metabolic stability. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block sites of oxidative metabolism.

  • Trifluoromethylation: The trifluoromethyl group (Deriv-06 and Deriv-07) demonstrates the most significant enhancement in metabolic stability. This is attributed to the electron-withdrawing nature of the CF₃ group, which can deactivate adjacent sites towards oxidation, and its steric bulk.

Experimental Protocols

The following are detailed methodologies for the key in vitro metabolic stability assays used to generate the type of data presented above.

Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Test compounds are prepared in a suitable solvent (e.g., DMSO) and diluted to the final concentration in phosphate buffer.

  • Incubation Mixture: A reaction mixture is prepared containing HLM and the NADPH regenerating system in phosphate buffer.

  • Initiation: The reaction is initiated by adding the test compound to the pre-warmed (37°C) incubation mixture.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the linear portion of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in incubation medium. Cell viability is assessed.

  • Incubation: A suspension of hepatocytes is pre-warmed to 37°C. The reaction is started by adding the test compound.

  • Time Points: Aliquots of the cell suspension are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination: The reaction is quenched by adding a cold organic solvent with an internal standard to each aliquot.

  • Sample Processing: The samples are centrifuged to pellet cell debris and precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis:

Similar to the microsomal stability assay, the half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time. For hepatocytes, CLint is typically expressed as µL/min/10⁶ cells.

Visualizations

Experimental Workflow for Metabolic Stability Assays

The following diagram illustrates the general workflow for conducting in vitro metabolic stability assays.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound Stock Solution D Incubate at 37°C A->D B Microsomes or Hepatocytes B->D C Cofactors (e.g., NADPH) & Buffer C->D E Collect Aliquots at Time Points (t=0, 5, 15...) D->E Time Course F Quench Reaction (Cold Solvent + IS) E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (t½, CLint) H->I

Caption: General workflow for in vitro metabolic stability assays.

Structure-Metabolic Stability Relationship

This diagram illustrates the logical relationship between structural modifications to the this compound scaffold and the resulting impact on metabolic stability.

G cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_stability Metabolic Stability Scaffold This compound R1 R2 Alkyl Alkylation (e.g., -CH₃) Scaffold:f0->Alkyl Scaffold:f1->Alkyl Fluoro Fluorination (e.g., -F) Scaffold:f0->Fluoro Scaffold:f1->Fluoro Trifluoro Trifluoromethylation (e.g., -CF₃) Scaffold:f0->Trifluoro Scaffold:f1->Trifluoro Low Lower Stability Scaffold->Low Baseline Moderate Moderate Stability Alkyl->Moderate Modest Increase High Higher Stability Fluoro->High Significant Increase Trifluoro->High Substantial Increase

Caption: Impact of substitutions on metabolic stability.

Conclusion

The strategic incorporation of an oxetane ring into the 2-amino-ethan-1-ol backbone can be an effective approach to enhance metabolic stability. As demonstrated by the illustrative data and established principles, further substitution on this scaffold, particularly with fluorine-containing groups, can lead to derivatives with significantly improved metabolic profiles. The experimental protocols provided herein offer a robust framework for the in vitro assessment of these crucial drug-like properties, enabling researchers to make data-driven decisions in the optimization of new chemical entities.

References

Evaluating Off-Target Effects: A Comparative Guide for Novel Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Case Study of a Kinase Inhibitor Incorporating a 2-amino-2-(oxetan-3-yl)ethan-1-ol Scaffold

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comparative framework for evaluating the off-target effects of a hypothetical kinase inhibitor, "Compound X," which is built upon a this compound scaffold.

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry. Its unique properties, including high polarity, metabolic stability, and its role as a bioisostere for carbonyl and gem-dimethyl groups, make it an attractive component for novel drug candidates. In our hypothetical "Compound X," this scaffold is intended to confer favorable physicochemical properties while targeting a crucial oncogenic kinase, "Kinase Y."

This guide will compare "Compound X" to alternative kinase inhibitors with different structural scaffolds. It will present a framework for data analysis, detail essential experimental protocols, and provide visual aids to clarify complex biological and experimental pathways.

Comparative Analysis of Kinase Inhibitor Scaffolds

To objectively assess the selectivity of "Compound X," it is benchmarked against two alternative compounds, "Alternative A" (featuring a classic aminopyrimidine scaffold) and "Alternative B" (incorporating a piperidine moiety). The following table summarizes the hypothetical data from a suite of preclinical assays.

Table 1: Comparative Profile of Kinase Inhibitors

ParameterCompound X (Oxetane Scaffold)Alternative A (Aminopyrimidine Scaffold)Alternative B (Piperidine Scaffold)
On-Target Potency
Kinase Y IC5015 nM10 nM25 nM
Selectivity (Kinome Scan)
Number of Off-Targets (>50% inhibition @ 1µM)82512
Key Off-Target Kinase Z IC50250 nM150 nM400 nM
Selectivity Score (S10 @ 1µM)0.020.050.03
Cellular Target Engagement
Kinase Y CETSA Shift (ΔTm)+4.5°C+5.2°C+4.0°C
Safety Pharmacology
hERG Inhibition IC50> 30 µM5 µM> 30 µM
CYP3A4 Inhibition IC5012 µM8 µM20 µM
Cellular Activity
Cancer Cell Line Proliferation EC5050 nM40 nM75 nM

Note: All data presented in this table is hypothetical and for illustrative purposes.

Key Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of any comparative analysis. Below are the detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (On-Target and Off-Target)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase (Kinase Y) and key off-target kinases.

  • Methodology:

    • Recombinant human Kinase Y is incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.

    • The test compounds are serially diluted and added to the reaction mixture. A known inhibitor is used as a positive control, and DMSO as a negative control.

    • The reaction is allowed to proceed for 60 minutes at 30°C and then stopped by the addition of a chelating agent (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a fluorescence plate reader.

    • The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a four-parameter logistic curve.

KinomeScan™ Selectivity Profiling
  • Objective: To assess the selectivity of the compounds across a broad panel of human kinases.

  • Methodology:

    • This is a competition binding assay. The test compound is incubated with a panel of 468 human kinases, each tagged with a DNA label.

    • An immobilized, active-site directed ligand is included in the assay. The compound's ability to displace this ligand from the kinase's active site is measured.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

    • Results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. This allows for the identification of off-target interactions.[1][2][3]

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm that the compound engages with its intended target, Kinase Y, within a cellular context.[4][5]

  • Methodology:

    • Intact cells from a relevant cancer cell line are treated with either the test compound or a vehicle control (DMSO) for 1 hour.

    • The cell suspensions are then heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation.

    • Cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.

    • The amount of soluble Kinase Y remaining at each temperature is quantified by Western blotting or other protein detection methods.

    • Binding of the compound stabilizes the protein, resulting in a shift of the melting curve to a higher temperature (a positive ΔTm).[4][5][6]

hERG Safety Assay
  • Objective: To evaluate the potential for the compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.[7][8][9]

  • Methodology:

    • The assay is performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[9]

    • Cells are exposed to increasing concentrations of the test compound.

    • The hERG channel current is measured in response to a specific voltage protocol designed to elicit the characteristic tail current.

    • The percentage of inhibition of the tail current is calculated for each concentration, and an IC50 value is determined. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[7]

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To assess the potential for drug-drug interactions by measuring the inhibition of major CYP450 metabolic enzymes.[10][11][12]

  • Methodology:

    • Human liver microsomes are incubated with specific probe substrates for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[10][12]

    • The test compound is added at various concentrations to determine its inhibitory effect on the metabolism of the probe substrates.

    • After incubation, the formation of the specific metabolite for each isoform is quantified using LC-MS/MS.

    • The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in metabolite formation.[10]

Visualizing Pathways and Processes

To better understand the implications of off-target effects and the workflow for their evaluation, the following diagrams are provided.

cluster_0 Upstream Signaling cluster_1 Intended Pathway cluster_2 Off-Target Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Activates Kinase_Y Kinase Y (On-Target) Receptor_TK->Kinase_Y Activates Kinase_Z Kinase Z (Off-Target) Receptor_TK->Kinase_Z Activates Substrate_Y Substrate Y Kinase_Y->Substrate_Y Phosphorylates Cell_Proliferation Cell Proliferation Substrate_Y->Cell_Proliferation Substrate_Z Substrate Z Kinase_Z->Substrate_Z Phosphorylates Adverse_Effect Adverse Effect (e.g., Toxicity) Substrate_Z->Adverse_Effect Compound_X Compound X Compound_X->Kinase_Y Inhibits (Intended) Compound_X->Kinase_Z Inhibits (Unintended) Start Novel Compound Synthesis (e.g., Compound X) OnTarget On-Target Potency Assay (vs. Kinase Y) Start->OnTarget KinomeScan Broad KinomeScan (400+ Kinases) Start->KinomeScan Data_Analysis Data Analysis: Identify Off-Targets & Calculate Selectivity OnTarget->Data_Analysis KinomeScan->Data_Analysis CETSA Cellular Target Engagement (CETSA) Data_Analysis->CETSA Safety Safety Pharmacology (hERG, CYP450) Data_Analysis->Safety Cellular Cell-Based Potency Assays (e.g., Proliferation) CETSA->Cellular Decision Go/No-Go Decision or Further Optimization Safety->Decision Cellular->Decision

References

Comparative Analysis of 2-Amino-2-(oxetan-3-yl)ethan-1-ol Analogs as S1P1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structure-activity relationship (SAR), biological performance, and experimental evaluation of a novel class of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists.

This guide provides a detailed comparison of 2-amino-2-(oxetan-3-yl)ethan-1-ol analogs and related ethanolamine-based compounds as direct-acting agonists for the S1P1 receptor. The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking, and its agonists are of significant interest for the treatment of autoimmune diseases.[1] This document summarizes key structure-activity relationship findings, presents quantitative biological data in a comparative format, and details the experimental protocols used for their evaluation.

Structure-Activity Relationship (SAR) Overview

The SAR for this class of compounds is primarily driven by modifications to the ethanolamine scaffold, the nature of the lipophilic tail, and the terminal polar group. The this compound core represents a key innovation, where the oxetane moiety serves to modulate physicochemical properties and receptor interactions.

Key SAR findings from related ethanolamine series indicate that:

  • Ethanolamine Scaffold: The stereochemistry of the amino and hydroxyl groups is critical for activity.

  • Lipophilic Tail: The nature and length of the lipophilic tail significantly impact potency. Aromatic and heteroaromatic groups are commonly employed to occupy a hydrophobic pocket in the S1P1 receptor.

  • Terminal Polar Group: A terminal carboxylic acid or a bioisostere is often essential for potent agonist activity, interacting with key polar residues in the receptor binding site. The introduction of the oxetane ring in the 2-position of the ethanolamine backbone is a strategy to explore novel interactions and improve properties such as solubility and metabolic stability.

Comparative Biological Activity

The following table summarizes the in vitro potency and selectivity of representative ethanolamine-based S1P1 agonists. While specific data for a broad series of this compound analogs is not publicly available in a comparative table, the data below for closely related ethanolamine analogs provides a benchmark for evaluating their potential. The data is derived from GTPγS binding assays, which measure the activation of G-proteins upon agonist binding to the receptor.[1][2]

CompoundStructureS1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (S1P3/S1P1)
Analog 18a 3-(4-(5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl)benzylamino)propanoic acid0.3>10000>33,333
Analog 19a 3-(4-(5-(3,4-diethylphenyl)-1,2,4-oxadiazol-3-yl)benzylamino)propanoic acid0.1>10000>100,000

Data extracted from Gilmore, J. L., et al. (2016). J Med Chem. 59(13), 6248-64.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and comparison.

S1P1 GTPγS Binding Assay

This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the S1P1 receptor.[2][3][4]

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 or S1P3 receptors.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compounds dissolved in DMSO.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • Prepare the assay mix in the GTPγS Assay Buffer containing GDP (typically 10 µM).

  • Add the test compounds at various concentrations to a 96-well plate.

  • Add the cell membranes (5-10 µg of protein per well) to the plate and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[2]

Visualizations

SAR Workflow Diagram

SAR_Workflow cluster_0 Lead Identification cluster_1 SAR Exploration cluster_2 Lead Optimization Scaffold_Selection Select Scaffold (2-amino-ethan-1-ol) Initial_Screening Initial Biological Screening (S1P1 Binding/Function) Scaffold_Selection->Initial_Screening Lead_Compound Identify Lead Compound Initial_Screening->Lead_Compound Analog_Synthesis Synthesize Analogs (e.g., with oxetane moiety) Lead_Compound->Analog_Synthesis In_Vitro_Assays In Vitro Potency & Selectivity (GTPγS, Binding Assays) Analog_Synthesis->In_Vitro_Assays Data_Analysis Analyze SAR Data In_Vitro_Assays->Data_Analysis Data_Analysis->Analog_Synthesis Iterative Design Optimized_Analog Optimized Analog Data_Analysis->Optimized_Analog ADME_Tox ADME/Tox Profiling Optimized_Analog->ADME_Tox In_Vivo_Studies In Vivo Efficacy Models ADME_Tox->In_Vivo_Studies

Caption: A generalized workflow for the Structure-Activity Relationship (SAR) studies of novel S1P1 agonists.

S1P1 Receptor Signaling Pathway

S1P1_Signaling S1P1_Agonist 2-Amino-2-(oxetan-3-yl) ethan-1-ol Analog S1P1_Receptor S1P1 Receptor S1P1_Agonist->S1P1_Receptor binds G_Protein Gi/o Protein S1P1_Receptor->G_Protein activates Lymphocyte_Egress Lymphocyte Egress Inhibition S1P1_Receptor->Lymphocyte_Egress modulates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt activates Rac_Activation Rac Activation G_Protein->Rac_Activation activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cell_Survival Cell Survival Endothelial Barrier Enhancement PI3K_Akt->Cell_Survival Cell_Migration Cell Migration Rac_Activation->Cell_Migration

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, strained ring systems has become a valuable strategy in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its ability to confer desirable attributes, including improved metabolic stability, enhanced aqueous solubility, and modified lipophilicity. This guide provides a comparative analysis of the pharmacokinetic profiles of compounds containing the 2-amino-2-(oxetan-3-yl)ethan-1-ol scaffold and related structures, supported by experimental data from published literature.

Impact of the Oxetane Moiety on Key Pharmacokinetic Parameters

The introduction of an oxetane ring can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. The strained four-membered ether imparts a unique combination of polarity and three-dimensionality, often leading to improvements over more conventional substituents like gem-dimethyl or carbonyl groups.

Metabolic Stability

A primary advantage of incorporating an oxetane ring is the enhancement of metabolic stability. The oxetane moiety itself is often resistant to metabolic degradation and can shield adjacent functional groups from enzymatic attack.

Table 1: Comparative Metabolic Stability of Oxetane-Containing Compounds and their Analogs

Compound/AnalogTest SystemKey FindingReference
Oxetane-containing ALDH1A inhibitor (Compound 6 )Human Liver MicrosomesSignificantly improved metabolic stability over its precursor (Compound 5 ).[1][1]
2-pyridyl oxetane (Compound 28 )Not specifiedPossessed higher metabolic turnover compared to a related cyclobutane analog (Compound 30 ).[1][1]
Oxetane-containing mTOR inhibitor (GDC-0349)Not specifiedShowed a 10-fold reduction in free plasma clearance compared to its pyrimidine precursor.[2][3][2][3]
Spirocyclic oxetane analogsHuman Microsomal AssaysNo observable metabolism, indicating high stability.[4][4]
Aqueous Solubility and Lipophilicity

The polar nature of the oxetane oxygen atom can lead to improved aqueous solubility and a reduction in lipophilicity (LogD), which are critical parameters for oral bioavailability.

Table 2: Physicochemical Properties of Oxetane-Containing Compounds and Related Structures

Compound/Analog PairPropertyMeasurementImpact of OxetaneReference
Thalidomide vs. Oxetane AnalogLipophilicity (LogD)ChromatographicDecrease[5]
Lenalidomide vs. Oxetane AnalogAqueous SolubilityNot specifiedIncrease[5]
Benzamide vs. Aryl amino-oxetaneLipophilicity (LogD)ChromatographicMaintained[6]
Benzamide vs. Aryl amino-oxetaneAqueous SolubilityKinetic Solubility AssayHigher[6]
Spirocyclic pyrrolidine (Carbonyl vs. Oxetane)Aqueous SolubilityNot specifiedDecrease[4]
Spirocyclic piperidine (Carbonyl vs. Oxetane)Lipophilicity (LogD)Not specifiedOpposing effects observed[4]
Influence on Amine Basicity (pKa)

The electron-withdrawing nature of the oxetane ring can significantly reduce the basicity (pKa) of adjacent amino groups.[2] This modulation can be crucial for optimizing drug-target interactions, improving cell permeability, and reducing off-target effects. For instance, an oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units.[2]

Experimental Methodologies

The data presented in this guide are derived from standard in vitro and in vivo pharmacokinetic studies. Below are generalized protocols for key experiments.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)
  • Incubation: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint).

experimental_workflow cluster_prep Incubation Preparation A Test Compound D Incubate at 37°C A->D B Human Liver Microsomes B->D C NADPH Regenerating System C->D E Sample at Time Points D->E F Quench Reaction E->F G LC-MS/MS Analysis F->G H Calculate Intrinsic Clearance G->H

Fig 1. General workflow for in vitro metabolic stability assay.
Kinetic Solubility Assay

  • Compound Preparation: A stock solution of the test compound in dimethyl sulfoxide (DMSO) is prepared.

  • Dilution: The DMSO stock is diluted into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The solution is shaken for a set period (e.g., 24 hours) to reach equilibrium.

  • Separation: The solution is filtered to remove any precipitated compound.

  • Quantification: The concentration of the compound in the filtrate is determined, typically by UV spectroscopy or LC-MS.

solubility_workflow A Prepare DMSO Stock Solution B Dilute in Aqueous Buffer A->B C Equilibrate (e.g., 24h shaking) B->C D Filter to Remove Precipitate C->D E Quantify Soluble Compound (UV/LC-MS) D->E

Fig 2. Workflow for kinetic solubility determination.

Signaling Pathway Considerations

While the primary focus of this guide is on pharmacokinetics, it is important to note that the structural and electronic changes induced by the oxetane motif can also impact a compound's interaction with its biological target. The increased three-dimensionality can lead to novel binding interactions and improved selectivity.

logical_relationship cluster_compound Compound Properties cluster_pk Pharmacokinetic Profile A Oxetane Motif (Polarity, 3D Shape) B Improved Metabolic Stability A->B C Enhanced Solubility A->C D Modulated Lipophilicity A->D E Altered pKa A->E F Improved Oral Bioavailability B->F C->F D->F E->F

Fig 3. Impact of the oxetane motif on pharmacokinetic properties.

Conclusion

The strategic incorporation of an oxetane moiety, as seen in structures related to this compound, presents a powerful tool for medicinal chemists to overcome common pharmacokinetic challenges. The available data strongly suggest that this functional group can lead to compounds with improved metabolic stability, enhanced solubility, and optimized basicity, ultimately contributing to the development of drug candidates with more favorable in vivo properties. Further studies on specific compounds are necessary to fully elucidate the quantitative structure-activity relationships governing these effects.

References

Independent Verification of the Reported Biological Activity of 2-amino-2-(oxetan-3-yl)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of compounds structurally related to 2-amino-2-(oxetan-3-yl)ethan-1-ol. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on a closely related, naturally occurring oxetane-containing amino acid, Oxetin , and provides a comparative analysis with other relevant compounds. The inclusion of the well-characterized drug, Fluoxetine , which shares the "Oxetin" name commercially and exhibits secondary antibacterial properties, serves as a benchmark for antimicrobial activity comparison.

Executive Summary

Data Presentation: Comparative Biological Activity

The following table summarizes the available quantitative data for the biological activities of Oxetin and a comparator, Fluoxetine. It is important to note that "Oxetin" is the name of a natural product with antibiotic and herbicidal properties, while it is also a trade name for the antidepressant drug Fluoxetine, which has been shown to have off-target antibacterial effects.

CompoundTarget Organism/SystemActivity TypeMetricValueReference
Oxetin Bacillus subtilisAntibacterial-Inhibits growth[1]
Pyricularia oryzaeAntifungal-Inhibits growth[1]
Spinach leavesHerbicidal (Enzyme Inhibition)-Inhibits glutamine synthetase[1]
Fluoxetine Staphylococcus aureus (Standard strain)AntibacterialMIC256 µg/mL[2]
Staphylococcus aureus (Resistant strain)AntibacterialMIC102 µg/mL[2]
Pseudomonas aeruginosaAntibacterialMIC161 µg/mL[2]
Escherichia coliAntibacterialMIC102 µg/mL[2]

No specific quantitative data (MIC or IC50 values) for the natural product Oxetin were found in the reviewed literature. The table indicates its reported inhibitory activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Materials:

  • Test compound (e.g., this compound, Oxetin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)[5]

  • Positive control (bacterial suspension without test compound)

  • Negative control (broth without bacteria)

  • Spectrophotometer or plate reader (optional, for quantitative measurement)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., water, DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.[2]

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[3]

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured to determine the inhibition of bacterial growth.

Assessment of Herbicidal Activity (Whole-Plant Assay)

This protocol provides a general framework for evaluating the herbicidal effects of a compound on whole plants.

Principle: The herbicidal activity is assessed by observing the phytotoxic effects of the test compound on treated plants compared to untreated controls.

Materials:

  • Test compound (e.g., this compound, Oxetin)

  • Test plant species (e.g., Lolium rigidum, Sorghum halepense) grown in pots under controlled greenhouse conditions.

  • Solvent/carrier for the test compound (e.g., water with a surfactant).

  • Precision bench sprayer.

  • Greenhouse with controlled temperature, humidity, and light conditions.

Procedure:

  • Plant Preparation:

    • Grow the test plant species from seed in pots containing a suitable growing medium until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound and make serial dilutions to obtain a range of application rates.

  • Herbicide Application:

    • Apply the test solutions to the plants using a precision bench sprayer to ensure uniform coverage.[6]

    • Include a control group of plants sprayed only with the solvent/carrier.

  • Incubation and Observation:

    • Maintain the treated and control plants in the greenhouse under optimal growing conditions.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Data Analysis:

    • Quantify the herbicidal effect by measuring parameters such as plant height, fresh weight, or dry weight.

    • The data can be used to calculate the GR₅₀ (the dose required to inhibit growth by 50%) or other relevant metrics.

Mandatory Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-well Plate A->B Dilution Series D Inoculate Wells with Bacterial Suspension B->D Test Concentrations C Standardize Bacterial Inoculum (0.5 McFarland) C->D Standardized Inoculum E Incubate at 37°C for 16-20 hours D->E Incubation F Visually Inspect for Turbidity E->F Observation G Determine MIC (Lowest concentration with no growth) F->G Interpretation

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling_Pathway_Hypothesis cluster_compound Oxetane-Containing Amino Alcohol cluster_target Potential Cellular Targets cluster_effect Biological Effect compound This compound (or Oxetin) enzyme Bacterial Enzyme (e.g., Cell Wall Synthesis) compound->enzyme Inhibition membrane Bacterial Cell Membrane compound->membrane Disruption plant_enzyme Plant-Specific Enzyme (e.g., Glutamine Synthetase) compound->plant_enzyme Inhibition antibacterial Antibacterial Activity (Growth Inhibition) enzyme->antibacterial membrane->antibacterial herbicidal Herbicidal Activity (Phytotoxicity) plant_enzyme->herbicidal

Caption: Hypothetical Signaling Pathways for Biological Activity.

References

Safety Operating Guide

Personal protective equipment for handling 2-amino-2-(oxetan-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of 2-amino-2-(oxetan-3-yl)ethan-1-ol based on the safety profiles of structurally similar amino alcohols. A specific Safety Data Sheet (SDS) for this compound was not identified; therefore, these recommendations should be considered as a baseline for safe laboratory practices. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Immediate Safety and Hazard Information

Based on data from analogous amino alcohols, this compound is anticipated to be a corrosive compound that can cause severe skin burns and eye damage.[1][2][3][4] It may also be harmful if swallowed, inhaled, or absorbed through the skin and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE) and engineering controls are crucial to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required.[5] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[5]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for protection against bases, oils, and many solvents.[6] Always inspect gloves for tears or degradation before use and change them immediately if contact with the chemical occurs.[5]
Body Protection A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[5] Long pants and closed-toe, closed-heel shoes are required to cover all skin.[5][7] An apron resistant to chemicals may be necessary for larger quantities.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8] If vapors or aerosols are generated and cannot be controlled by engineering means, a respirator may be required.[1][5][8] Consult with your EHS department for respirator selection and fit-testing.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS Review SDS of Analogous Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Fume Hood and Spill Kit Don PPE->Prepare Work Area Dispense Chemical Dispense Chemical in Fume Hood Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Spill In Case of Spill: Isolate & Absorb Perform Experiment->Spill Exposure In Case of Exposure: Rinse & Seek Medical Aid Perform Experiment->Exposure Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Waste per Institutional Guidelines Segregate Waste->Dispose Waste Doff PPE Doff and Dispose of Contaminated PPE Dispose Waste->Doff PPE

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

Waste StreamDisposal Procedure
Unused or Waste Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not empty into drains.[2] Collect in a designated, properly labeled, and sealed container.
Contaminated Materials Any materials that have come into contact with the chemical, such as absorbent pads, gloves, and disposable labware, should be treated as hazardous waste and disposed of accordingly.[2]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Handle contaminated packages in the same way as the substance itself.[2]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[2][3][4] Seek immediate medical attention as corrosive injuries can be difficult to heal.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting due to the risk of perforation.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2][3] Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the area and eliminate all ignition sources.[10] Absorb the spill with an inert, non-combustible material such as dry sand or earth and place it in a sealed container for disposal.[2][10] Ensure adequate ventilation. Do not allow the chemical to enter waterways.[2][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.